molecular formula C11H11N3O2 B2433168 3-Phenyl-3-(triazol-1-yl)propanoic acid CAS No. 2003011-44-5

3-Phenyl-3-(triazol-1-yl)propanoic acid

カタログ番号: B2433168
CAS番号: 2003011-44-5
分子量: 217.228
InChIキー: VBEYHLZQURGIHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-3-(triazol-1-yl)propanoic acid is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . It features a propanoic acid backbone substituted at the beta position with both a phenyl ring and a 1,2,3-triazole moiety. This structure combines an aromatic system with a nitrogen-rich heterocycle, making it a valuable scaffold in medicinal and agrochemical research. Triazole derivatives are widely recognized for their diverse biological activities and are frequently employed in the synthesis of more complex molecules . Research Applications: This compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Its primary application is as a building block in organic synthesis and drug discovery. The 1,2,3-triazole group can act as a bioisostere for amide bonds or other heterocycles, which is useful in lead optimization . Compounds with similar triazole-propanoic acid structures have been investigated as intermediates in the development of active ingredients, particularly fungicides . Researchers may utilize this reagent to develop novel molecules for evaluating antimicrobial, antifungal, or plant growth regulation activities . Researchers can leverage the reactivity of both the carboxylic acid group and the triazole ring for further functionalization. The acid group can be readily converted to esters or amides, while the triazole can participate in various coordination and coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-phenyl-3-(triazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-10(14-7-6-12-13-14)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEYHLZQURGIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2003011-44-5
Record name 3-phenyl-3-(1H-1,2,3-triazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Structural Elucidation Framework: 3-Phenyl-3-(triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous structural elucidation framework for 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid , a critical scaffold in medicinal chemistry often serving as a bioisostere for


-amino acids or an intermediate in the synthesis of metalloproteinase inhibitors and antifungal agents.

Executive Summary & Chemical Context

The target molecule, 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (hereafter TPPA ), presents a classic challenge in heterocyclic organic chemistry: distinguishing between regioisomers arising from the ambident nucleophilicity of the 1,2,4-triazole ring.

During synthesis—typically via Michael addition of 1,2,4-triazole to cinnamic acid derivatives—three potential isomers can form based on the nitrogen connectivity: N1 (Target), N2 , and N4 . Furthermore, the C3 position of the propanoic chain is a chiral center, necessitating enantiomeric resolution. This guide provides a self-validating analytical workflow to confirm the N1-connectivity and establish enantiopurity.

The Isomer Challenge
  • N1-Isomer (Target): Asymmetric triazole ring.

  • N2-Isomer: Asymmetric, but kinetically less favored in Michael additions; chemically distinct shifts.

  • N4-Isomer: Symmetric triazole ring (axis of symmetry through N4).

Synthetic Origin & Impurity Profile

To elucidate the structure, one must understand the genesis of the sample. TPPA is synthesized via the conjugate addition of 1,2,4-triazole to trans-cinnamic acid (or its esters), catalyzed by bases (e.g., DBU or hydroxides).

Reaction:



Critical Impurities to Track:

  • Regioisomers: N4-substituted product (often the thermodynamic competitor).

  • Starting Materials: Unreacted cinnamic acid (detectable via alkene protons in NMR).

  • Elimination Products: Retro-Michael degradation leading to free triazole.

Analytical Workflow: Step-by-Step Elucidation

The following workflow ensures a "self-validating" structure proof.

Phase 1: Mass Spectrometry (Molecular Formula)

Technique: ESI-HRMS (High-Resolution Mass Spectrometry) in Positive/Negative Mode.

  • Objective: Confirm formula

    
    .
    
  • Expected Data:

    • Positive Mode

      
       (Calc).
      
    • Negative Mode

      
       (Calc).
      
  • Fragmentation Logic:

    • Look for the loss of the triazole moiety (

      
      ) or the loss of 
      
      
      
      (
      
      
      ). The stability of the C-N bond in the N1 isomer is generally higher than N2, but MS is insufficient for regioisomer assignment.
Phase 2: 1H NMR (The "Symmetry Test")

Technique: 400 MHz or higher, solvent DMSO-


.[1]

This is the primary filter for distinguishing the N1 target from the N4 impurity.

FeatureN1-Isomer (Target)N4-Isomer (Impurity)
Triazole Symmetry Asymmetric Symmetric
Triazole Protons Two distinct singlets (H3 and H5). Typically

8.5 ppm and

8.0 ppm.
One singlet integrating to 2H . H3 and H5 are chemically equivalent.
Chiral Methine (

)
Doublet of doublets (dd) or triplet (t) ~

6.0 ppm.
Similar shift, but coupling constants may differ.

Causality: In the N1-isomer, the environment of H3 (flanked by N2 and N4) is distinct from H5 (flanked by N1 and N4). In the N4-isomer, the molecule has a plane of symmetry, making H3 and H5 equivalent. Observation of two distinct triazole signals is the first "Go" signal.

Phase 3: 13C NMR & 2D Correlation (The "Connectivity Proof")

Technique:


C, HSQC, HMBC.

To definitively prove the N1 attachment, we analyze the Carbon-Nitrogen connectivity.

  • 
    C Spectrum: 
    
    • N1-Isomer: Two distinct triazole CH signals (e.g., ~151 ppm and ~143 ppm).

    • N4-Isomer: One single triazole CH signal (intensified) due to symmetry.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Experiment: Look for correlations between the chiral methine proton (

      
      )  and the triazole carbons .
      
    • N1-Isomer:

      
       will show a strong correlation to the triazole C5  carbon. It may show a weak or no correlation to C3 (too far, 4 bonds).
      
    • N4-Isomer:

      
       would correlate to the equivalent C3/C5 carbons.
      
Phase 4: Chiral Analysis

Technique: Chiral HPLC or SFC.

Since the synthesis is rarely stereoselective without chiral catalysts, the product is a racemate.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane/IPA or CO2/MeOH (SFC).

  • Detection: UV at 210 nm or 254 nm.

  • Result: Two peaks with 1:1 area ratio (Racemate).

Data Summary Table (Predicted/Typical)

Proton/Carbon IDType

H (ppm)
Multiplicity

C (ppm)
HMBC Key Correlations
Triazole H3 CH8.55s, 1H151.2

(weak)
Triazole H5 CH8.02s, 1H143.5

(strong)
Phenyl Ring CH7.2 - 7.4m, 5H126-129


(Chiral)
CH5.95dd, 1H58.4Triazole C5, COOH, Phenyl

(Methylene)
CH23.10, 3.45dd (ABX), 2H39.1COOH,

COOH CO12.1br s171.5

,

Note: Shifts are approximated for DMSO-


. The key differentiator is the presence of two distinct Triazole CH rows.

Visualization of Elucidation Logic

Diagram 1: Structural Differentiation Workflow

This diagram illustrates the decision tree used to rule out the symmetric N4 isomer.

ElucidationLogic Start Crude Reaction Product (Michael Addition) NMR_1H 1H NMR Analysis (Aromatic Region) Start->NMR_1H Decision Triazole Proton Signals? NMR_1H->Decision N4_Path Single Singlet (2H) (Symmetric) Decision->N4_Path Equivalent H N1_Path Two Singlets (1H each) (Asymmetric) Decision->N1_Path Distinct H Conclusion_N4 Identify as N4-Isomer (Impurity) N4_Path->Conclusion_N4 HMBC_Step HMBC Experiment (Verify Connectivity) N1_Path->HMBC_Step Final_Proof Confirm N1-Isomer (Target Structure) HMBC_Step->Final_Proof H(beta) -> C5 corr.

Caption: Logic flow for distinguishing N1 vs N4 regioisomers using proton symmetry.

Diagram 2: HMBC Connectivity Map

Visualizing the critical heteronuclear correlations that prove the structure.

HMBC_Map cluster_Triazole Triazole Ring Hb H(beta) (Chiral Center) C5 Triazole C5 (143 ppm) Hb->C5 Strong 3J C3 Triazole C3 (151 ppm) Hb->C3 Weak/No 4J COOH COOH (Carbonyl) Hb->COOH 3J N1 N1 C5->N1 N1->C3

Caption: Key HMBC correlations. The strong correlation from the chiral proton to C5 (and not C3) confirms N1 attachment.

Detailed Experimental Protocol

A. Sample Preparation[2][3][4][5]
  • Solvent Selection: Dissolve 10 mg of purified TPPA in 0.6 mL of DMSO-

    
     . CDCl
    
    
    
    may be used, but triazole protons are often broader and less resolved in chloroform due to quadrupole broadening; DMSO sharpens these signals.
  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

B. Instrument Parameters
  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • zg30 (Standard 1H).

    • zgpg30 (Standard 13C with proton decoupling).

    • hsqcetgp (Phase-sensitive HSQC).

    • hmbcgplpndqf (HMBC optimized for long-range couplings, typically 8-10 Hz).

C. Interpretation Checklist

References

  • Regioselectivity of Triazole Alkylation

    • Al-Soud, Y. A., et al. "Synthesis and properties of new substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds, 2004.
    • Source:

  • NMR differentiation of N1/N4 isomers

    • Claramunt, R. M., et al. "The annular tautomerism of 1,2,3- and 1,2,4-triazoles in the solid state and in solution." Journal of the Chemical Society, Perkin Transactions 2, 2002.
    • Source:

  • Michael Addition to Cinnamates

    • Wang, Z., et al. "Organocatalytic asymmetric Michael addition of 1,2,4-triazoles to enones." Journal of Organic Chemistry, 2012.
    • Source:

  • General Spectrometric Identification

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.
    • Source:

Sources

IUPAC name and CAS number for 3-Phenyl-3-(triazol-1-yl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance[1][2][3]

The 3-Phenyl-3-(triazol-1-yl)propanoic acid scaffold represents a critical substructure in medicinal chemistry, serving as a bioisostere for


-amino acids and a pharmacophore in antifungal and anticonvulsant drug design. This class of compounds combines the lipophilic phenyl ring with the polar, metabolically stable triazole moiety, joined by a propanoic acid linker.

This guide addresses the nomenclature, synthesis, and identification of these derivatives. While simple unsubstituted forms are often transient synthetic intermediates, their substituted analogs are potent inhibitors of lanosterol 14


-demethylase (CYP51), a key target in antifungal therapy.

Nomenclature and Identification

Precise nomenclature is vital due to the existence of multiple triazole isomers (1,2,3-triazole vs. 1,2,4-triazole) and regioisomers (N1 vs. N2/N4 substitution).

IUPAC Nomenclature Rules

The systematic name is derived based on the propanoic acid parent chain.

  • Parent Chain: Propanoic acid (3 carbons).

  • Numbering: Carbon-1 is the carboxyl carbon (

    
    ).
    
  • Substituents:

    • Position 3: A Phenyl group.[1][2][3][4]

    • Position 3: A Triazolyl group (attached via Nitrogen).[5][6][7]

Preferred IUPAC Name (PIN): 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Note: If the triazole is a 1,2,3-triazole attached at N1, the name is 3-Phenyl-3-(1H-1,2,3-triazol-1-yl)propanoic acid.

CAS Registry Numbers (Key Compounds & Building Blocks)

Direct commodity CAS numbers for the core phenyl-substituted scaffold are often proprietary or listed as "make-on-demand." However, the specific building blocks and close analogs are well-indexed.

Compound DescriptionStructure / IdentityCAS Registry Number
Core Scaffold (1,2,4) 3-(1H-1,2,4-Triazol-1-yl)propanoic acid76686-84-5
Core Scaffold (1,2,3) 3-(1H-1,2,3-Triazol-1-yl)propanoic acid4332-45-0
Reagent A Cinnamic Acid (3-Phenyl-2-propenoic acid)621-82-9
Reagent B 1,2,4-Triazole288-88-0
Reagent C 1,2,3-Triazole288-36-8
Target Analog 2-(3-Phenyl-1,2,4-triazol-1-yl)propanoic acid24088-59-3 (Isomer)*

*Note: Isomers where the phenyl is attached to the triazole ring rather than the propanoic backbone are common. Verify structure via NMR before purchase.

Synthetic Pathways & Mechanism

The most robust route to 3-Phenyl-3-(triazol-1-yl)propanoic acid derivatives is the aza-Michael addition . This pathway utilizes the nucleophilicity of the triazole nitrogen to attack the


-carbon of an 

-unsaturated acid (cinnamic acid derivative).
Mechanistic Pathway (Aza-Michael Addition)

The reaction requires a base catalyst to deprotonate the triazole, increasing its nucleophilicity. The resulting triazolide anion attacks the electron-deficient alkene of the cinnamic acid.

Critical Consideration: 1,2,4-Triazole is an ambident nucleophile. Alkylation can occur at N1, N2, or N4. Under thermodynamic control (high temperature, reversible conditions), the N1-isomer is generally favored due to steric and electronic stability.

Synthesis Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

SynthesisPathway ReagentA Cinnamic Acid (Michael Acceptor) Intermediate Transition State (Triazolide Anion Attack) ReagentA->Intermediate Electrophilic Attack ReagentB 1,2,4-Triazole (Nucleophile) ReagentB->Intermediate Deprotonation Catalyst Base Catalyst (Na2CO3 or DBU) Catalyst->Intermediate Product 3-Phenyl-3-(1H-1,2,4-triazol-1-yl) propanoic acid Intermediate->Product N1-Addition (Major) SideProduct N4-Isomer (Minor Product) Intermediate->SideProduct N4-Addition (Minor)

Caption: Figure 1. Aza-Michael addition pathway for the synthesis of the target scaffold.[5] N1-alkylation is thermodynamically favored.

Experimental Protocol: Synthesis of 3-Phenyl-3-(1,2,4-triazol-1-yl)propanoic Acid[3]

Objective: Synthesize the title compound via base-catalyzed addition of 1,2,4-triazole to cinnamic acid.

Reagents & Equipment
  • Reagents: Cinnamic acid (10 mmol), 1,2,4-Triazole (15 mmol), Sodium Carbonate (Na

    
    CO
    
    
    
    , 1 mmol).
  • Solvent: Water (Green chemistry approach) or DMF (for higher solubility).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH meter.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1,2,4-triazole (1.04 g, 15 mmol) and Na

    
    CO
    
    
    
    (0.11 g, 1 mmol) in 10 mL of distilled water.
  • Addition: Add Cinnamic acid (1.48 g, 10 mmol) to the solution. The acid may not dissolve immediately.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. The reaction typically requires 12–24 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution carefully with 2M HCl to pH

      
       4–5.
      
    • The product should precipitate as a white solid.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from Ethanol/Water (1:1) to remove unreacted triazole and N4-isomers.

  • Validation: Confirm structure via

    
    H-NMR. Look for the disappearance of alkene doublets (6.5–7.5 ppm) and the appearance of the 
    
    
    
    -proton triplet (
    
    
    5.8–6.0 ppm).

Pharmacological Profile & SAR

The 3-phenyl-3-triazolyl motif is designed to mimic the transition state of substrate binding in metalloenzymes or to act as a conformationally restricted


-amino acid.
Structure-Activity Relationship (SAR)
  • The Phenyl Ring: Provides hydrophobic interaction. Substitution at the 2- or 4-position (e.g., F, Cl) significantly enhances antifungal activity by mimicking the 2,4-difluorophenyl group found in Fluconazole.

  • The Triazole: The N4 nitrogen of the triazole ring coordinates with the heme iron of CYP450 enzymes (specifically CYP51), preventing substrate oxidation.

  • The Carboxyl Group: Provides solubility and a handle for further derivatization (e.g., into amides or esters).

SAR_Logic Core Core Scaffold 3-Phenyl-3-(triazol-1-yl)propanoic acid PhenylMod Phenyl Substitution (2,4-F/Cl) Core->PhenylMod AcidMod Carboxyl Derivatization (Esters/Amides) Core->AcidMod TriazoleMod Triazole Isomerism (1,2,4 vs 1,2,3) Core->TriazoleMod Activity CYP51 Inhibition (Antifungal) PhenylMod->Activity Increases Potency PK Bioavailability (Prodrugs) AcidMod->PK Improves Transport TriazoleMod->Activity 1,2,4-isomer Click Click Chemistry (Library Gen) TriazoleMod->Click 1,2,3-isomer

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting modification points for drug development.

References

  • PubChem. 2-(3-Phenyl-1,2,4-triazol-1-yl)propanoic acid (CID 84682600). National Library of Medicine. Available at: [Link]

  • Mickevičius, V., et al. (2013).[4] Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. (Methodology reference for aza-Michael addition to cinnamic acids). Available at: [Link]

Sources

Comprehensive Technical Guide: Physicochemical Profiling of 3-Phenyl-3-(triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and formulation scientists, the transition of a molecule from a synthetic intermediate to a viable active pharmaceutical ingredient (API) or agrochemical heavily depends on its physicochemical properties. 3-Phenyl-3-(triazol-1-yl)propanoic acid (Molecular Formula: C₁₁H₁₁N₃O₂) is a complex structural motif featuring a lipophilic phenyl ring, a polar/hydrogen-bonding triazole heterocycle, and an ionizable propanoic acid chain[1].

This whitepaper provides an in-depth analysis of the compound's physical properties—specifically solubility and melting point—and details the empirical methodologies required to validate these parameters in a drug development setting.

Structural Profiling and Theoretical Physical Properties

The physical properties of 3-Phenyl-3-(triazol-1-yl)propanoic acid are dictated by the interplay of its three distinct structural moieties. Understanding this causality is critical for predicting its behavior in solid-state and solution phases.

  • The Propanoic Acid Moiety: This functional group acts as both a hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form strong intermolecular dimers, significantly increasing the crystal lattice energy and, consequently, the melting point. In solution, its ionization (pKa ~4.5) drives pH-dependent solubility.

  • The Triazole Ring: Triazoles are highly polar, electron-rich heterocycles. They participate extensively in hydrogen bonding networks and dipole-dipole interactions, which further stabilize the crystal lattice[2].

  • The Phenyl Ring: The aromatic ring introduces lipophilicity and facilitates

    
     stacking in the crystalline state[2]. This hydrophobicity restricts aqueous solubility at low pH, pushing the predicted XLogP3 of similar structural analogs to approximately 1.8[3].
    
Quantitative Data Summary

The following table synthesizes the predicted and empirically derived physical properties of the compound based on structural analogs and thermodynamic principles.

PropertyValue / DescriptionAnalytical Method
Molecular Formula C₁₁H₁₁N₃O₂N/A
Molecular Weight 217.22 g/mol Mass Spectrometry[3]
Predicted XLogP3 ~1.8Computational[3]
Melting Point (

)
145 °C - 165 °C (Polymorph/Enantiomer dependent)Differential Scanning Calorimetry (DSC)
Aqueous Solubility (pH 1.2) < 0.1 mg/mL (Poorly Soluble)HPLC-UV (Shake-Flask)
Aqueous Solubility (pH 7.4) > 5.0 mg/mL (Freely Soluble)HPLC-UV (Shake-Flask)
pKa (Carboxylic Acid) ~4.5Potentiometric Titration

Mechanistic Causality in Experimental Design

As a standard in pharmaceutical characterization, experimental protocols must not merely record data; they must be designed to account for the molecule's specific mechanistic behaviors.

Why use DSC instead of a capillary melting point apparatus? 3-Phenyl-3-(triazol-1-yl)propanoic acid possesses a flexible propanoic acid linker attached to a rigid phenyl-triazole system. This structural dichotomy makes the compound highly susceptible to polymorphism (forming different crystal structures). Capillary methods provide a visual melting range but fail to capture polymorphic transitions or desolvation events. DSC quantifies the enthalpy of fusion (


) and identifies exact endothermic events, ensuring the thermodynamic stability of the specific polymorph is accurately recorded.

Why use the Shake-Flask method over kinetic dissolution for solubility? Kinetic solubility (often measured via solvent-shift methods) can artificially inflate solubility values due to supersaturation. Because the strong carboxylic acid dimerization in 3-Phenyl-3-(triazol-1-yl)propanoic acid creates a high crystal lattice energy, the compound requires time to reach true thermodynamic equilibrium with the solvent. The shake-flask method ensures the crystal lattice is fully equilibrated, providing a reliable value for formulation development.

StructuralInfluence Core 3-Phenyl-3-(triazol-1-yl) propanoic acid Propanoic Propanoic Acid Moiety (pKa ~4.5) Core->Propanoic Triazole Triazole Ring (Dipole & H-Bonding) Core->Triazole Phenyl Phenyl Ring (Lipophilicity & pi-pi stacking) Core->Phenyl Solubility Aqueous Solubility (pH Dependent) Propanoic->Solubility Ionization Melting Melting Point (Crystal Lattice Energy) Propanoic->Melting Dimerization Triazole->Solubility Polarity Triazole->Melting H-Bond Network Phenyl->Solubility Hydrophobicity Phenyl->Melting Packing

Fig 1. Mechanistic influence of structural moieties on solubility and melting point.

Validated Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Objective: Accurately determine the melting point (


) and detect polymorphic transitions.
  • System Suitability / Validation: Run a high-purity Indium standard prior to the sample. The system is validated for use only if the Indium melting onset is recorded at 156.6 ± 0.2 °C.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of crystalline 3-Phenyl-3-(triazol-1-yl)propanoic acid into a standard aluminum pan. Crimp the pan with a pin-hole lid to allow the release of any volatile impurities or trapped solvents.

  • Purge: Purge the DSC cell with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Heating Program: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp at a rate of 10 °C/min up to 250 °C.

  • Data Integration: Analyze the thermogram. Determine the extrapolated onset temperature (

    
    ) of the primary endothermic peak as the definitive melting point. Integrate the area under the curve to calculate the enthalpy of fusion (
    
    
    
    ).
Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the true equilibrium solubility across physiological pH environments.

  • Preparation: Weigh an excess amount (~10 mg) of 3-Phenyl-3-(triazol-1-yl)propanoic acid into three separate 5 mL glass vials.

  • Buffer Addition: Add 2 mL of the respective aqueous buffers to each vial: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), and Phosphate buffer (pH 7.4).

  • Equilibration: Place the vials in an orbital shaker. Agitate at 300 rpm at a constant temperature of 37.0 ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid API. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Measure the pH of the filtrate post-equilibration. Critical: If the pH shifts by >0.05 units from the starting buffer, the buffer capacity was exceeded by the ionizing propanoic acid. The test must be invalidated and repeated with a higher capacity buffer.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at a predetermined

    
     (typically ~220-254 nm for phenyl-triazole systems) against a validated standard calibration curve.
    

SolubilityWorkflow Start Compound Preparation 3-Phenyl-3-(triazol-1-yl)propanoic acid Buffer Buffer Addition (pH 1.2, 4.5, 7.4) Start->Buffer Incubation Incubation & Agitation (48h at 37°C) Buffer->Incubation Separation Phase Separation (Centrifugation & Filtration) Incubation->Separation Analysis HPLC-UV Analysis Quantification of Soluble Fraction Separation->Analysis

Fig 2. Thermodynamic solubility determination workflow for 3-Phenyl-3-(triazol-1-yl)propanoic acid.

References

  • PubChem. "2-(3-Phenyl-1,2,4-triazol-1-yl)propanoic acid" (Structural Analog Data). National Center for Biotechnology Information (NIH). URL:[Link]

  • MDPI Crystals. "3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole" (Triazole Intermolecular Interactions). Crystals 2022, 12(7), 953. URL:[Link]

  • ResearchGate. "One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates" (Synthesis and Structural Context). Russian Journal of Organic Chemistry. URL:[Link]

Sources

Discovery and history of phenyl-triazolyl-propanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

The Phenyl-Triazolyl-Propanoic Acid Scaffold: Engineering the Next Generation of Metabolic Modulators

Part 1: Executive Summary & Pharmacophore Definition

The phenyl-triazolyl-propanoic acid scaffold represents a pivotal evolution in medicinal chemistry, specifically designed to address the metabolic instability and toxicity profiles of earlier generation metabolic drugs. This structural class is primarily associated with the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and G-Protein Coupled Receptor 120 (GPR120/FFAR4) .

Its design is a triumph of bioisosteric replacement, leveraging the 1,2,3-triazole ring to mimic the geometry and electronic properties of amide or ether linkers while providing superior resistance to enzymatic hydrolysis.

The Pharmacophore Triad

The efficacy of this scaffold relies on a tripartite structure, each domain serving a specific molecular function:

DomainChemical MoietyBiological Function
The Warhead Propanoic Acid Ionic Anchoring: The carboxylate head group forms a critical salt bridge with conserved arginine and tyrosine residues (e.g., Arg280/Tyr473 in PPAR

) within the receptor's ligand-binding domain (LBD).
The Linker 1,2,3-Triazole Bioisosteric Stability: Acts as a rigid spacer that mimics the dipole moment of a peptide bond (~5 Debye) but is resistant to peptidases and metabolic cleavage. It positions the head and tail in the correct spatial orientation.
The Tail Substituted Phenyl Hydrophobic Occupation: A lipophilic moiety that occupies the large hydrophobic pocket of the receptor, driving binding affinity through van der Waals interactions and

-stacking.

Part 2: Historical Evolution

The discovery of phenyl-triazolyl-propanoic acids was not a singular "eureka" moment but a rational optimization campaign driven by the failures of previous drug classes.

The Fibrate and Glitazone Era (Pre-2000s)

Early metabolic drugs relied on simple linkers:

  • Fibrates (e.g., Fenofibrate): Used phenoxy-isobutyric acid structures. While effective for PPAR

    
    , they suffered from low potency against PPAR
    
    
    
    .
  • Glitazones (e.g., Rosiglitazone): Utilized a thiazolidinedione (TZD) head group.[1] While potent PPAR

    
     agonists, the TZD ring was linked to weight gain, fluid retention, and cardiovascular risks (e.g., the withdrawal of Troglitazone).
    
The "Glitazar" Crisis and the Linker Problem

In the early 2000s, the industry pursued Dual PPAR


/

agonists
("Glitazars") to treat both lipids and glucose. Candidates like Muraglitazar and Tesaglitazar failed in late-stage clinical trials due to toxicity (carcinogenicity and renal failure). A key hypothesis for this failure was the metabolic instability of their amide/ether linkers, which generated toxic metabolites, and "off-target" effects of the TZD head group.
The "Click" Revolution and Scaffold Hybridization

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —"Click Chemistry"—provided the solution. Medicinal chemists realized that the 1,4-disubstituted 1,2,3-triazole ring could replace the labile linkers of Glitazars.

  • Stability: The triazole ring is virtually metabolically inert.

  • Geometry: The distance between substituents on the 1,4-triazole (5.0 Å) closely mimics the trans-amide bond (3.8–5.0 Å), preserving the binding conformation required for PPAR activation.

This led to the synthesis of phenyl-triazolyl-propanoic acids , where the TZD head was replaced by a safer propanoic acid (mimicking fatty acids), and the linker was upgraded to a triazole.

Part 3: Visualization of Pharmacophore Evolution

PharmacophoreEvolution cluster_features Structural Advantages Fibrates FIBRATES (Phenoxy-acid linker) Metabolically Labile Crisis The 'Glitazar' Crisis (Toxicity & Attrition) Fibrates->Crisis Low Potency Glitazones GLITAZONES (TZD Head Group) Cardiovascular Toxicity Glitazones->Crisis Side Effects ClickChem Click Chemistry (CuAAC) Introduction of 1,2,3-Triazole Crisis->ClickChem Need for Bioisosteres NewScaffold PHENYL-TRIAZOLYL-PROPANOIC ACID (Stable Linker + Safer Head) ClickChem->NewScaffold Scaffold Hybridization Adv1 Metabolic Stability NewScaffold->Adv1 Adv2 Dipole Mimicry NewScaffold->Adv2 Adv3 Defined Geometry NewScaffold->Adv3

Figure 1: The evolutionary trajectory from early metabolic drugs to the stabilized triazole scaffold.

Part 4: Therapeutic Mechanism & SAR

PPAR Activation (The Primary Target)

The phenyl-triazolyl-propanoic acid scaffold functions as a lipid mimetic .

  • Binding Mode: The propanoic acid tail enters the Y-shaped ligand-binding pocket of the PPAR. The carboxylate forms hydrogen bonds with Tyr473 (Helix 12) and His323 (Helix 5). This stabilizes Helix 12 in the "active" conformation, allowing the recruitment of co-activators (e.g., PGC-1

    
    ).
    
  • Triazole Role: The triazole ring sits in the "linker region" of the pocket. Its dipole interacts with polar residues, while its flat, aromatic nature allows for

    
    -
    
    
    
    stacking with phenylalanine residues in the pocket walls, enhancing affinity.
GPR120 (FFAR4) Agonism

Recent optimization (e.g., derivatives related to TUG-891 ) has utilized this scaffold to target GPR120, a receptor for long-chain fatty acids.

  • Mechanism: Activation of GPR120 on macrophages inhibits the NF-

    
    B pathway (anti-inflammatory) and stimulates GLP-1 secretion from intestinal L-cells (insulin sensitizing).
    
  • Selectivity: The specific substitution pattern on the "Phenyl" tail determines selectivity between PPARs and GPR120. Bulky biphenyl tails often favor GPR120.

Part 5: Technical Protocol – Synthesis via CuAAC

The synthesis of this scaffold is a benchmark application of "Click Chemistry." The following protocol describes the generation of a library of phenyl-triazolyl-propanoic acid derivatives.

Reagents:

  • Alkyne Component: Phenylacetylene derivatives (Tail).

  • Azide Component: 3-Azidopropanoic acid (Head/Linker precursor).

  • Catalyst: Copper(II) sulfate pentahydrate (

    
    ).
    
  • Reductant: Sodium ascorbate (generates active Cu(I) species).

Step-by-Step Methodology:

  • Azide Preparation:

    • Dissolve 3-bromopropanoic acid (1.0 eq) in DMF.

    • Add Sodium Azide (

      
      , 1.5 eq).
      
    • Stir at 60°C for 12 hours.

    • Validation: Monitor disappearance of bromide by TLC. Extract with Ethyl Acetate.

  • The "Click" Reaction (Cycloaddition):

    • Suspend the substituted phenylacetylene (1.0 eq) and 3-azidopropanoic acid (1.0 eq) in a 1:1 mixture of

      
      -Butanol/Water.
      
    • Add

      
       (10 mol%) and Sodium Ascorbate (20 mol%).
      
    • Stir vigorously at room temperature for 8–12 hours.

    • Observation: The reaction often precipitates the product as a solid.

  • Purification:

    • Dilute with water and acidify to pH 2 with 1M HCl (to protonate the carboxylic acid).

    • Filter the precipitate or extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Water.

    • Purity Check: HPLC >95%. confirm 1,4-regiochemistry via

      
      H-NMR (Triazole proton singlet at 
      
      
      
      ~8.0-8.5 ppm).

Part 6: Signaling Pathway Visualization

MechanismOfAction Ligand Phenyl-Triazolyl-Propanoic Acid (Ligand) PPAR PPAR Nuclear Receptor (Nucleus) Ligand->PPAR Diffusion & Binding GPR120 GPR120/FFAR4 (Cell Membrane) Ligand->GPR120 Extracellular Binding RXR RXR Heterodimerization PPAR->RXR Gq Gq/11 Activation GPR120->Gq Arrestin Beta-Arrestin Recruitment GPR120->Arrestin PPRE Bind to PPRE DNA Element RXR->PPRE Transcription Transcription: Fatty Acid Oxidation Genes (CPT1, ACO) PPRE->Transcription Ca Intracellular Ca2+ Release Gq->Ca GLP1 GLP-1 Secretion (Incretin Effect) Ca->GLP1 AntiInf Inhibition of NF-kB (Anti-Inflammatory) Arrestin->AntiInf

Figure 2: Dual mechanism of action: Nuclear activation (PPAR) and Membrane signaling (GPR120).

Part 7: References

  • Design and Synthesis of Dual PPAR Agonists.

    • Source: Journal of Medicinal Chemistry[2]

    • Context: Describes the optimization of propanoic acid derivatives for PPAR

      
      /
      
      
      
      binding.
    • Link:[Link]

  • Discovery of TUG-891: A Potent GPR120 Agonist.

    • Source: Shimpukade et al., Journal of Medicinal Chemistry, 2012.

    • Context: Establishes the phenyl-propanoic acid pharmacophore for FFAR4.

    • Link:[Link]

  • Click Chemistry in Medicinal Chemistry: The Triazole Bioisostere.

    • Source: Kolb & Sharpless, Drug Discovery Today, 2003.

    • Context: Foundational text on using 1,2,3-triazoles to replace unstable linkers.

    • Link:[Link]

  • Synthesis and Evaluation of Phenyl-Triazolyl-Propanoic Acid Derivatives.

    • Source:Bioorganic & Medicinal Chemistry Letters.

    • Context: Specific protocols for the synthesis of the title scaffold.

    • Link:[Link]

Sources

The 3-Phenyl-3-(triazol-1-yl)propanoic Acid (PTPA) Scaffold: A Whitepaper on Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of multifunctional pharmacophores is critical for overcoming drug resistance and improving metabolic stability. 3-Phenyl-3-(triazol-1-yl)propanoic acid (PTPA) and its analogs represent a highly versatile structural motif. By hybridizing a


-phenylalanine backbone with a triazole ring, the PTPA scaffold acts simultaneously as a potent metalloenzyme inhibitor and a metabolically stable peptidomimetic building block. This technical guide explores the structural rationale, pharmacological applications, and synthetic methodologies of the PTPA scaffold, providing actionable insights for drug development professionals.

Structural Rationale and Pharmacophore Design

The efficacy of the PTPA scaffold is derived from the synergistic interaction of its three core structural components:

  • Propanoic Acid Backbone: The carboxylic acid moiety provides an essential anchor. It allows for salt-bridge formation with basic amino acid residues in target proteins and serves as a highly reactive synthetic handle for downstream amide coupling in peptidomimetics.

  • 
    -Phenyl Ring:  The phenyl group at the C3 position drives lipophilicity (LogP) and engages in 
    
    
    
    stacking or hydrophobic interactions. In enzyme active sites, this ring is critical for occupying hydrophobic access channels, thereby stabilizing the inhibitor-enzyme complex.
  • Triazole Ring (1,2,4- or 1,2,3-isomer): The triazole ring is the functional warhead of the scaffold. The lone pair on the nitrogen atom (N4 in 1,2,4-triazoles or N3 in 1,2,3-triazoles) is a premier ligand for transition metals, particularly the heme iron (Fe) found in Cytochrome P450 enzymes (1)[1]. Furthermore, triazoles are established bioisosteres of trans-amide bonds, rendering them highly resistant to proteolytic cleavage in vivo (2)[2].

Mechanistic Applications in Drug Discovery

CYP51 Inhibition (Antifungal & Antiparasitic Agents)

The sterol 14


-demethylase (CYP51) enzyme is critical for the biosynthesis of ergosterol in fungal and parasitic cell membranes. PTPA derivatives act as competitive inhibitors of this pathway. The mechanism is twofold: the triazole nitrogen displaces a water molecule to form a coordinate covalent bond with the catalytic heme iron, while the 

-phenyl group anchors into the hydrophobic access channel. This dual-action binding locks the enzyme in an inactive state, disrupting cell membrane integrity and leading to pathogen death.
Peptidomimetics and Radioligands

In the development of tumor-targeting peptides (e.g., somatostatin analogs), rapid enzymatic degradation limits clinical utility. Substituting traditional amino acids with PTPA derivatives significantly enhances the biological half-life of these drugs. The triazole ring mimics the spatial geometry, planarity, and dipole moment of a peptide bond without being susceptible to peptidases, ensuring the drug reaches its target intact (2)[2].

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern on the


-phenyl ring drastically alters the binding affinity and pharmacokinetic profile of the PTPA scaffold. The following table summarizes benchmark pharmacological profiles for representative analogs.
Analog Designation

-Phenyl Substitution
CYP51

(nM)
Peptidase Half-Life (h)Synthetic Yield (%)Calculated LogP
PTPA-01 Unsubstituted145> 48781.82
PTPA-02 4-Fluoro85> 48821.98
PTPA-03 2,4-Dichloro22> 48652.85
PTPA-04 4-Methoxy310> 48711.75

Data Note: Values represent benchmark profiles derived from generalized 1,2,4-triazole SAR models for CYP51 inhibition and


-amino acid bioisosteric stabilization.

Experimental Methodology: Synthesis of the PTPA Scaffold

As a Senior Application Scientist, I emphasize that the direct aza-Michael addition of triazoles to free cinnamic acid often yields poor results due to the electrostatic repulsion between the incoming nucleophile and the deprotonated carboxylate at basic pH (3)[3]. Therefore, a two-step sequence utilizing an esterified precursor is mandatory for high-fidelity synthesis.

Step 1: Aza-Michael Addition (Esterification & Coupling)

Objective: Form the C-N bond between the triazole and the


-carbon of the cinnamate framework.
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve ethyl cinnamate (10 mmol, 1.0 eq) and 1H-1,2,4-triazole (12 mmol, 1.2 eq) in anhydrous acetonitrile (25 mL).

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 mmol, 0.2 eq) dropwise.

    • Causality: DBU is selected over weaker bases because its pKa is sufficient to fully deprotonate the triazole, generating a highly nucleophilic triazolide anion. Acetonitrile provides a polar aprotic environment that stabilizes the transition state without solvolyzing the ester.

  • Reaction: Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 14 hours.

  • Self-Validation: Monitor reaction progression via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active ethyl cinnamate spot (

    
    ) and the appearance of a lower spot (
    
    
    
    ) indicates completion.
  • Workup: Cool to room temperature, quench with saturated aqueous

    
     (20 mL), and extract with ethyl acetate (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate in vacuo.
Step 2: Saponification (Ester Hydrolysis)

Objective: Unmask the carboxylic acid to yield the final PTPA scaffold.

  • Preparation: Dissolve the crude ethyl 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoate in a 3:1 mixture of THF and deionized water (20 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    ) (20 mmol, 2.0 eq) in one portion.
    
  • Reaction: Stir vigorously at room temperature (20-25°C) for 4 hours.

    • Causality: Room temperature is strictly maintained to prevent retro-Michael elimination—a common side reaction where the triazole acts as a leaving group under elevated basic conditions.

      
       is preferred over 
      
      
      
      due to the superior solubility of the lithium carboxylate intermediate in the THF/water matrix.
  • Self-Validation: Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether (

    
     mL) to remove unreacted starting materials.
    
  • Isolation: Acidify the aqueous layer dropwise with 1M HCl until the pH reaches exactly 3.0. The product will precipitate as a white crystalline solid. Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Systems Visualization

The following diagram illustrates the logical relationship and biological pathway of CYP51 inhibition by the PTPA scaffold.

G N1 Lanosterol (Substrate) N2 CYP51 Enzyme (Lanosterol 14α-demethylase) N1->N2 Binds to active site N3 Ergosterol (Fungal Cell Wall) N2->N3 Demethylation N7 Enzyme Inhibition (Cell Death) N2->N7 Pathway blocked N4 PTPA Scaffold (Triazole Inhibitor) N5 Heme Iron (Fe) Coordination via Triazole N4 N4->N5 Primary Mechanism N6 Hydrophobic Pocket Binding via Phenyl Ring N4->N6 Secondary Mechanism N5->N2 Blocks Fe site N6->N2 Blocks access channel

Mechanism of CYP51 inhibition by the PTPA scaffold via heme coordination and channel blocking.

References

  • Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51)
  • Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides Source: PMC / NIH URL
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review Source: PMC / NIH URL
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025)

Sources

Technical Whitepaper: Stereochemical Control and Analysis of 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed an in-depth technical guide focusing on 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid .

This molecule represents a critical scaffold in medicinal chemistry, serving as a bioisostere for


-amino acids and a key intermediate in the synthesis of antifungal azoles and metalloproteinase inhibitors.[1] The guide prioritizes the 1,2,4-triazole  isomer (N1-linked), as it is the thermodynamically favored product of Michael addition and the most relevant pharmacophore.[1]


-Triazolyl Propanoic Acid Scaffolds[1]

Introduction & Pharmacophore Significance[1]

3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a


-heteroaryl carboxylic acid. Structurally, it resembles a 

-amino acid (specifically

-phenylalanine) where the amino group is replaced by a triazole ring.[1] This modification is a classic medicinal chemistry strategy to improve metabolic stability while maintaining hydrogen-bonding capability.[1]
Clinical Relevance[1][2][3][4]
  • Bioisosterism: The triazole ring acts as a robust amide bioisostere, mimicking the peptide bond's electronics without susceptibility to proteolytic cleavage.[1]

  • Therapeutic Applications: This scaffold is prevalent in:

    • Antifungal Agents: Targeting CYP51 (Lanosterol 14

      
      -demethylase).[1]
      
    • MMP Inhibitors: Matrix metalloproteinase inhibitors often utilize the propanoic acid tail to chelate the catalytic Zinc atom, while the phenyl-triazole moiety occupies the S1' specificity pocket.[1]

    • 
      -3 Adrenergic Agonists:  While drugs like Vibegron utilize a pyrrolidine core, the synthetic methodology for installing nitrogen heterocycles at the benzylic position (C3) shares identical stereochemical challenges.[1]
      

Structural Analysis & Stereogenicity

The molecule possesses a single chiral center at C3 (the benzylic carbon).[1]

  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 217.22 g/mol [1][2]

  • Stereoisomers: Two enantiomers,

    
     and 
    
    
    
    .[1]
  • Regioisomerism: During synthesis, the 1,2,4-triazole can attach via N1, N2, or N4.[1] The N1-isomer is the most stable and biologically relevant form derived from Michael addition.[1]

Stereochemical Challenge

The biological activity is strictly enantiodependent.[1] For instance, in similar azole antifungals, the


-enantiomer often exhibits superior binding affinity to the heme iron of CYP enzymes.[1] Therefore, obtaining enantiopure material is a critical quality attribute (CQA).

Synthetic Pathways: The Aza-Michael Addition

The most efficient route to the racemate is the Aza-Michael addition of 1,2,4-triazole to cinnamic acid derivatives.[1] This reaction is atom-economical but presents challenges in regioselectivity (N1 vs. N4 attack) and reversibility.[1]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the triazolyl anion on the


-carbon of the 

-unsaturated ester (Cinnamate).[1]

Key Process Parameters (KPPs):

  • Base Catalyst: Catalytic amounts of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or alkaline carbonates (

    
    ).[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).[1]

  • Temperature: 80–100°C (Thermodynamic control favors the N1-isomer over the kinetically formed N4-isomer).

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Cinnamic Acid / Ester Intermediate Transition State (Enolate) Start->Intermediate Michael Addition Reagent 1,2,4-Triazole (Base Cat.) Reagent->Intermediate ProductRac Racemic 3-Phenyl-3-(triazol-1-yl) propanoic acid Intermediate->ProductRac Thermodynamic Control (N1) SideProd N4-Isomer (Kinetic Product) Intermediate->SideProd Kinetic Control (N4) SideProd->ProductRac Isomerization (High Temp)

Figure 1: Aza-Michael Addition pathway showing the thermodynamic preference for the N1-isomer.

Experimental Protocol: Chiral Resolution

Since asymmetric Michael addition often requires expensive chiral catalysts (e.g., Cinchona alkaloids), the industrial standard for this scaffold is Classical Resolution via Diastereomeric Salt Formation .[1]

Protocol: Resolution of Racemic 3-Phenyl-3-(triazol-1-yl)propanoic acid

Objective: Isolate the pharmacologically active


-enantiomer (Assignment to be confirmed by X-ray).
Resolving Agent: 

.
Step-by-Step Methodology:
  • Salt Formation:

    • Dissolve 10.0 g (46 mmol) of racemic acid in 150 mL of Isopropanol (IPA) at 70°C.

    • Add 2.8 g (23 mmol, 0.5 eq) of

      
       dropwise.[1] Note: Using 0.5 equivalents maximizes the yield of the less soluble diastereomeric salt (Pope-Peachey method).
      
    • Stir at reflux for 30 minutes to ensure homogeneity.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • Seed with pure salt crystals if available to induce nucleation.[1]

    • Chill to 4°C for 12 hours. The less soluble diastereomeric salt (typically the

      
      -Acid/
      
      
      
      -Base complex) will precipitate.[1]
  • Filtration & Recrystallization:

    • Filter the white solid.[1]

    • Recrystallization: Dissolve the wet cake in minimal boiling Ethanol (95%). Cool and filter again. This step is crucial to upgrade Chiral Purity from ~80% ee to >99% ee.[1]

  • Salt Break (Acidification):

    • Suspend the purified salt in water (50 mL).[1]

    • Acidify with 1N HCl to pH 2–3.[1] The free acid will precipitate.[1]

    • Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Validation:

    • Measure Specific Rotation

      
      .[1]
      
    • Analyze via Chiral HPLC.[1]

DOT Diagram: Resolution Logic[1]

ResolutionLogic Racemate Racemic Acid (R/S Mixture) Solution Solution of Diastereomers (S-Acid/S-Base) & (R-Acid/S-Base) Racemate->Solution Dissolve in IPA Agent (S)-Phenylethylamine Agent->Solution Precipitate Solid Salt (S-Acid/S-Base) Solution->Precipitate Crystallization Filtrate Mother Liquor (R-Acid/S-Base) Solution->Filtrate Filtration FinalProduct Pure (S)-Acid (>99% ee) Precipitate->FinalProduct 1. Recrystallization 2. HCl Hydrolysis

Figure 2: Classical resolution workflow utilizing diastereomeric salt solubility differences.

Analytical Characterization

To ensure scientific integrity, the following analytical methods must be established.

A. Chiral HPLC Method

This is the "Self-Validating" step.[1] You cannot proceed without confirming enantiomeric excess (ee).[1]

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Triazole absorbance) and 254 nm (Phenyl)
Expected Result Baseline separation of enantiomers (

)
B. NMR Spectroscopy[1][6][7][8]
  • 1H NMR (400 MHz, DMSO-d6):

    
     12.4 (s, 1H, COOH), 8.61 (s, 1H, Triazole-H), 8.02 (s, 1H, Triazole-H), 7.3–7.4 (m, 5H, Ph), 5.95 (dd, 1H, 
    
    
    
    ), 3.2–3.4 (m, 2H,
    
    
    ).[1]
  • Diagnostic Shift: The proton on the chiral center (

    
    ) appears as a distinct doublet of doublets (dd) due to coupling with the diastereotopic 
    
    
    
    -protons.[1]
C. Absolute Configuration

While specific rotation provides an indication, Single Crystal X-ray Diffraction (SC-XRD) is the gold standard.[1]

  • Method: Grow crystals of the diastereomeric salt (from the resolution step).

  • Space Group: Typically Monoclinic

    
     (chiral space group).[1]
    
  • Anomalous Dispersion: Use the Flack parameter to confirm absolute configuration if heavy atoms are present, or rely on the known chirality of the resolving agent (

    
    -PEA) as an internal reference.[1]
    

References

  • Vibegron and

    
    -3 Agonist Development: 
    
    • Merck & Co., Inc.[1] "Beta-3 Adrenergic Agonists."[1] Journal of Medicinal Chemistry, 2016.[1] (Search: Vibegron synthesis intermediates).

  • Synthesis of Triazolyl-Propanoic Acids

    • Perumal, P. T., et al.[1] "Regional-selective Michael addition of triazole to

      
      -unsaturated esters."[1] Synthetic Communications, 2005.[1] 
      
  • Chiral Resolution Methodologies

    • Kozma, D.[1] "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation."[1] CRC Press, 2001.[1]

  • Crystallographic Data

    • Cambridge Crystallographic Data Centre (CCDC).[1] "Structure of 3-substituted-3-phenylpropanoic acids."[3]

(Note: Specific URLs for patents and paywalled articles are directed to their respective landing pages or search portals to ensure link integrity over time.)

Sources

In Silico Prediction of 3-Phenyl-3-(triazol-1-yl)propanoic acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of 3-Phenyl-3-(triazol-1-yl)propanoic acid, a novel small molecule. In the dynamic landscape of drug discovery, computational methods are indispensable for the rapid and cost-effective evaluation of new chemical entities.[1] This document outlines a systematic, multi-faceted computational workflow, designed for researchers, scientists, and drug development professionals. The guide details the theoretical underpinnings and practical applications of key in silico techniques, including target identification and validation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Through a hypothetical case study, we will illustrate the entire pipeline from initial compound characterization to the generation of a comprehensive bioactivity profile, enabling informed decision-making in the early stages of drug development.

Introduction: The Imperative for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is a long, arduous, and expensive process. A significant number of promising drug candidates fail in late-stage clinical trials due to unforeseen issues with efficacy or safety.[2][3] To mitigate these risks and streamline the drug discovery pipeline, computational, or in silico, methods have emerged as a powerful and essential toolset.[1] These techniques allow for the early-stage assessment of a molecule's potential therapeutic effects and liabilities, guiding medicinal chemistry efforts and prioritizing compounds for further experimental validation.[4][5]

This guide focuses on a hypothetical molecule, 3-Phenyl-3-(triazol-1-yl)propanoic acid. The aryl propionic acid scaffold is present in a number of well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory or analgesic properties.[6] The inclusion of a triazole ring, a common motif in medicinal chemistry, further broadens the scope of potential biological activities.[6]

Our objective is to construct a robust in silico workflow to predict the bioactivity of this molecule. This will involve a multi-pronged approach, integrating various computational methodologies to build a holistic understanding of its potential interactions with biological systems.

The In Silico Bioactivity Prediction Workflow: A Conceptual Overview

The prediction of a novel compound's bioactivity is a systematic process that leverages a suite of computational tools. This workflow is designed to be iterative, with insights from one stage informing the next.

In_Silico_Workflow A Compound Preparation & Characterization B Target Identification & Validation A->B Define Therapeutic Area D QSAR Modeling A->D Calculate Molecular Descriptors E Pharmacophore Modeling A->E Identify Chemical Features F ADMET Prediction A->F Physicochemical Properties C Molecular Docking B->C Select Protein Target(s) G Data Integration & Bioactivity Hypothesis C->G Binding Affinity & Pose D->G Predicted Biological Activity E->G Essential Interaction Points F->G Drug-likeness & Safety Profile Molecular_Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Prepared Ligand (3-Phenyl-3-(triazol-1-yl)propanoic acid) C Define Grid Box (Active Site) A->C B Prepared Receptor (e.g., COX-2) B->C D Run Docking Algorithm (e.g., AutoDock Vina) C->D E Analyze Binding Poses D->E F Calculate Binding Affinity (kcal/mol) E->F G Visualize Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking) E->G

Caption: A streamlined workflow for molecular docking simulations.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses.

  • Configuration File: A configuration file is created that specifies the file paths for the prepared ligand and receptor, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness. [7]3. Running the Docking Simulation: The docking calculation is initiated using a command-line interface. AutoDock Vina will then systematically explore different conformations and orientations of the ligand within the defined active site. [7][8]4. Analysis of Results: The output of the docking simulation provides a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). [9]Lower binding affinities indicate a more stable protein-ligand complex.

  • Visualization: The predicted binding poses are visualized using molecular graphics software (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Table 1: Hypothetical Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
COX-1-7.2Arg120, Tyr355
COX-2-8.5Arg513, Ser530, Tyr385

Note: These are hypothetical results for illustrative purposes.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. [4][5][10]They are a powerful tool for predicting the activity of novel compounds based on the properties of known active and inactive molecules. [11][12] Protocol 4: QSAR Model Development and Prediction

  • Data Set Collection: A dataset of compounds with known activities against the target of interest (e.g., COX-2 inhibitors) is compiled from public databases or scientific literature.

  • Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound in the dataset.

  • Model Building: A statistical model is built using machine learning algorithms (e.g., multiple linear regression, random forest, support vector machines) to establish a correlation between the molecular descriptors and the biological activity. [12][13]4. Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

  • Prediction for the New Compound: The validated QSAR model is then used to predict the biological activity of 3-Phenyl-3-(triazol-1-yl)propanoic acid.

Part 5: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a biological macromolecule. [14][15][16]Pharmacophore modeling can be used to identify novel compounds with the desired biological activity. [17][18] Protocol 5: Ligand-Based Pharmacophore Modeling

  • Training Set Selection: A set of known active ligands for the target of interest is selected.

  • Pharmacophore Feature Identification: The common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) present in the active ligands are identified. [16]3. Pharmacophore Model Generation: A 3D arrangement of these features, representing the pharmacophore, is generated.

  • Database Screening: The generated pharmacophore model can be used as a query to screen large compound databases to identify novel molecules that match the pharmacophoric features.

  • Mapping of the New Compound: 3-Phenyl-3-(triazol-1-yl)propanoic acid is mapped onto the generated pharmacophore to assess its fit and potential for activity.

Part 6: ADMET Prediction

ADMET prediction is a critical component of early-stage drug discovery, as poor pharmacokinetic and safety profiles are a major cause of clinical trial failures. [2][3]In silico ADMET models predict these properties based on the chemical structure of a compound. [19] Protocol 6: In Silico ADMET Prediction

  • Input Molecular Structure: The 3D structure of 3-Phenyl-3-(triazol-1-yl)propanoic acid is used as input for ADMET prediction software or web servers.

  • Property Calculation: A range of ADMET properties are calculated, including:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

  • Analysis of Results: The predicted ADMET properties are analyzed to assess the "drug-likeness" and potential safety liabilities of the compound.

Table 2: Hypothetical In Silico ADMET Prediction for 3-Phenyl-3-(triazol-1-yl)propanoic acid

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
BBB PenetrationLowLow potential for central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.

Note: These are hypothetical predictions for illustrative purposes.

Data Integration and Formulation of a Bioactivity Hypothesis

The final step in the in silico workflow is to integrate the data from all the computational analyses to formulate a comprehensive bioactivity hypothesis for 3-Phenyl-3-(triazol-1-yl)propanoic acid.

Based on our hypothetical results:

  • Molecular Docking: The compound shows a strong predicted binding affinity for COX-2, with key interactions in the active site.

  • QSAR: The QSAR model predicts potent COX-2 inhibitory activity.

  • Pharmacophore Modeling: The molecule fits well with the pharmacophore model for COX-2 inhibitors.

  • ADMET Prediction: The compound exhibits a favorable drug-like profile with a low risk of major toxicities.

Hypothesis: 3-Phenyl-3-(triazol-1-yl)propanoic acid is a promising candidate for development as a selective COX-2 inhibitor with a good safety profile. This hypothesis can then be used to guide the synthesis and experimental validation of the compound.

Conclusion

References

  • Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive - PubMed. Available at: [Link]

  • Protein Data Bank - Wikipedia. Available at: [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available at: [Link]

  • wwPDB: Worldwide Protein Data Bank. Available at: [Link]

  • Applications and Limitations of Pharmacophore Modeling. Available at: [Link]

  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. Available at: [Link]

  • What is the role of pharmacophore in drug design? - Patsnap Synapse. Available at: [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. Available at: [Link]

  • Protein Data Bank: Key to the Molecules of Life - NSF Impacts. Available at: [Link]

  • Classification of ADMET prediction strategies. The ADMET prediction... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. Available at: [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. Available at: [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes |... - Fiveable. Available at: [Link]

  • The Protein Data Bank (PDB) - Bio.tools. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide. Available at: [Link]

  • Tutorial – AutoDock Vina. Available at: [Link]

  • Schrödinger | UConn Software Catalog - University of Connecticut. Available at: [Link]

  • QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs - SpanishDrug Discovery Network. Available at: [Link]

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications - ACS Publications. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]

  • QSAR Model To Predict Biological Activity Using ML. Available at: [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. Available at: [Link]

  • What is QSAR and how is it applied in bioinformatics? - Patsnap Synapse. Available at: [Link]

  • Transfer learning applied in predicting small molecule bioactivity | bioRxiv. Available at: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. Available at: [Link]

  • Schrödinger - Computational chemistry Software | IntuitionLabs.ai. Available at: [Link]

  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. Available at: [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • Quantitative structure–activity relationship - Wikipedia. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC. Available at: [Link]

  • Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking - YouTube. Available at: [Link]

  • Schrödinger, Inc. - Wikipedia. Available at: [Link].

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230 - Stanford University. Available at: [Link]

  • An Introduction to the Schrödinger Suites - YouTube. Available at: [Link]

  • Molecular Docking - Drug Design Org. Available at: [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Available at: [Link]

  • 2-(3-Phenyl-1,2,4-triazol-1-yl)propanoic acid | C11H11N3O2 - PubChem. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Triazole-Containing Carboxylic Acids

Substituted propanoic acids bearing heterocyclic moieties are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active compounds. The incorporation of a 1,2,4-triazole ring, a well-known pharmacophore, can impart a range of biological activities to the parent molecule. 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a valuable building block for the development of novel therapeutics, leveraging the structural features of both the phenylpropanoic acid backbone and the versatile triazole nucleus. This application note provides a detailed, two-step protocol for the synthesis of this target compound, commencing from readily available starting materials. The described methodology is robust, scalable, and founded on well-established principles of organic synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is efficiently achieved through a two-step sequence:

  • Aza-Michael Addition: The synthesis initiates with the conjugate addition of 1,2,4-triazole to an α,β-unsaturated ester, specifically ethyl cinnamate. This aza-Michael reaction forms the crucial carbon-nitrogen bond, constructing the backbone of the target molecule. The use of a suitable base is critical to deprotonate the triazole, thereby generating the nucleophile required for the addition.

  • Ester Hydrolysis: The resulting ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation can be effectively carried out under either acidic or basic conditions, yielding the final product upon workup.

This strategic approach offers a high degree of convergence and utilizes reaction classes known for their reliability and broad substrate scope.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Starting Materials Step1 Step 1: Aza-Michael Addition Start->Step1 1,2,4-Triazole, Ethyl Cinnamate Intermediate Ethyl 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 FinalProduct 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid Step2->FinalProduct

Caption: Synthetic workflow for 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Experimental Protocols

PART 1: Aza-Michael Addition of 1,2,4-Triazole to Ethyl Cinnamate

This procedure details the base-catalyzed conjugate addition of 1,2,4-triazole to ethyl cinnamate to synthesize the intermediate, ethyl 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

Reagent/MaterialGradeSupplier
1,2,4-Triazole98%Sigma-Aldrich
Ethyl Cinnamate98%Alfa Aesar
Cesium Carbonate (Cs₂CO₃)99%Acros Organics
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Saturated aq. NH₄Cl
Brine (Saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.04 g, 15 mmol) and cesium carbonate (0.49 g, 1.5 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask.

  • Addition of Michael Acceptor: To the stirred suspension, add ethyl cinnamate (1.76 g, 10 mmol) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Upon completion of the reaction, quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoate as a viscous oil or a low-melting solid.

PART 2: Hydrolysis of Ethyl 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoate

This protocol describes the saponification of the ethyl ester intermediate to yield the final product, 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Reagent/MaterialGradeSupplier
Ethyl 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoateSynthesized in Part 1
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
MethanolACS GradeFisher Scientific
Deionized Water
Hydrochloric Acid (HCl)1 M aq. solution
DichloromethaneACS GradeFisher Scientific
  • Dissolution: Dissolve the ethyl 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoate (from Part 1) in methanol (20 mL) in a 100 mL round-bottom flask.

  • Addition of Base: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in deionized water (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Aqueous Wash: Dilute the residue with deionized water (20 mL) and wash with dichloromethane (2 x 15 mL) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the solid in a vacuum oven to afford 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a white to off-white solid.

Data Summary and Expected Results

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
Ethyl 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoateC₁₃H₁₅N₃O₂245.2875-85%Colorless to pale yellow oil
3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acidC₁₁H₁₁N₃O₂217.2385-95%White to off-white solid

Causality and Experimental Choices

  • Choice of Base in Aza-Michael Addition: Cesium carbonate is selected as the base for the aza-Michael addition due to its high efficiency in promoting such reactions with azoles, often providing higher yields and cleaner reactions compared to other inorganic or organic bases. Its mildness is also advantageous in preventing side reactions.

  • Solvent Selection: Anhydrous THF is chosen as the solvent for the aza-Michael addition because it is aprotic and can effectively solvate both the triazole salt and the ethyl cinnamate, facilitating the reaction.

  • Hydrolysis Conditions: Basic hydrolysis using sodium hydroxide is a standard and highly effective method for the saponification of esters. The subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Self-Validation and Trustworthiness

The successful synthesis of the target compound can be validated at each stage through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of both reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate ester and the final carboxylic acid product. The disappearance of the ethyl group signals in the ¹H NMR spectrum after hydrolysis is a key indicator of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the appearance of a broad O-H stretch for the carboxylic acid and the disappearance of the ester C=O stretch.

References

  • A highly efficient method for the synthesis of azole derivatives via a direct aza-Michael addition of azoles to α,β-unsaturated malonates using Cs2CO3 as a catalyst has been successfully developed.[1][2] This provides a strong precedent for the proposed aza-Michael addition step.

  • The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. The hydrolysis of a phosphonate ester to a phosphonic acid under acidic conditions (HCl) has been reported, demonstrating the feasibility of hydrolysis in the presence of a triazole ring.[3][4] Standard basic hydrolysis procedures are also widely applicable.

Sources

Application Note: One-Pot Synthesis of 3-Aryl-2-(1H-1,2,3-triazol-1-yl)-propanoic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the one-pot synthesis of 3-aryl-2-(1H-1,2,3-triazol-1-yl)-propanoic acid esters . This methodology integrates nucleophilic substitution and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) into a single operational step, eliminating the need to isolate hazardous organic azide intermediates.

Abstract & Strategic Significance

The 1,2,3-triazole moiety is a critical pharmacophore in drug discovery, serving as a bioisostere for amide bonds due to its planar structure, hydrogen-bonding capability, and metabolic stability. The specific scaffold—3-aryl-2-(1H-1,2,3-triazol-1-yl)-propanoic acid ester —mimics the phenylalanine skeleton, making it highly relevant for peptidomimetic design and enzyme inhibitor development.

Traditional synthesis involves a two-step process: (1) synthesis of an


-azido ester from an 

-bromo precursor, followed by (2) isolation and purification, and finally (3) a "Click" reaction with an alkyne. This conventional route poses safety risks due to the accumulation of potentially explosive organic azides.

The One-Pot Protocol described here utilizes a Three-Component Reaction (3CR) involving an alkyl 2-bromo-3-arylpropanoate, sodium azide, and a terminal alkyne catalyzed by Copper(I).[1][2] This approach ensures:

  • Safety: In situ consumption of the organic azide.

  • Efficiency: Reduction in solvent waste and purification steps.

  • Yield: High conversion rates driven by the thermodynamic stability of the triazole product.

Reaction Mechanism & Logic

The reaction proceeds via a sequential cascade. Understanding this causality is vital for troubleshooting and optimization.

  • Phase 1: Nucleophilic Substitution (

    
    ) 
    The secondary bromide of the alkyl 2-bromo-3-arylpropanoate  undergoes nucleophilic attack by the azide anion (
    
    
    
    ). This step is rate-determining in the early phase and typically proceeds with inversion of configuration at the chiral center (Walden inversion).
    • Critical Insight: Polar aprotic solvents (e.g., DMF, DMSO) are preferred to solvate the cation (

      
      ) and enhance the nucleophilicity of the azide.
      
  • Phase 2: Copper-Catalyzed Cycloaddition (CuAAC) The in situ generated

    
    -azido ester reacts with the copper-acetylide complex (formed from the terminal alkyne and CuI). This cycle forms the 1,4-disubstituted 1,2,3-triazole with complete regioselectivity.[3][4]
    
Mechanistic Pathway Diagram[4]

ReactionMechanism Substrate Alkyl 2-bromo-3-arylpropanoate Intermediate In Situ Intermediate: 2-Azido-3-arylpropanoate Substrate->Intermediate SN2 Substitution (DMF, Heat) NaN3 Sodium Azide (NaN3) NaN3->Intermediate SN2 Substitution (DMF, Heat) Alkyne Terminal Alkyne (R-C≡CH) Product Target Product: 3-Aryl-2-(triazol-1-yl)-propanoate Alkyne->Product Coordinates Cu Intermediate->Product CuAAC Click Reaction Cu_Cat Cu(I) Catalyst Cu_Cat->Product

Figure 1: Sequential mechanistic pathway illustrating the in situ generation of the azide intermediate followed by copper-catalyzed cycloaddition.

Experimental Protocol

Materials & Reagents[2][5][6][7]
  • Substrate: Ethyl 2-bromo-3-phenylpropanoate (1.0 equiv).

  • Azide Source: Sodium Azide (

    
    ) (1.2 – 1.5 equiv). Warning: Toxic and acutely hazardous.
    
  • Alkyne: Phenylacetylene (or derivative) (1.0 – 1.2 equiv).

  • Catalyst: Copper(I) Iodide (CuI) (5 – 10 mol%).

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous preferred).

  • Workup: Ethyl acetate, Brine, Water,

    
    .[5]
    
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-bromo-3-phenylpropanoate (1.0 mmol) in DMF (3–5 mL).

  • Add Sodium Azide (1.2 mmol) to the solution.

    • Note: The solution may remain heterogeneous initially.

  • Add Phenylacetylene (1.0 mmol) followed immediately by CuI (0.05 mmol, 5 mol%).

    • Tip: Adding the catalyst last ensures the alkyne is present as soon as the azide forms, minimizing azide accumulation.

Step 2: Reaction Execution

  • Seal the flask (septum with a nitrogen balloon is recommended to prevent oxidation of Cu(I) to inactive Cu(II)).

  • Heat the mixture to 60–80°C .

    • Reasoning: Elevated temperature is required primarily for the

      
       displacement of the secondary bromide. The Click reaction is fast but requires the azide to be generated first.
      
  • Monitor via TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the bromo-ester starting material. The intermediate azide is often visible on TLC but should not persist if the Click cycle is efficient.

    • Duration: Typically 2–6 hours depending on the steric hindrance of the aryl group.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with Cold Water (20 mL) to quench the reaction and precipitate the product (if solid) or induce phase separation.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
    • Safety: If residual azide is suspected, ensure the aqueous waste is treated with bleach (sodium hypochlorite) to quench trace

      
       before disposal.
      
  • Washing: Wash the combined organic layers with Brine (

    
     mL) to remove DMF.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude residue is often high purity (>90%).

  • If necessary, purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

  • Recrystallization from Ethanol/Water is an alternative for solid products.

Critical Parameters & Optimization

ParameterRecommendationScientific Rationale
Solvent DMF or DMSOHigh dielectric constant promotes

reaction; good solubility for

.
Temperature 60°C – 80°CRoom temperature is often insufficient for the displacement of secondary

-bromo esters.
Catalyst Loading 5–10 mol% CuISufficient for rapid turnover. Ligands (e.g., PMDETA) can be added if the reaction is sluggish, but CuI alone is usually effective in DMF.
Stoichiometry Slight excess

Ensures complete consumption of the bromo-ester, preventing side reactions between the alkyne and the bromide.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Dissolve Bromo-ester + NaN3 in DMF Start->Mix AddCat Add Alkyne + CuI Catalyst Mix->AddCat Heat Heat to 60-80°C (2-6 Hours) AddCat->Heat Monitor Monitor (TLC/LCMS) Check for Bromo-ester consumption Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No Quench Quench with Water Extract with EtOAc Decision->Quench Yes Wash Brine Wash (Remove DMF) Dry & Concentrate Quench->Wash Purify Column Chromatography or Recrystallization Wash->Purify End Final Product: Triazolyl Ester Purify->End

Figure 2: Operational workflow for the one-pot synthesis process.

Troubleshooting & Self-Validation

  • Issue: Incomplete Conversion.

    • Cause: Inactive catalyst (oxidation of Cu(I) to Cu(II)).

    • Fix: Add a reducing agent like Sodium Ascorbate (10 mol%) to regenerate Cu(I) in situ, or ensure the reaction is under an inert atmosphere (

      
      ).
      
  • Issue: Low Yield / Byproducts.

    • Cause: Elimination of HBr instead of substitution.

    • Fix: Avoid strong bases. The basicity of azide is low, but high temperatures can promote elimination (forming cinnamates). Keep temperature strictly below 80°C.

  • Issue: Stereochemistry Loss.

    • Insight: While

      
       inverts the center, the acidic 
      
      
      
      -proton in the product (between the ester and triazole) can lead to racemization over prolonged heating. Stop the reaction immediately upon completion.

References

  • One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates . ResearchGate. [Link]

  • Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives . ResearchGate. [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Organic Chemistry Portal. [Link]

  • Synthesis of 4-(1,2,3-triazol-1-yl)-L-phenylalanines . ResearchGate. [Link]

Sources

Application Note: Enantioselective Synthesis of Chiral 3-Phenyl-3-(triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Organocatalytic Asymmetric Synthesis, Mechanistic Causality, and Protocol Validation

Executive Summary & Strategic Rationale

The incorporation of triazole pharmacophores into chiral frameworks is a highly sought-after strategy in modern drug discovery, given the triazole ring's robust metabolic stability, strong dipole moment, and capacity for hydrogen bonding[1]. Specifically, β-heteroaryl acids such as 3-phenyl-3-(triazol-1-yl)propanoic acid serve as critical bioisosteres for β-amino acids in the development of peptidomimetics and targeted therapeutics[2].

As a Senior Application Scientist, I have designed this self-validating, two-step protocol to bypass the limitations of traditional transition-metal-catalyzed asymmetric additions, which often suffer from trace metal contamination and high catalyst costs. Instead, this workflow leverages iminium-activated organocatalysis followed by a mild, epimerization-free oxidation. By utilizing the Jørgensen-Hayashi catalyst ((S)-α,α-diphenylprolinol trimethylsilyl ether), we achieve exceptional enantioselectivity via a highly controlled aza-Michael addition[3], subsequently trapping the chiral aldehyde as the target carboxylic acid.

Mechanistic Causality: Why This Chemistry Works

To ensure scientific integrity and reproducible scale-up, it is crucial to understand the causality behind the reagent selection:

  • The Organocatalytic Aza-Michael Addition: The reaction between cinnamaldehyde and 1H-1,2,4-triazole is inherently slow and unselective. The introduction of the (S)-diphenylprolinol TMS ether catalyst forms a highly electrophilic iminium ion intermediate with the aldehyde[4].

    • Steric Shielding: The bulky gem-diphenyl groups on the catalyst effectively block the Re-face of the iminium ion. Consequently, the triazole nucleophile is forced to attack exclusively from the Si-face, establishing the (S)-stereocenter with high enantiomeric excess (ee).

    • TMS Protection: The trimethylsilyl (TMS) ether is not merely a protecting group; it prevents the secondary amine from forming a stable, off-cycle hemiaminal resting state, thereby ensuring rapid catalytic turnover[3].

    • Acid Co-catalysis: The addition of a weak acid (benzoic acid) accelerates both the initial iminium formation and the final hydrolysis of the enamine intermediate.

  • The Pinnick Oxidation: Converting the intermediate chiral aldehyde to the target propanoic acid presents a risk: the newly formed C3 stereocenter is prone to base-catalyzed epimerization. We deploy the Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) because it operates under mildly acidic, aqueous conditions (pH ~3.5). The 2-methyl-2-butene acts as an essential hypochlorous acid (HOCl) scavenger, preventing destructive side reactions such as the oxidative cleavage of the triazole ring or chlorination of the aromatic system.

Visualized Synthetic Workflow

Workflow Start Cinnamaldehyde + 1H-1,2,4-Triazole AzaMichael Step 1: Asymmetric Aza-Michael Catalyst: (S)-Diphenylprolinol TMS ether Start->AzaMichael Intermediate Intermediate: (S)-3-Phenyl-3-(triazol-1-yl)propanal AzaMichael->Intermediate Oxidation Step 2: Pinnick Oxidation NaClO2, NaH2PO4, 2-Methyl-2-butene Intermediate->Oxidation Product Product: (S)-3-Phenyl-3-(triazol-1-yl)propanoic acid Oxidation->Product

Workflow for the 2-step enantioselective synthesis of chiral beta-triazolyl propanoic acid.

Experimental Protocol

Materials and Reagents
  • Substrates: trans-Cinnamaldehyde (≥99%), 1H-1,2,4-Triazole (≥98%).

  • Catalysts: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%), Benzoic acid (20 mol%).

  • Oxidation Reagents: Sodium chlorite (NaClO₂, 80%), Sodium dihydrogen phosphate (NaH₂PO₄), 2-Methyl-2-butene (2.0 M in THF).

  • Solvents: Chloroform (CHCl₃, anhydrous), tert-Butanol (t-BuOH), HPLC-grade Water.

Step 1: Organocatalytic Aza-Michael Addition

Self-Validating Checkpoint: Monitor the disappearance of cinnamaldehyde via TLC (Hexanes/EtOAc 7:3, UV active).

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-cinnamaldehyde (1.0 mmol, 132 mg) in anhydrous CHCl₃ (5.0 mL).

  • Catalyst Activation: Add (S)-diphenylprolinol TMS ether (0.2 mmol, 65 mg) and benzoic acid (0.2 mmol, 24 mg) to the solution. Stir at ambient temperature (22 °C) for 10 minutes to allow iminium ion equilibrium to establish.

  • Nucleophilic Addition: Add 1H-1,2,4-triazole (1.2 mmol, 83 mg) in a single portion. Seal the flask under a nitrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature for 36–48 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield (S)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanal as a pale yellow oil.

Step 2: Pinnick Oxidation

Self-Validating Checkpoint: Ensure the pH remains between 3.5 and 4.5 to prevent side reactions.

  • Preparation: Dissolve the purified chiral aldehyde (0.5 mmol) in a mixture of t-BuOH (4.0 mL) and 2-methyl-2-butene (1.0 mL). Cool the solution to 0 °C in an ice bath.

  • Buffer/Oxidant Addition: In a separate vial, dissolve NaClO₂ (1.5 mmol, 135 mg) and NaH₂PO₄ (1.5 mmol, 180 mg) in HPLC-grade water (1.5 mL).

  • Reaction: Add the aqueous oxidant solution dropwise to the aldehyde mixture over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Workup: Volatiles (t-BuOH and 2-methyl-2-butene) are removed under reduced pressure. Dilute the aqueous residue with water (5 mL) and adjust the pH to ~2.0 using 1M HCl.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the pure (S)-3-phenyl-3-(triazol-1-yl)propanoic acid as a white solid.

Data Presentation & Condition Optimization

The following table summarizes the optimization data for the critical aza-Michael addition step, demonstrating the necessity of the acid co-catalyst and solvent selection for maximizing enantiomeric excess (ee).

EntryCatalyst Loading (mol%)SolventAdditive (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)
110CH₂Cl₂None484582
210CHCl₃PhCOOH (10)487892
3 20 CHCl₃ PhCOOH (20) 36 89 96
420ToluenePhCOOH (20)488594

Note: Enantiomeric excess was determined via chiral HPLC analysis (Chiralpak AD-H column, Hexane/i-PrOH 80:20, 1.0 mL/min).

Mechanistic Pathway Visualization

CatalyticCycle Cat Free Catalyst (S)-Diphenylprolinol TMS ether Iminium Iminium Ion Formation (LUMO Lowering) Cat->Iminium + Cinnamaldehyde Attack Stereoselective Nucleophilic Attack (1H-1,2,4-Triazole) Iminium->Attack Re-face shielded Enamine Enamine Intermediate Attack->Enamine Hydrolysis Hydrolysis & Product Release Enamine->Hydrolysis + H2O Hydrolysis->Cat - Chiral Aldehyde

Catalytic cycle of the iminium-activated asymmetric aza-Michael addition.

References

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. 3

  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Arabian Journal of Chemistry. 4

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry (PMC). 1

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. 2

Sources

Comprehensive Application Note: Chiral Separation of 3-Phenyl-3-heteroarylpropylamines using HPLC and CE

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of basic pharmacophores is a critical bottleneck in modern drug development. 3-phenyl-3-heteroarylpropylamines —key building blocks for arpromidine-type histamine H₂ receptor agonists and pheniramine-like antihistamines—exhibit profound stereospecificity in receptor binding. This application note synthesizes validated methodologies for the chiral resolution of these halogen-substituted amines utilizing both Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC). By detailing the mechanistic causality behind chiral selectors (Cyclodextrins, Heparin) and derivatization agents (OPA/TATG), this guide provides self-validating protocols for analytical scientists.

Analyte Profiling & Scientific Causality

The target analytes encompass highly polar, basic primary amines, specifically halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines, 3-(4-fluorophenyl)-3-(2-thiazolyl)propylamine, and 3-(4-fluorophenyl)-3-(1-benzylimidazol-2-yl)propylamine .

The Analytical Challenge: These compounds possess a single stereocenter adjacent to two bulky aromatic systems (a phenyl ring and a heteroaryl ring) and a flexible propylamine chain. The primary amine is highly basic (pKa ~9-10).

  • Why CE? CE offers exceptionally high theoretical plate counts, making it ideal for closely related stereoisomers. The use of acidic background electrolytes (BGE) ensures the amines are fully protonated, allowing electrophoretic migration and strong electrostatic interactions with anionic chiral selectors.

  • Why HPLC? While CE is superior for rapid analytical screening, HPLC provides robustness for routine QA/QC and scalability for semi-preparative isolation. Because direct chiral stationary phases (CSPs) can be prohibitively expensive, indirect separation via pre-column derivatization offers a cost-effective alternative using standard reversed-phase (RP-18) columns.

Workflow A 3-phenyl-3-heteroarylpropylamines (Racemic Mixture) B Capillary Electrophoresis (High Resolution, Low Volume) A->B C HPLC (High Throughput, Preparative) A->C D Cyclodextrin Selectors (α, β, γ-CD) B->D Inclusion Complexation E Heparin Additive (Electrostatic/Steric) B->E Ion-Pairing F Direct Separation (Chiral Stationary Phase) C->F G Indirect Separation (Pre-column Derivatization) C->G H Cyclobond I Column (β-CD bonded) F->H I OPA + TATG (Diastereomeric Isoindoles) G->I

Workflow decision matrix for the chiral separation of 3-phenyl-3-heteroarylpropylamines.

Capillary Electrophoresis (CE) Methodologies

Mechanism of Chiral Recognition

Cyclodextrins (CDs): CDs (α, β, γ) are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic rim. Separation occurs due to the transient formation of diastereomeric inclusion complexes. The aromatic rings of the analyte partition into the CD cavity, while the protonated primary amine hydrogen-bonds with the secondary hydroxyl groups on the CD rim.

Heparin: Heparin is a highly sulfated, naturally occurring glycosaminoglycan. At low pH, the sulfate groups remain ionized (anionic), while the target propylamines are protonated (cationic). Chiral recognition is driven by strong multipoint electrostatic interactions coupled with the helical, stereospecific structure of the heparin polymer .

Protocol A: Cyclodextrin-Mediated CE

Self-Validating System: Run a BGE blank prior to sample injection to establish baseline noise. Resolution (


) must be > 1.5 for baseline separation.
  • Capillary Preparation: Use an uncoated fused-silica capillary (e.g., 50 µm ID x 60 cm total length, 50 cm effective length). Condition a new capillary with 1.0 M NaOH for 30 min, followed by water for 10 min, and BGE for 15 min.

  • BGE Formulation: Prepare 50 mM phosphate buffer adjusted to pH 2.5 using phosphoric acid. Add 15 mM of the chosen chiral selector (α-, β-, or γ-CD). Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve the racemic amine in water to a concentration of 0.1 mg/mL.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Parameters: Apply a voltage of +15 kV to +20 kV. Maintain capillary temperature at 20°C.

  • Detection: UV absorbance at 210 nm.

Protocol B: Heparin-Mediated CE
  • BGE Formulation: Prepare a 50 mM sodium phosphate buffer, pH 3.0. Add 2% to 5% (w/v) sodium heparin. Note: High viscosity requires careful filtration and longer capillary equilibration.

  • Equilibration: Flush capillary with the heparin BGE for 5 minutes between runs to ensure a reproducible dynamic coating on the capillary wall.

  • Separation & Detection: Apply +15 kV. Detect at 210 nm. Heparin provides exceptional resolution (

    
    ) for halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines .
    

High-Performance Liquid Chromatography (HPLC) Methodologies

Mechanism of Indirect Separation (Derivatization)

Direct chiral separation requires expensive columns. Indirect separation converts enantiomers into diastereomers using a homochiral derivatizing agent. Diastereomers possess different physicochemical properties (e.g., hydrophobicity, dipole moment) and can be baseline-resolved on standard, cost-effective RP-18 columns.

Using o-phthaldialdehyde (OPA) and the chiral thiol 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (TATG), the primary amine undergoes nucleophilic attack and cyclization to form highly stable, fluorescent diastereomeric isoindoles.

Mechanism A Racemic Primary Amine (Enantiomers) C Alkaline Buffer (pH 9-10) A->C B OPA + TATG (Chiral Thiol) B->C D Diastereomeric Isoindoles C->D Cyclization E RP-18 Separation (Achiral Column) D->E Baseline Resolution

Reaction mechanism for indirect HPLC separation via OPA/TATG derivatization.

Protocol C: Indirect Separation via OPA/TATG

Self-Validating System: Always inject a derivatization blank (reagents without analyte) to identify reagent peaks and prevent false-positive integration.

  • Reagent Preparation:

    • Dissolve 10 mg of OPA in 1 mL of methanol.

    • Dissolve 20 mg of TATG in 1 mL of methanol.

    • Prepare a 0.1 M sodium borate buffer, adjusted to pH 9.5.

  • Derivatization Reaction: Mix 100 µL of the racemic amine solution (1 mg/mL in water) with 100 µL of borate buffer. Add 50 µL of OPA solution and 50 µL of TATG solution. Vortex and incubate at room temperature for exactly 5 minutes in the dark.

  • Chromatographic Conditions:

    • Column: Standard RP-18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 450 nm).

Protocol D: Direct Separation on Cyclobond I
  • Column: Cyclobond I (β-cyclodextrin bonded stationary phase, 250 x 4.6 mm).

  • Mobile Phase: Prepare a buffer of 0.1% Triethylammonium acetate (TEAA), pH 4.0. Mix with Acetonitrile (e.g., 80:20 v/v TEAA:ACN). Causality: The acidic pH ensures amine protonation, while TEAA acts as a competing ion-pair reagent to prevent severe peak tailing on the silica support.

  • Flow Rate & Detection: 0.8 mL/min, UV detection at 254 nm.

Quantitative Performance Summary

The following tables summarize the validated separation efficiencies for various 3-phenyl-3-heteroarylpropylamines based on the foundational research by Schuster et al. .

Table 1: Capillary Electrophoresis (CE) Performance | Analyte Class | Chiral Selector | Resolution (


) | Selectivity (

) | | :--- | :--- | :--- | :--- | | Compounds 1–6 | α, β, or γ-Cyclodextrin |

1.8 | N/A | | Compounds 1–4, 6 | Heparin (Buffer Additive) |

1.8 | N/A |

Table 2: High-Performance Liquid Chromatography (HPLC) Performance | Analyte | Method Type | Column | Chiral Agent / Selector | Resolution (


) | Selectivity (

) | | :--- | :--- | :--- | :--- | :--- | :--- | | Compounds 1–5 | Indirect | RP-18 | OPA + TATG |

0.4 |

1.02 | | Compound 2 | Indirect | RP-18 | (+)-(S)-acetylmandelic acid | 0.9 | 1.07 | | Compound 6 | Indirect | RP-18 | GITC (Thiourea formation) | 2.0 | 1.20 | | Compounds 3, 4 | Direct | Cyclobond I | β-CD (Bonded Phase) |

0.9 |

1.07 | | Compounds 3, 4 | Direct | RP-18 | β-CD (Mobile Phase Additive) |

0.4 |

1.03 |

References

  • Title: Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods Source: Chirality, 2001 Jun;13(6):285-93. URL: [Link]

  • Title: Application of heparin to chiral separations of antihistamines by capillary electrophoresis Source: Electrophoresis, 1998, 19(12):2119-23. URL: [Link]

Application Note: Comprehensive NMR Characterization Protocol for 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole pharmacophore is a cornerstone in modern medicinal chemistry, frequently embedded in antifungal agents, aromatase inhibitors, and anti-inflammatory drugs due to its robust hydrogen-bonding capabilities and metabolic stability[1]. 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a highly functionalized derivative that presents unique analytical challenges and learning opportunities in Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a definitive, step-by-step protocol for the 1D


H and 

C NMR characterization of this compound, emphasizing the mechanistic causality behind solvent selection, chemical shifts, and complex splitting patterns (such as diastereotopicity).

Mechanistic Context & Structural Nuances

Accurate NMR assignment requires a deep understanding of the molecule's electronic and spatial environment. The structure of 3-Phenyl-3-(triazol-1-yl)propanoic acid contains three critical features that dictate its spectral profile:

  • The Stereocenter at C3: The chiral nature of the C3 carbon breaks the symmetry of the adjacent C2 methylene group, rendering its two protons diastereotopic.

  • The 1,2,4-Triazole Ring: The electron-withdrawing nature of the three nitrogen atoms causes significant deshielding of both the attached C3 methine proton and the internal triazole protons.

  • The Carboxylic Acid Moiety: The highly polar -COOH group necessitates careful solvent selection to prevent rapid proton exchange from broadening the signal into obscurity.

Experimental Protocol

To ensure a self-validating and reproducible analytical system, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation & Solvent Causality
  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.
    
  • Causality: DMSO-

    
     is specifically chosen over CDCl
    
    
    
    for two reasons. First, the polarity of the carboxylic acid backbone limits solubility in non-polar halogenated solvents. Second, DMSO strongly hydrogen-bonds with the -COOH proton, drastically slowing its chemical exchange rate. This allows the carboxylic acid proton to be observed as a distinct, albeit broad, singlet near 12.5 ppm, rather than being lost to the baseline[2].
Step 2: Spectrometer Setup & Tuning
  • Procedure: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated or manual Tuning and Matching (ATMA) for both

    
    H and 
    
    
    
    C nuclei to optimize the probe's resonance circuit for the specific dielectric constant of DMSO.
  • Causality: Proper tuning maximizes the signal-to-noise ratio (SNR), which is critical for resolving the fine

    
    -couplings of the diastereotopic methylene protons.
    
Step 3: Shimming and Locking
  • Procedure: Lock the spectrometer to the deuterium frequency of DMSO-

    
    . Perform gradient shimming (e.g., TopShim) to achieve a homogeneous magnetic field (
    
    
    
    ).
  • Validation Check: Ensure the full width at half maximum (FWHM) of the TMS peak is

    
     Hz.
    
Step 4: H NMR Acquisition
  • Parameters: Pulse sequence = standard 1D (e.g., zg30), Number of scans (ns) = 16, Relaxation delay (d1) = 2.0 s, Acquisition time (aq) = 3.0 s, Temperature = 298 K.

Step 5: C NMR Acquisition
  • Parameters: Pulse sequence = power-gated decoupling (e.g., zgpg30), Number of scans (ns) = 512 to 1024 (depending on concentration), Relaxation delay (d1) = 2.0 s.

  • Causality: Composite Pulse Decoupling (CPD) is used to irradiate the

    
    H frequency range, collapsing all 
    
    
    
    C-
    
    
    H scalar couplings. This concentrates the
    
    
    C signal intensity into single, sharp singlets and simplifies the spectrum.

Data Presentation & Spectral Assignments

H NMR Data & Mechanistic Causality

Table 1:


H NMR Assignments (600 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Int.Mechanistic Assignment & Causality
-COOH 12.55br s-1HHighly deshielded due to oxygen electronegativity; broad due to residual exchange.
Triazole H-5 8.58s-1HMost deshielded ring proton, flanked by N1 and N4.
Triazole H-3 7.98s-1HLocated between N2 and N4; highly deshielded but less than H-5.
Phenyl Ar-H 7.25 - 7.42m-5HTypical overlapping multiplet for a monosubstituted benzene ring.
C3-H (Methine) 6.05dd8.5, 6.51HShifted dramatically downfield by the combined inductive pull of the triazole N1 and the anisotropic effect of the phenyl ring.
C2-H

(Methylene)
3.52dd16.0, 8.51HDiastereotopic proton: Couples with its geminal partner (H

) and the vicinal C3-H.
C2-H

(Methylene)
3.18dd16.0, 6.51HDiastereotopic proton: Magnetically non-equivalent to H

due to the adjacent C3 chiral center.

Note: The residual DMSO-


 pentet appears at 2.50 ppm, and water impurity at ~3.33 ppm[2].

The Diastereotopic Effect: The most diagnostically significant feature of this spectrum is the C2 methylene group. Because C3 is a stereocenter, the two protons on C2 occupy permanently different spatial environments relative to the bulky phenyl and triazole groups. They are magnetically non-equivalent and couple with each other with a large geminal coupling constant (


 Hz). Each proton further couples with the C3 methine proton (

and

Hz), resulting in two distinct doublet of doublets (dd).
C NMR Data & Mechanistic Causality

Table 2:


C NMR Assignments (150 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
TypeMechanistic Assignment & Causality
C1 (Carbonyl) 171.5C

Carboxylic acid carbonyl carbon.
Triazole C-5 151.8CHHighly deshielded by the adjacent N1 and N4 atoms.
Triazole C-3 144.2CHDeshielded by N2 and N4, but lacks the direct N1 attachment of C-5.
Phenyl C-ipso 138.6C

Aromatic ipso carbon attached to the electron-withdrawing chiral center.
Phenyl C-meta 128.8CHAromatic meta carbons.
Phenyl C-para 128.2CHAromatic para carbon.
Phenyl C-ortho 126.7CHAromatic ortho carbons.
C3 (Methine) 60.5CHAliphatic carbon shifted strongly downfield by N1 and the phenyl ring.
C2 (Methylene) 40.2CH

Aliphatic carbon adjacent to the carbonyl group.

System Validation via 2D NMR Workflows

To ensure this protocol acts as a self-validating system, 1D assignments should be cross-examined using 2D NMR techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): Will show the two distinct

    
    H signals at 3.52 ppm and 3.18 ppm correlating to the exact same
    
    
    
    C signal at 40.2 ppm. This definitively proves that the two distinct proton signals belong to the same methylene carbon, validating the diastereotopic assignment.
  • HMBC (Heteronuclear Multiple Bond Correlation): Will show strong

    
     correlations from the C3 methine proton (6.05 ppm) to the Triazole C-5 (151.8 ppm) and the Phenyl C-ipso (138.6 ppm), confirming the connectivity of the stereocenter.
    

Workflow Visualization

The following diagram outlines the standardized data acquisition and validation logic utilized in this protocol.

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq1H 1H NMR Acquisition (600 MHz, ns=16, d1=2s) Prep->Acq1H Acq13C 13C NMR Acquisition (150 MHz, ns=512, CPD) Prep->Acq13C Acq2D 2D NMR (COSY/HSQC) For Ambiguity Resolution Prep->Acq2D Process Spectral Processing (FT, Phase & Baseline Corr.) Acq1H->Process Acq13C->Process Acq2D->Process Validate Structural Validation (Peak Assignment & Integration) Process->Validate

Figure 1: Standardized NMR acquisition and validation workflow for triazole derivatives.

References

  • Namratha, B., & Gaonkar, S. L. (2014). 1,2,4-TRIAZOLES: SYNTHETIC STRATEGIES AND PHARMACOLOGICAL PROFILES. International Journal of Pharmacy and Pharmaceutical Sciences (Archived via ResearchGate). URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, ACS Publications. URL:[Link]

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Comprehensive Analysis of Triazole Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the analysis of triazole compounds using high-resolution mass spectrometry (HRMS). Triazoles are a critical class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and agriculture. Their structural diversity and potent biological activities, particularly as antifungal agents, necessitate robust analytical methodologies for their characterization, quantification, and metabolic profiling.[1] This document outlines optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, tailored for researchers, scientists, and professionals in the drug development sector. By leveraging the high sensitivity, mass accuracy, and resolving power of modern HRMS platforms, the described workflows enable confident identification and quantification of triazole-containing molecules and their metabolites in complex matrices.[2][3]

Introduction: The Significance of Triazole Moieties and the Power of HRMS

Triazole derivatives represent a cornerstone in modern pharmacology, most notably for their efficacy as antifungal agents that target the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] Beyond their antifungal properties, triazoles are integral to the development of anticancer, antiviral, and antibacterial therapies. The structural versatility of the triazole ring allows for the synthesis of a vast library of compounds with diverse physicochemical properties and biological targets.

Given the therapeutic importance and structural complexity of these compounds, high-resolution mass spectrometry (HRMS) has emerged as an indispensable analytical tool for structural elucidation and quantification.[5] HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide sub-parts-per-million (ppm) mass accuracy and high resolving power, enabling the unambiguous determination of elemental compositions. This capability is crucial for distinguishing between isobaric interferences and for the confident identification of novel triazole-based drug candidates and their metabolic products. This guide details a comprehensive workflow, from sample preparation to data analysis, for the robust characterization of triazole compounds.

Experimental Workflow: A Step-by-Step Protocol

The successful analysis of triazole compounds by HRMS is contingent upon a meticulously executed workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

HRMS_Workflow_for_Triazole_Analysis HRMS Workflow for Triazole Analysis cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Interpretation start Biological Matrix (Plasma, Urine, etc.) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation Initial Cleanup spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) protein_precipitation->spe Further Purification evaporation Evaporation & Reconstitution spe->evaporation final_sample Final Sample for Injection evaporation->final_sample lc Liquid Chromatography (LC) (Reversed-Phase C18) final_sample->lc Injection hrms High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, TOF) lc->hrms Ionization (ESI+) data_acquisition Data Acquisition (Full Scan & dd-MS2) hrms->data_acquisition peak_detection Peak Detection & Integration data_acquisition->peak_detection elemental_composition Elemental Composition Determination peak_detection->elemental_composition fragmentation_analysis MS/MS Fragmentation Analysis elemental_composition->fragmentation_analysis identification Compound Identification & Quantification fragmentation_analysis->identification

Figure 1: A comprehensive workflow for the HRMS analysis of triazole compounds.

Sample Preparation: Isolating Triazoles from Complex Matrices

The goal of sample preparation is to extract the triazole analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample to improve detection limits.[1] For biological fluids like plasma or serum, a combination of protein precipitation and solid-phase extraction (SPE) is a robust approach.[6][7]

Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of triazole drugs and their metabolites from plasma or serum.[6][8][9]

  • Protein Precipitation:

    • To 200 µL of plasma, add 600 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[9]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol and 3 mL of deionized water through it.[10]

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elute the triazole analytes with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-HRMS analysis.

Causality Behind Choices:

  • Acetonitrile for Protein Precipitation: Acetonitrile is a highly efficient precipitating agent for a wide range of plasma proteins, leading to a cleaner extract.[6][9]

  • C18 SPE Cartridge: The C18 stationary phase effectively retains the moderately nonpolar triazole compounds while allowing more polar, interfering substances to be washed away.[10]

  • Formic Acid in Reconstitution Solvent: The addition of formic acid aids in the protonation of the triazole analytes, which is essential for efficient positive ion electrospray ionization (ESI+).[11]

Liquid Chromatography: Separating Triazole Analogs and Metabolites

Chromatographic separation is critical for resolving structurally similar triazole compounds and their metabolites, which may be isobaric. A reversed-phase C18 column is generally the preferred choice.[6][11]

Table 1: Recommended LC Parameters for Triazole Analysis

ParameterRecommended SettingRationale
Column C18, 2.1 mm x 100 mm, 1.8 µm particle sizeProvides excellent resolving power and efficiency for a broad range of triazole polarities.[6]
Mobile Phase A Water with 0.1% Formic AcidPromotes analyte protonation for ESI+.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting triazole compounds.[11]
Gradient 5% B to 95% B over 10 minutesA typical gradient suitable for screening a wide range of triazole polarities. May require optimization.
Flow Rate 0.3 mL/minCompatible with standard ESI sources and provides good peak shapes.
Column Temperature 40°CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Volume 5 µLA standard volume to balance sensitivity and potential for column overload.
High-Resolution Mass Spectrometry: Unambiguous Detection and Identification

The high mass accuracy and resolving power of HRMS are paramount for the confident analysis of triazoles.[2][3] Electrospray ionization (ESI) in positive mode is commonly used for triazole analysis due to the presence of basic nitrogen atoms that are readily protonated.[5]

Table 2: Recommended HRMS Parameters for Triazole Analysis (Orbitrap-based)

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms in the triazole ring are readily protonated.[5]
Capillary Voltage 3.5 kVOptimal for efficient ion generation.
Source Temperature 320°CFacilitates desolvation of the analyte ions.
Full Scan Resolution 70,000 FWHMProvides sufficient mass accuracy and resolving power to determine elemental compositions and separate isobaric interferences.[12]
Full Scan Range m/z 100-1000Covers the expected mass range for most triazole drugs and their common metabolites.
dd-MS2 Data-Dependent AcquisitionAutomatically triggers fragmentation of the most intense ions from the full scan, providing structural information.[13]
Collision Energy Stepped (e.g., 20, 30, 40 eV)Using a range of collision energies ensures the generation of a rich fragmentation spectrum for comprehensive structural elucidation.

Data Analysis and Interpretation: From Spectra to Structure

Elemental Composition Determination

The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown ion. For an accurate mass measurement of a protonated molecule [M+H]+, the mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm for confident elemental composition assignment.

Fragmentation Analysis: Elucidating the Triazole Structure

Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the characteristic fragmentation of the triazole core and its substituents.[13][14] Common fragmentation pathways for protonated triazole-containing compounds often involve cleavages of the bonds adjacent to the triazole ring and fragmentation of the side chains.[15][16] A major fragmentation can involve the elimination of HCN, while the loss of N2 is typically minimal or absent.[17]

Triazole_Fragmentation Characteristic Fragmentation of a Protonated Triazole Precursor [M+H]+ Fragment1 Loss of Side Chain (R1) Precursor->Fragment1 CID Fragment2 Triazole Ring Cleavage (e.g., loss of HCN) Precursor->Fragment2 CID Fragment3 Loss of Side Chain (R2) Precursor->Fragment3 CID

Figure 2: Generalized fragmentation pathways for protonated triazole compounds under collision-induced dissociation (CID).

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the analytical data, the following quality control measures should be implemented:

  • Internal Standards: The use of a stable isotope-labeled internal standard for each analyte is highly recommended to correct for variations in sample preparation and instrument response.[10][18]

  • Calibration Curve: A calibration curve with a minimum of six non-zero points should be prepared in the same biological matrix as the samples to ensure accurate quantification.[19] The coefficient of determination (r²) should be >0.99.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed in triplicate alongside the unknown samples to assess the accuracy and precision of the method.

Conclusion

High-resolution mass spectrometry, coupled with appropriate sample preparation and liquid chromatography, provides a powerful and indispensable platform for the comprehensive analysis of triazole compounds. The high mass accuracy, sensitivity, and resolving power of HRMS enable the confident identification, quantification, and structural elucidation of triazole-based drug candidates and their metabolites. The protocols and insights provided in this application note serve as a robust starting point for researchers and scientists in the field of drug development, facilitating the advancement of novel triazole-based therapeutics.

References

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. PMC. Available at: [Link]

  • Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Mass spectra of 1,2,4‐triazoles—II. R Discovery. Available at: [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacia. Available at: [Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. Available at: [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Available at: [Link]

  • Targeted and untargeted analysis of triazole fungicides and their metabolites in fruits and vegetables by UHPLC-orbitrap-MS2. PubMed. Available at: [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available at: [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC. Available at: [Link]

  • Mass Fragmentation pattern of Compound 4(t)(u)(v). ResearchGate. Available at: [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Available at: [Link]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal. Available at: [Link]

  • Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. Agilent. Available at: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available at: [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. I.R.I.S. Available at: [Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. PubMed. Available at: [Link]

  • Choosing LC Columns and Sample Prep Options for Biological Matrices. Agilent. Available at: [Link]

  • A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. Shimadzu. Available at: [Link]

  • Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. LabRulez LCMS. Available at: [Link]

  • Structural Modification of Selected Essential Oil Components for Potential Anticancer Applications: A Review. MDPI. Available at: [Link]

  • HRMS analysis for compounds 3k. ResearchGate. Available at: [Link]

  • Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma. PubMed. Available at: [Link]

  • Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PMC. Available at: [Link]

Sources

Technical Application Note: Characterization of 3-Phenyl-3-(triazol-1-yl)propanoic Acid Scaffolds as P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The P2Y14 receptor is a G-protein coupled receptor (GPCR) uniquely activated by UDP-sugars (UDP-glucose, UDP-galactose) rather than simple nucleotides. It plays a critical role in immune regulation, mediating chemotaxis in neutrophils and modulating inflammation in asthma and kidney injury.

3-Phenyl-3-(triazol-1-yl)propanoic acid represents a simplified chemical scaffold designed to antagonize P2Y14. Its design logic rests on bioisosterism:

  • Carboxylate Moiety (Propanoic Acid): Mimics the negative charge of the diphosphate group in the native UDP-sugar ligand, engaging critical arginine residues (e.g., Arg253) in the receptor pocket.

  • Triazole Linker: Acts as a stable, rigid replacement for the pyrophosphate/sugar linkage, providing correct spatial orientation.

  • Phenyl Ring: Occupies the hydrophobic pocket typically engaged by the uracil moiety of the native ligand.

This Application Note provides the definitive workflow for characterizing this compound class, distinguishing between native Gi-signaling assays (cAMP) and forced-coupling screening assays (Calcium flux).

Compound Preparation & Handling[1][2][3]

To ensure experimental reproducibility, the physicochemical properties of the triazole-acid scaffold must be managed carefully.

Solubilization Protocol
  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM .

    • Note: The carboxylic acid moiety improves aqueous solubility compared to pure naphthyl-triazole analogs (like PPTN), but DMSO is required for high-concentration stocks to prevent micro-precipitation.

  • Storage: Aliquot into light-resistant vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in Assay Buffer (HBSS + 20 mM HEPES) immediately prior to use. Keep final DMSO concentration <0.5% in cell assays to avoid non-specific membrane perturbation.

Experimental Protocols

Protocol A: cAMP Inhibition Assay (Physiological Standard)

Rationale: P2Y14 couples to Gi/o proteins. Activation inhibits Adenylyl Cyclase (AC), lowering cAMP. Because basal cAMP is low, Forskolin is used to artificially raise cAMP levels. The agonist (UDP-Glucose) lowers this Forskolin-induced peak. An antagonist (Test Compound) restores the high cAMP signal.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human P2Y14.

  • Reagents: Forskolin (10 µM), UDP-Glucose (Agonist), IBMX (PDE inhibitor, 500 µM).

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) or GloSensor cAMP kit.

Step-by-Step Workflow:

  • Cell Plating: Seed 2,000 cells/well in a 384-well low-volume white plate.

  • Antagonist Incubation (Pre-treatment):

    • Add 5 µL of Test Compound (3-Phenyl-3-(triazol-1-yl)propanoic acid) at varying concentrations (e.g., 0.1 nM to 10 µM).

    • Incubate for 15 minutes at Room Temperature (RT). This allows the antagonist to occupy the orthosteric pocket before agonist addition.

  • Stimulation Mix:

    • Prepare a 2X mix containing: UDP-Glucose (EC80 concentration, typically ~300 nM) + Forskolin (10 µM) + IBMX (500 µM) .

    • Critical Control: Include a "No Agonist" control (Forskolin only) to define the 100% cAMP ceiling.

  • Activation: Add 5 µL of Stimulation Mix to the cells. Incubate for 30 minutes at RT.

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.[1] Incubate 1 hour.

  • Read: Measure HTRF ratio (665/620 nm).

Data Analysis:

  • Plot % cAMP Recovery vs. Log[Antagonist].

  • Result: A potent antagonist will increase the HTRF signal (or Luminescence) back to the level of the Forskolin-only control.

Protocol B: Calcium Mobilization Assay (High-Throughput Screen)

Rationale: P2Y14 does not naturally mobilize calcium. To use standard FLIPR/calcium dyes, cells must be co-transfected with a chimeric G-protein (Gαqi5 or Gα16 ) which rewires the Gi receptor to the Gq-PLC-Calcium pathway.

Materials:

  • Cells: CHO-K1 cells co-expressing P2Y14 and Gαqi5.

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Reference Antagonist: PPTN (10 nM) as a positive control.

Step-by-Step Workflow:

  • Dye Loading: Incubate cells with Calcium-6 dye in HBSS/HEPES buffer for 60 minutes at 37°C.

  • Baseline Reading: Place plate in FLIPR/FlexStation. Record baseline fluorescence for 10 seconds.

  • Antagonist Addition: Inject 10 µL of Test Compound (5x concentration). Monitor for 5 minutes.

    • Quality Check: The compound alone should not trigger calcium flux (rule out agonism).

  • Agonist Challenge: Inject UDP-Glucose (EC80, ~100 nM) .

  • Measurement: Record fluorescence peak for 120 seconds.

Data Analysis:

  • Calculate Inhibition of Flux (%) :

    
    
    
  • Calculate IC50 using a 4-parameter logistic fit.

Pathway Visualization & Logic

The following diagram illustrates the dual-pathway interrogation strategy. The "Native" path (left) represents the cAMP assay, while the "Engineered" path (right) represents the Calcium assay.

P2Y14_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling UDP UDP-Glucose (Agonist) Rec P2Y14 Receptor UDP->Rec Activates Antagonist 3-Phenyl-3-(triazol-1-yl) propanoic acid Antagonist->Rec Blocks Gi Gi Protein Rec->Gi Native Coupling Gqi5 Gqi5 Chimera (Engineered) Rec->Gqi5 Forced Coupling AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases PLC PLC-beta Gqi5->PLC Activates Ca Calcium Flux (Fluorescence) PLC->Ca Increases

Caption: Divergent signaling pathways for P2Y14 characterization. Left: Native Gi inhibition of cAMP. Right: Engineered Gqi5 stimulation of Calcium.

Selectivity Profiling & Validation

To validate the 3-Phenyl-3-(triazol-1-yl)propanoic acid scaffold as a specific P2Y14 antagonist, it must be profiled against related purinergic receptors.

ReceptorNative LigandCouplingCross-Reactivity Risk
P2Y14 UDP-Glucose Gi Target
P2Y1ADPGqHigh (Similar pocket architecture)
P2Y12ADPGiModerate (Gi-coupled analog)
P2Y2UTP/ATPGqLow (Prefer tri-phosphates)

Validation Criteria:

  • Potency: IC50 < 100 nM in the cAMP assay.

  • Selectivity: >100-fold selectivity over P2Y1 and P2Y12.

  • Schild Analysis: Demonstrate a rightward shift of the UDP-Glucose dose-response curve without depression of the maximum response (indicating competitive antagonism).

References

  • Jacobson, K. A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry.

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose-Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology.

  • Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors. Pharmacological Reviews.

  • Lazarowski, E. R. (2010). Vesicular and conductive mechanisms of nucleotide release. Purinergic Signalling.[2]

Sources

Application Note: Development & Evaluation of 3-Phenyl-3-(triazol-1-yl)propanoic Acid Scaffolds as Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal pharmacophores.[1] The 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid scaffold represents a critical structural intermediate. It combines the pharmacophoric triazole ring (essential for CYP51 inhibition) with a flexible propanoic acid tail that allows for extensive derivatization (amides, esters) to optimize lipophilicity and target binding.

This guide provides a comprehensive workflow for synthesizing this scaffold, validating its mechanism in silico, and rigorously evaluating its biological activity using CLSI-standardized protocols and sterol quantitation methods.

Chemical Synthesis: The Scaffold Protocol

The core scaffold is synthesized via a Michael addition reaction. This route is preferred for its atom economy and scalability.

Synthetic Workflow Diagram

Synthesis Reactants Reactants Cinnamic Acid + 1,2,4-Triazole Catalyst Catalyst/Solvent Pyridine (Reflux) or NaOEt/EtOH Reactants->Catalyst Intermediate Michael Addition Intermediate Catalyst->Intermediate 24-48h Reflux Product Final Product 3-Phenyl-3-(triazol-1-yl) propanoic acid Intermediate->Product Acidification (HCl) Purification Purification Recrystallization (Ethanol/Water) Product->Purification

Figure 1: Synthetic pathway for the Michael addition of 1,2,4-triazole to cinnamic acid.

Step-by-Step Protocol

Objective: Synthesis of 3-phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

  • Reagent Preparation:

    • Dissolve Cinnamic Acid (10 mmol) and 1,2,4-Triazole (20 mmol, 2 eq) in Pyridine (20 mL). Note: Excess triazole acts as both reactant and base.

  • Reflux:

    • Heat the mixture to reflux (approx. 115°C) with magnetic stirring for 24–48 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Work-up:

    • Evaporate pyridine under reduced pressure.

    • Dissolve the residue in minimal distilled water.

    • Acidify carefully with 10% HCl to pH 4–5 to precipitate the free acid.

  • Purification:

    • Filter the white precipitate.

    • Recrystallize from Ethanol/Water (1:1) to remove unreacted cinnamic acid.

    • Yield Expectation: 60–75%.

    • Characterization: Confirm via ¹H-NMR (DMSO-d₆). Look for the characteristic methine triplet at

      
       ~6.0 ppm (chiral center).
      

In Silico Validation: Molecular Docking

Before biological testing, confirm the binding mode to the target enzyme, Lanosterol 14


-demethylase (CYP51) .
Computational Parameters
  • Target Protein: Candida albicans CYP51 (PDB ID: 5FSA or 5V5Z ).

  • Grid Box: Center on the Heme iron (Fe). Dimensions:

    
     Å.
    
  • Key Interaction Check:

    • Coordination: The N4 atom of the triazole ring must coordinate with the Heme Iron (Fe) (Distance < 2.5 Å).

    • Hydrophobic Pocket: The phenyl ring should occupy the hydrophobic tunnel formed by Tyr118 and Phe126.

Biological Evaluation: CLSI M27 Protocols

Standardized testing is non-negotiable for publication-quality data. We utilize the CLSI M27-Ed4 broth microdilution method.

Materials[2][3][4][5][6][7]
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Inoculum: Candida albicans (ATCC 90028) adjusted to

    
     to 
    
    
    
    cells/mL.
  • Dye: Resazurin (0.01%) for visual endpoint confirmation (Blue = No Growth; Pink = Growth).

Microdilution Protocol[4]
  • Stock Solution: Dissolve the test compound in DMSO (Concentration: 1600

    
    g/mL).
    
  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 across a 96-well plate (Final range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of yeast inoculum to each well.
    
  • Controls:

    • Positive Control:[2] Fluconazole.[1][3][4][5][6][7]

    • Growth Control: Inoculum + DMSO (no drug).

    • Sterility Control: Media only.[8]

  • Incubation: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing prominent growth inhibition (50% reduction compared to control).

Data Interpretation Table
CompoundMIC (

g/mL)
InterpretationNotes
Test Scaffold 8.0 - 16.0ModerateGood starting point for SAR.
Amide Derivative 0.5 - 2.0High PotencyLipophilicity improves entry.
Fluconazole 0.25 - 1.0StandardClinical benchmark.

Mechanism Verification: Sterol Quantitation Method (SQM)

Azoles are fungistatic, often leading to "trailing growth" in MIC assays which makes visual reading difficult.[5][9][10][11] The Sterol Quantitation Method is the definitive proof of mechanism.

Rationale

If the compound works via CYP51 inhibition, it will deplete Ergosterol and accumulate methylated sterols (e.g., Lanosterol).

SQM Workflow Diagram

Mechanism Lanosterol Lanosterol CYP51 Target: CYP51 (Lanosterol 14a-demethylase) Lanosterol->CYP51 Intermediates Toxic Methylated Sterols Accumulate CYP51->Intermediates Inhibition Outcome Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway Drug Inhibitor: Triazole Scaffold Drug->CYP51 Blocks Fe Center Membrane Fungal Membrane Integrity Intermediates->Membrane Destabilization

Figure 2: Mechanism of Action.[6] The triazole scaffold blocks CYP51, preventing the conversion of Lanosterol to Ergosterol.

Extraction & Quantification Protocol
  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of the test compound for 16 hours.

  • Harvest: Centrifuge cells (2500 rpm, 5 min) and wash with sterile water.

  • Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour.

  • Extraction:

    • Cool to room temperature.[5][10]

    • Add 1 mL sterile water + 3 mL n-Heptane .

    • Vortex vigorously for 3 minutes.

  • Analysis:

    • Recover the heptane layer (top).[5]

    • Scan UV absorbance between 240 nm and 300 nm .

    • Result: Ergosterol shows a characteristic four-peak curve (maxima at 281.5 nm). A flattening of this curve compared to control confirms CYP51 inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition. CLSI Standard M27.[12][13][7][8][14]

  • Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans."[10] Journal of Clinical Microbiology, 37(10), 3332–3337.[9]

  • PDB (Protein Data Bank). Crystal structure of Candida albicans CYP51 complexed with posaconazole (Entry 5FSA).

  • Sztanke, K., et al. (2008). "Synthesis and pharmacological activities of new 3-phenyl-3-(1,2,4-triazol-1-yl)propanoic acid derivatives." European Journal of Medicinal Chemistry.

Sources

Application Note: 3-Phenyl-3-(triazol-1-yl)propanoic Acid Scaffolds in Medicinal Chemistry

[1]

Executive Summary

This guide details the utility, synthesis, and application of 3-Phenyl-3-(triazol-1-yl)propanoic acid and its derivatives as versatile scaffolds in modern drug discovery. Structurally acting as a


-amino acid bioisostere

Scientific Rationale & Scaffold Architecture

Bioisosterism and Stability

The 3-phenyl-3-(triazol-1-yl)propanoic acid scaffold mimics the topology of


  • Proteolytic Resistance: The triazole ring is resistant to peptidases and amidases, prolonging in vivo half-life.

  • Dipole Alignment: The 1,2,3-triazole has a dipole moment (~5 D) that mimics the amide bond, allowing it to participate in similar hydrogen-bonding networks within protein active sites.

  • Rigidity: The planar triazole ring restricts conformational freedom, reducing the entropic penalty upon binding to a target receptor.

Structural Logic

The scaffold consists of three distinct vectors for chemical elaboration:

  • Carboxylic Acid Tail (C1-C3): Acts as a "warhead" anchor (e.g., for metallo-enzyme zinc binding) or a handle for further amide coupling.

  • Phenyl Core (C3): Provides hydrophobic bulk and

    
    -
    
    
    interaction potential.
  • Triazole Ring (N-linked): Acts as a linker and pharmacophore, capable of accepting hydrogen bonds and coordinating metals.

Experimental Protocols: Synthesis

Two primary routes are recommended depending on the desired triazole isomer.

Protocol A: Aza-Michael Addition (Target: 1,2,4-Triazole Isomers)

Best for generating diversity at the phenyl ring using commercially available cinnamic acids.

Reagents:

  • Substituted Cinnamic Acid (1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or ionic liquid (e.g., [bmim]OH)

  • Solvent: DMF or Water (Green Chemistry variant)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the cinnamic acid derivative in 2 mL of DMF.

  • Addition: Add 1.2 mmol of 1,2,4-triazole and 0.1 mmol of DBU.

  • Reflux: Heat the mixture to 80°C for 12–24 hours under nitrogen. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into ice-cold water (20 mL) and acidify to pH 3–4 with 1M HCl.

  • Isolation: The product typically precipitates. Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Critical Note: The reaction follows Michael addition kinetics. Electron-withdrawing groups on the phenyl ring (e.g., -NO2, -F) accelerate the reaction, while electron-donating groups (-OMe) may require higher temperatures or microwave irradiation.

Protocol B: CuAAC "Click" Chemistry (Target: 1,2,3-Triazole Isomers)

Best for high-precision library generation.

Reagents:

  • 3-Azido-3-phenylpropanoic acid (prepared from 3-bromo-3-phenylpropanoic acid)

  • Terminal Alkyne (R-C≡CH)

  • Catalyst: CuSO4·5H2O (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step Methodology:

  • Azide Formation: React 3-bromo-3-phenylpropanoic acid with NaN3 in DMF (RT, 4h) to generate the azide intermediate in situ (Caution: Organic azides are potentially explosive; keep molecular weight ratio C/N > 3).

  • Cycloaddition: To the azide solution, add the terminal alkyne (1.0 equiv).

  • Catalysis: Add the pre-mixed copper/ascorbate solution. Stir at Room Temperature for 8–16 hours.

  • Purification: Extract with Ethyl Acetate. The copper catalyst is removed by washing with 10% NH4OH or EDTA solution.

  • Drying: Dry over MgSO4 and concentrate.

Visualization of Synthesis & SAR

The following diagram illustrates the synthetic logic and Structure-Activity Relationship (SAR) flow.

Gcluster_0Precursorscluster_1Synthesis Pathwayscluster_2Scaffold Outputcluster_3Medicinal ApplicationsCinnamicCinnamic AcidDerivativesMichaelAza-MichaelAddition(Base Cat.)Cinnamic->Michael + 1,2,4-TriazoleAzide3-Azido-3-phenylpropanoic acidClickCuAAC ClickReaction(Cu(I) Cat.)Azide->Click + AlkyneScaffold3-Phenyl-3-(triazolyl)propanoic acidMichael->Scaffold 1,2,4-IsomerClick->Scaffold 1,2,3-IsomerBioisostereBeta-Amino AcidMimicScaffold->Bioisostere StabilityMetalloMetallo-enzymeInhibitorScaffold->Metallo Metal ChelationAntiInfAnti-Inflammatory(COX/LOX)Scaffold->AntiInf Target Binding

Figure 1: Synthetic pathways converting precursors into the bioactive triazolyl-propanoic acid scaffold and downstream applications.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the phenyl ring (R-Ph) and the carboxylic acid tail when screened against standard inflammatory targets (e.g., COX-2).

PositionModificationEffect on PotencyPhysicochemical Impact
Phenyl (Para) -F, -ClIncrease Improves metabolic stability (blocks oxidation).
Phenyl (Para) -OMeNeutral/DecreaseIncreases electron density; may reduce pi-stacking.
Carboxyl Esterification (Et/Me)Decrease (In vitro)Improves cell permeability (Prodrug strategy).
Carboxyl Hydroxamic Acid (-CONHOH)High Increase Converts scaffold into a metalloprotease inhibitor (ZBG).
Triazole 1,2,4 vs 1,2,3Variable1,2,4-triazole often shows better antifungal profiles; 1,2,3 is preferred for "click" libraries.
Case Study: Anti-Inflammatory Agents

Derivatives of 3-phenyl-3-(1,2,4-triazol-1-yl)propanoic acid have demonstrated significant anti-inflammatory activity.

  • Mechanism: Dual inhibition of COX-2 and 5-LOX enzymes.

  • Key Insight: The propanoic acid side chain mimics the arachidonic acid metabolite structure, allowing entry into the COX active site, while the triazole ring interacts with the side pocket residues (e.g., Arg120 in COX-1/2).

Characterization & Quality Control

To ensure data integrity in biological assays, the following QC parameters must be met:

  • NMR Verification:

    • 
      H NMR (DMSO-d6):  Look for the chiral proton at C3 (triazole-CH-Ph) appearing as a triplet or doublet of doublets around 
      
      
      5.8–6.2 ppm.
    • Triazole Protons: Distinct singlets at

      
       8.0–9.0 ppm.
      
  • Purity: Must be >95% by HPLC (254 nm) before biological testing.

  • Solubility:

    • Free acid: Soluble in DMSO, MeOH. Poor water solubility (< 1 mg/mL).

    • Sodium Salt: Soluble in water > 10 mg/mL. Recommendation: Convert to sodium salt for animal studies.

References

  • Synthesis via Michael Addition

    • Title: "One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)
    • Source: ResearchGate[2]

    • URL:[Link]

  • Biological Activity (Anti-inflammatory)

    • Title: "Evaluation of Biological Activity of New 1,2,4-Triazole Deriv
    • Source: PMC / Molecules (MDPI)

    • URL:[Link]

  • Triazole as Bioisosteres

    • Title: "Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry"
    • Source: TSI Journals

    • URL:[Link]

  • Green Chemistry Synthesis

    • Title: "1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one" (Aza-Michael Protocol)[3]

    • Source: MDPI Molbank

    • URL:[Link][3][4]

Troubleshooting & Optimization

Improving yield in 3-Phenyl-3-(triazol-1-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Phenyl-3-(triazol-1-yl)propanoic acid . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in synthesizing this critical pharmacophore, which is widely used in the development of aromatase inhibitors and antifungal agents.

The synthesis typically relies on the aza-Michael addition of 1,2,4-triazole to a cinnamic acid derivative. However, poor reactivity, regioselectivity issues (N1 vs. N4 alkylation), and competing side reactions often compromise yields. This guide is designed to diagnose these failures, explain the chemical causality behind them, and provide a self-validating, highly optimized protocol.

Part 1: Mechanistic Pathways & Diagnostic Overview

Before troubleshooting, it is crucial to map the synthetic landscape. The diagram below illustrates the preferred aza-Michael pathway versus the highly problematic nucleophilic substitution route.

G A Cinnamic Acid B Methyl Cinnamate (Michael Acceptor) A->B Esterification (MeOH, H+) D Methyl 3-phenyl-3- (1H-1,2,4-triazol-1-yl)propanoate B->D Aza-Michael (DBU, MeCN) C 1,2,4-Triazole (Michael Donor) C->D Nucleophilic Attack E 3-Phenyl-3-(1H-1,2,4- triazol-1-yl)propanoic acid D->E Saponification (NaOH, then HCl) F 3-Bromo-3-phenyl- propanoic acid F->A E2 Elimination (Side Reaction) F->E SN2 Substitution (Base)

Reaction pathways for 3-Phenyl-3-(triazol-1-yl)propanoic acid synthesis.

Part 2: Troubleshooting & FAQs

Q1: Why is the direct aza-Michael addition of 1,2,4-triazole to cinnamic acid yielding <10% product? A1: Direct addition to the free carboxylic acid is thermodynamically and kinetically unfavorable. Under the basic conditions required to deprotonate 1,2,4-triazole (pKa ~10.3), cinnamic acid is simultaneously deprotonated to form a carboxylate anion. The resulting electron-rich alkene repels the incoming triazolide nucleophile, effectively shutting down the Michael addition[1]. Solution: You must mask the carboxylic acid. Convert cinnamic acid to an ester (e.g., methyl cinnamate) prior to the aza-Michael addition. The ester acts as a highly effective, electron-deficient Michael acceptor.

Q2: I am observing two different product spots on my TLC during the aza-Michael addition. What are they, and how do I control the regioselectivity? A2: 1,2,4-Triazole is an ambident nucleophile and can attack via the N1 or N4 position. While the aza-Michael addition is a versatile method for constructing C-N bonds[2], regiocontrol is critical. The N1-alkylation product is thermodynamically more stable due to the preservation of the conjugated diene-like system within the triazole ring, whereas N4-alkylation breaks this conjugation[3]. Solution: To maximize the N1-isomer (the desired 1H-1,2,4-triazol-1-yl derivative), use a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent (e.g., Acetonitrile) and run the reaction at elevated temperatures (80 °C) to allow thermodynamic equilibration.

Q3: I attempted the synthesis via nucleophilic substitution using 3-bromo-3-phenylpropanoic acid, but my major isolated product was cinnamic acid. Why? A3: You are observing a competing E2 elimination. The proton alpha to the carboxylic acid is highly acidic. When a base is introduced to deprotonate the triazole, it preferentially abstracts this alpha-proton, expelling the bromide leaving group to form the


-unsaturated cinnamic acid.
Solution: Abandon the substitution route in favor of the aza-Michael route. If you are locked into using the bromo-intermediate, you must use a biphasic phase-transfer catalysis (PTC) system at room temperature to favor SN2 over E2, though yields will still be inherently limited.

Part 3: Quantitative Yield Analysis

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity.

Synthetic RouteSubstrateBase / CatalystSolventTemp (°C)Major ByproductYield of N1-Isomer (%)
Direct Aza-MichaelCinnamic AcidK₂CO₃DMF80Unreacted starting material< 10%
Ester Aza-MichaelMethyl CinnamateDBUMeCN80N4-alkylated isomer (~5%)85 - 92%
Ester Aza-MichaelMethyl CinnamateCs₂CO₃DMF60N4-alkylated isomer (~10%)78 - 85%
Substitution3-Bromo-3-phenylpropanoic acidK₂CO₃Acetone25Cinnamic acid (E2 elimination)35 - 45%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the optimized Ester Aza-Michael Route . It is designed as a self-validating system; if the physical observations at the In-Process Control (IPC) steps do not match the description, the reaction has failed, and you should not proceed to the next step.

Step 1: Aza-Michael Addition

Causality: DBU is selected because it is a potent, non-nucleophilic base that completely deprotonates the triazole without attacking the ester carbonyl, preventing transesterification.

  • Charge a 100 mL round-bottom flask with Methyl cinnamate (10.0 mmol) and 1,2,4-triazole (12.0 mmol).

  • Add 25 mL of anhydrous Acetonitrile (MeCN), followed by DBU (2.0 mmol, 0.2 eq) as a catalyst.

  • Reflux the mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • IPC Validation (TLC): Spot the mixture against the starting methyl cinnamate on silica gel (Eluent: 3:1 Hexane:EtOAc). The reaction is validated when the UV-active starting material spot (Rf ≈ 0.7) is completely consumed, replaced by a new, highly polar spot (Rf ≈ 0.3).

  • Concentrate the mixture in vacuo, dissolve in EtOAc, wash with water to remove DBU and excess triazole, dry over Na₂SO₄, and evaporate to yield the intermediate ester.

Step 2: Saponification (Hydrolysis)

Causality: The target molecule contains both a basic triazole (conjugate acid pKa ~2.2) and an acidic carboxylate (pKa ~4.5). Adjusting the final pH to exactly 3.0 ensures the carboxylic acid is protonated (neutral) while the triazole remains unprotonated (neutral), allowing the zwitterion-free molecule to crash out of the aqueous solution.

  • Dissolve the intermediate ester in 15 mL of Methanol.

  • Add 10 mL of 2M aqueous NaOH. Stir at room temperature for 3 hours.

  • IPC Validation (Solubility): Remove the methanol in vacuo. The remaining aqueous solution should be completely clear. If an oily layer persists, hydrolysis is incomplete.

  • Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 3.0.

  • Final Validation: A white precipitate will rapidly form at pH 3.0. Filter the solid, wash with ice-cold water, and dry under a vacuum to afford pure 3-Phenyl-3-(triazol-1-yl)propanoic acid.

Part 5: References[3] Aza-Michael addition of 1,2,4-triazole to α, β-unsaturated ketones and imides | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtp9EhQGqO2kD5lZnRHWYfbEjNjX7b_vibJCOhDYammsvUNjpodsXsiSveWewwrhs4LI0R8cuBX_EJ1TMDoq4i52PDhEnC3APcl2PB_dKcLue0VX4lCShCIU2NfvyUMWfbXeFfmtl8cANANMJWpXWoPdrvF4JBpkQ1qXGnvq5PfSvKeiawqgzsPy3sgS6oqiFuyFyowyV4Zm0I8hNomd03i3fkxDwTJKcxkAPd08I_hvy4wzu-NUToTA==[1] Michael addition reaction - Wikipedia | Source: wikipedia.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpDZLE6T1oFHwDHrKfsPKSMGYA0igjW1uETHsjb8AWITzBY76AApGQW4aVHazjcS04onx2ICJJJQkDi3nz-_5T89OS5tFzOTwJijyhq-OnwR73yp1IeNPewOMSSKJST0Nmz3DsHD1A6uleGlZm22qGcPY=[2] The Asymmetric Aza-Michael Reaction | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5d43g6z8bNl3HjKP0-uNR4MDmJOxEng1jCYRpuM95AfTqsxhx1awQhcx7lsF-IyG4wgZL1tK9ojMu1hjcgNZNAFqNthdglEhmxvNoOlBI2l12YeAXdIyqEEGBoKTAPvkglart74JW304ciWDT-Y6KQYCNmpCPqZ_QPgdSNh5mVUhSLEeWRxKXcC_fVP_SwXnr

Sources

Technical Support Center: Troubleshooting Side Reactions in Copper-Catalyzed Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and uncommon side reactions encountered during the synthesis of 1,2,3-triazoles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions, maximize yields, and ensure the purity of your target compounds.

Troubleshooting Guide: A Systematic Approach to Reaction Failures and Byproduct Formation

Experiencing unexpected results in your CuAAC reaction can be a significant impediment to your research. This section provides a logical workflow to diagnose and resolve common issues.

Initial Assessment: Is the Catalyst the Culprit?

The heart of the CuAAC reaction is the copper(I) catalyst. Its lability is often the primary source of reaction failure.

dot

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

A common reason for low or no product yield is the inactivation of the copper(I) catalyst, which is susceptible to oxidation to the inactive copper(II) state by dissolved oxygen.[1] Additionally, certain functional groups on your substrates, such as thiols or boronic acids, can coordinate with the copper catalyst and inhibit its activity.[1]

Frequently Asked Questions (FAQs) on CuAAC Side Reactions

This section addresses specific side reactions in a question-and-answer format, providing the mechanism of their formation and actionable solutions.

Alkyne Homocoupling (Glaser Coupling)

Q: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne starting material. What is happening and how can I prevent it?

A: You are likely observing the formation of a 1,3-diyne, a result of the Glaser coupling, a common side reaction in CuAAC.[2] This occurs when the copper catalyst, in the presence of oxygen, promotes the oxidative homocoupling of your terminal alkyne.[2]

Mechanism of Glaser Coupling:

The currently accepted mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) acetylide radical. Dimerization of this radical species leads to the formation of the 1,3-diyne and regeneration of the copper(I) catalyst.

Analytical Identification of Glaser Coupling Byproducts:

Technique Observation
TLC A new, often less polar spot compared to the starting alkyne.
¹H NMR Disappearance of the terminal alkyne proton signal. The signals of the protons adjacent to the alkyne may show a slight downfield shift.
¹³C NMR Appearance of four signals in the alkyne region (typically 60-90 ppm).
Mass Spec A peak corresponding to [2M-2H+Na]⁺ or [2M-2H+H]⁺ where M is the mass of the starting alkyne.

Prevention Strategies:

  • Rigorous Degassing: The most critical step is to remove dissolved oxygen from your reaction mixture. This can be achieved by sparging your solvent with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.

  • Use of a Reducing Agent: The addition of a reducing agent, most commonly sodium ascorbate, helps to maintain the copper catalyst in its active Cu(I) oxidation state and minimizes the formation of the Cu(II) species required for Glaser coupling.[3]

  • Appropriate Ligands: The use of a suitable ligand can stabilize the copper(I) catalyst and disfavor the oxidative homocoupling pathway.

dot

Glaser_Coupling cluster_Glaser Glaser Coupling Side Reaction cluster_CuAAC Desired CuAAC Reaction Alkyne1 2 R-C≡CH Diyne R-C≡C-C≡C-R Alkyne1->Diyne Cu(I), O₂ Alkyne2 R¹-C≡CH CuI Cu(I) O2 O₂ Triazole 1,4-Disubstituted Triazole Alkyne2->Triazole Azide R²-N₃ Azide->Triazole Cu(I)

Caption: Competing pathways of desired CuAAC reaction and Glaser coupling side reaction.

Formation of 1,5-Disubstituted Triazole

Q: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles. I thought the copper-catalyzed reaction was specific for the 1,4-isomer. Why is this happening?

A: While the copper-catalyzed reaction is highly regioselective for the 1,4-isomer, the formation of the 1,5-isomer can occur under certain conditions.[4] This is often attributed to a competing thermal Huisgen cycloaddition pathway, especially if the reaction is performed at elevated temperatures.[2] However, some copper-catalyzed pathways that lead to the 1,5-isomer have been proposed, particularly with certain substrates or catalyst systems.[4]

Mechanism of 1,5-Disubstituted Triazole Formation:

The thermal Huisgen 1,3-dipolar cycloaddition proceeds through a concerted mechanism that can lead to a mixture of regioisomers.[5] Some proposed copper-mediated pathways to the 1,5-isomer involve a different coordination of the azide and alkyne to the copper center than that leading to the 1,4-isomer.

Prevention Strategies:

  • Maintain Low Reaction Temperatures: To disfavor the thermal pathway, it is crucial to run the reaction at or below room temperature if possible.

  • Optimize the Catalyst System: The choice of ligand and copper source can influence the regioselectivity. Some ligand systems are more effective at directing the reaction exclusively to the 1,4-isomer.

  • Solvent Choice: The polarity of the solvent can also play a role in the regioselectivity of the reaction.

Azide Reduction to Amine

Q: I am detecting my starting azide being converted to the corresponding amine. What is causing this reduction?

A: The reduction of the azide to an amine is a potential side reaction, particularly if certain reducing agents are used or if the reaction conditions are not carefully controlled.[6]

Potential Causes of Azide Reduction:

  • Choice of Reducing Agent: While sodium ascorbate is generally compatible, stronger reducing agents or the presence of certain additives can lead to azide reduction.

  • Presence of Phosphines: If phosphine-based ligands are used, they can participate in a Staudinger reaction with the azide, leading to the formation of an amine and a phosphine oxide.[7]

  • Catalyst-Mediated Reduction: In some cases, the copper catalyst itself, in the presence of a proton source, can facilitate the reduction of the azide.

Prevention Strategies:

  • Use Sodium Ascorbate: Stick to sodium ascorbate as the reducing agent of choice for CuAAC.

  • Avoid Phosphine Ligands: If azide reduction is a problem, switch to nitrogen-based ligands like TBTA or THPTA.

  • Control Reaction pH: Maintaining a neutral to slightly acidic pH can help to suppress unwanted reduction pathways.[8]

Advanced Troubleshooting: Specific Scenarios

Working with Sterically Hindered Substrates

Q: My reaction with a bulky alkyne or azide is extremely slow or not proceeding at all. How can I improve the outcome?

A: Steric hindrance around the alkyne or azide can significantly slow down the reaction rate.[9] To overcome this, several strategies can be employed:

  • Increase Catalyst and Ligand Loading: Increasing the concentration of the active catalytic species can help to drive the reaction forward.

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[9]

  • Choice of Ligand: Some ligands are better suited for accommodating sterically demanding substrates. For example, certain NHC (N-heterocyclic carbene) copper complexes have shown high efficiency in these cases.[10]

  • High-Pressure Conditions: In some challenging cases, applying high pressure can accelerate the reaction.

Bioconjugation Reactions: Minimizing Oxidative Damage

Q: I am performing a click reaction on a protein, and I am observing aggregation and loss of function. What is causing this, and how can I protect my biomolecule?

A: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can lead to oxidative damage of sensitive biomolecules like proteins and nucleic acids.[8] This can manifest as amino acid modifications, cross-linking, and aggregation.[11]

Protective Measures for Bioconjugation:

Strategy Rationale Recommended Ligand/Additive Typical Ratio (Ligand:Cu)
Use of a Chelating Ligand Stabilizes Cu(I) and protects the biomolecule from direct interaction with copper ions.THPTA, BTTAA5:1
Addition of a ROS Scavenger Aminoguanidine can scavenge reactive byproducts of ascorbate oxidation.Aminoguanidine5 mM final concentration
Minimize Oxygen Degassing solutions reduces the formation of ROS.--
Optimize Reagent Concentrations Use the lowest effective concentrations of copper and ascorbate.--

dot

Bioconjugation_Protection cluster_Problem Problem in Bioconjugation cluster_Solution Solution Biomolecule Protein/Nucleic Acid CuAAC CuAAC Reaction Conditions (Cu(I), Ascorbate, O₂) Biomolecule->CuAAC ROS Reactive Oxygen Species (ROS) CuAAC->ROS Damage Oxidative Damage (Aggregation, Loss of Function) ROS->Damage Protected_Biomolecule Intact Bioconjugate Ligand Protective Ligand (e.g., THPTA) Ligand->Protected_Biomolecule Scavenger ROS Scavenger (e.g., Aminoguanidine) Scavenger->Protected_Biomolecule Degassing Degassing Degassing->Protected_Biomolecule

Caption: Strategy to mitigate oxidative damage in CuAAC bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in a suitable solvent (e.g., DMF, t-BuOH/H₂O 1:1).[9]

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium L-ascorbate in deionized water. This solution must be prepared fresh before each use.

    • If using a ligand, prepare a stock solution (e.g., 50 mM THPTA in water).

  • Reaction Setup (under an inert atmosphere is recommended):

    • To a reaction vial, add the azide and alkyne from their stock solutions.

    • Add the solvent to achieve the desired final concentration (typically 0.1-1 M).

    • If using a ligand, add it to the reaction mixture (typically 1-5 mol%).

    • Add the CuSO₄ solution (typically 1-5 mol%).

    • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

Protocol 2: Removal of Copper Catalyst Post-Reaction

Residual copper can interfere with downstream applications and biological assays. Here are two common methods for its removal.

Method A: EDTA Wash (for organic-soluble products)

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with a 0.5 M aqueous solution of EDTA, disodium salt (pH 7-8). The aqueous layer may turn blue as it complexes with the copper.

  • Separate the layers and repeat the EDTA wash until the aqueous layer is colorless.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Method B: Use of a Scavenger Resin (for low-level copper removal)

  • Dissolve the crude reaction product in a suitable solvent.

  • Add a copper scavenger resin (e.g., SiliaMetS Thiourea) in a 4-8 molar excess relative to the copper catalyst.

  • Stir the suspension vigorously for at least 1 hour at room temperature.

  • Filter off the resin and wash it with a small amount of fresh solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 2022. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 2013. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 2011. [Link]

  • Click Chemistry in Proteomic Investigations. Methods in Molecular Biology, 2016. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. PMC, 2013. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC, 2016. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm, 2024. [Link]

  • Copper-mediated oxidative C−H/N−H activations with alkynes by removable hydrazides. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ? ResearchGate, 2016. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2H-azirines. RSC Advances, 2021. [Link]

  • Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne. Semantic Scholar, 2015. [Link]

  • Copper-mediated oxidative C−H/N−H activations with alkynes by removable hydrazides. ResearchGate, 2021. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ResearchGate, 2016. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI, 2021. [Link]

  • Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 2016. [Link]

  • Best method for removing Cu(I) from Org compounds. Reddit, 2024. [Link]

  • Copper‐Catalyzed Oxidative Cross‐Coupling of Electron‐Deficient Polyfluorophenylboronate Esters with Terminal Alkynes. Angewandte Chemie International Edition, 2016. [Link]

  • Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. [No Source Found].
  • Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing, 2020. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 2023. [Link]

  • A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. MDPI, 2023. [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 2021. [Link]

  • Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. MDPI, 2022. [Link]

  • Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite. MDPI, 2025. [Link]

Sources

Purification techniques for 3-Phenyl-3-(triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Phenyl-3-(1,2,4-triazol-1-yl)propanoic acid

Executive Summary & Compound Overview

Compound: 3-Phenyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS Registry (Related): 76686-84-5 (Unsubstituted analog reference) Class:


-Heterocyclic Amino Acid Derivative / Aza-Michael Adduct
Primary Application:  Pharmaceutical intermediate (e.g., for peptidomimetics, antifungal agents, or metalloproteinase inhibitors).

Technical Context: This compound is typically synthesized via the aza-Michael addition of 1,2,4-triazole to cinnamic acid (or its esters). The reaction is thermodynamically driven but often yields specific impurities that complicate downstream processing. The presence of the basic triazole ring and the acidic carboxyl group creates a zwitterionic character, which we can exploit for high-purity isolation without chromatography.

Common Impurities:

  • Regioisomers: 1,2,4-Triazol-4-yl isomer (kinetic product or minor impurity).

  • Starting Materials: Unreacted Cinnamic acid (hydrophobic acid) and 1,2,4-Triazole (water-soluble base).

  • Byproducts: Decarboxylated species (if reaction temperature >150°C).

Troubleshooting Guide (Q&A Format)

Q1: My crude product is a sticky oil that refuses to crystallize. How do I induce solidification?

Diagnosis: This "oiling out" is typically caused by trapped solvent (often DMF or DMSO from synthesis) or the presence of the lower-melting 4-yl regioisomer. Corrective Action:

  • Trituration: Dissolve the oil in a minimum amount of Ethyl Acetate, then slowly add cold Diethyl Ether or Hexanes with vigorous stirring. This pulls out organic impurities and induces precipitation of the polar acid.

  • pH Adjustment: Dissolve the oil in dilute NaOH (pH 10). Wash with Ethyl Acetate to remove non-acidic organics. Slowly acidify the aqueous layer to pH 4–5 (the isoelectric point range). The zwitterionic product is least soluble here and should precipitate as a solid.

Q2: HPLC shows a persistent peak at RRT ~0.9 relative to the product. Is this the 4-yl isomer?

Diagnosis: Yes, the N-4 isomer is the most common contaminant. It is often more polar than the N-1 isomer due to the symmetric nature of the 4-substituted triazole. Corrective Action:

  • Recrystallization: The N-1 isomer (target) is thermodynamically more stable and typically less soluble in aqueous alcohols than the N-4 isomer.

  • Protocol: Recrystallize from Ethanol:Water (1:1 v/v) . Heat to reflux until clear, then cool slowly to room temperature over 4 hours. Rapid cooling traps the 4-yl isomer.

Q3: I have significant contamination with Cinnamic Acid. How do I separate it?

Diagnosis: Cinnamic acid has a similar pKa (~4.4) to the carboxylic acid of your product, making simple extraction difficult if not tuned precisely. Corrective Action:

  • Exploit the Basic Triazole: The triazole ring has a pKa (conjugate acid) of ~2.3.

  • The "Acid Wash" Trick: Dissolve the crude mixture in 2M HCl .

    • Result: Your product protonates at the triazole nitrogen and becomes a water-soluble cation (

      
      ).
      
    • Result: Cinnamic acid remains neutral and insoluble in water at this pH.

    • Action: Filter off the solid Cinnamic acid. Then, neutralize the filtrate with NaOH to pH 4–5 to precipitate your pure product.

Detailed Purification Protocols

Protocol A: Acid-Base "Swing" Extraction (Recommended for >5g scale)

Best for removing unreacted starting materials.

  • Dissolution: Suspend crude solid in 10% NaHCO₃ (aq) (10 mL/g). Stir until effervescence ceases.

    • Chemistry: Converts carboxylic acids to sodium salts. Unreacted triazole remains free.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (2 x 5 mL/g) .

    • Purpose: Removes non-acidic impurities and some organic-soluble oligomers. Discard organic layer.

  • Acidification (The Critical Step): Cool aqueous layer to 0–5°C. Slowly add 6M HCl dropwise.

    • Target: Lower pH to 2.0 .

    • Observation: Both Product and Cinnamic acid precipitate. Do not stop here.

  • Selective Solubilization (Optional): If Cinnamic acid is the major impurity, add more HCl to reach pH 0.5 . The product dissolves (cationic form); Cinnamic acid remains solid. Filter. Then raise pH of filtrate to 4.5 to recover product.

  • Isolation: Filter the white precipitate. Wash with ice-cold water (to remove salts) and cold diethyl ether (to remove residual cinnamic acid).

Protocol B: Recrystallization (Polymorph Control)

Best for removing regioisomers (1-yl vs 4-yl).

ParameterSpecification
Solvent System Ethanol / Water (1:1 to 2:1 ratio)
Concentration ~10 mL solvent per gram of crude
Temperature Dissolve at reflux (80°C); Crystallize at 4°C
Cooling Rate 10°C per hour (Slow cooling is essential for purity)

Step-by-Step:

  • Place crude solid in a flask with a reflux condenser.

  • Add Ethanol (5 mL/g) and heat to boiling.

  • Add Water dropwise through the condenser until the solution becomes slightly turbid.

  • Add just enough Ethanol to restore clarity.

  • Remove heat and allow the flask to cool to room temperature undisturbed (2–3 hours).

  • Cool in an ice bath for 1 hour.

  • Filter crystals and wash with cold Ethanol:Water (1:1).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the specific impurities present.

PurificationLogic Crude Crude Reaction Mixture (Product, Cinnamic Acid, Triazole, Isomers) SolubilityCheck Check Solubility in 10% NaHCO3 Crude->SolubilityCheck OrgWash Wash Aqueous Layer with EtOAc SolubilityCheck->OrgWash Dissolves DiscardOrg Discard Organic Layer (Removes Neutrals/Tars) OrgWash->DiscardOrg Acidify Acidify Aqueous to pH 0.5 - 1.0 (Using 6M HCl) OrgWash->Acidify Aqueous Phase FilterSolid Filter Suspension Acidify->FilterSolid SolidResidue Solid Residue: Cinnamic Acid (Insoluble) FilterSolid->SolidResidue Retentate Filtrate Filtrate: Product (Cationic Form) + Triazole salts FilterSolid->Filtrate Filtrate Neutralize Neutralize Filtrate to pH 4.5 (Isoelectric Point) Filtrate->Neutralize Precipitate Precipitate Forms: Pure Product Neutralize->Precipitate Recryst Final Polish: Recrystallize (EtOH/H2O) Precipitate->Recryst

Caption: Selective Acid-Base Extraction Workflow exploiting the basicity of the triazole ring to separate it from non-basic acid impurities.

Key Data & Impurity Profile

Impurity TypeChemical EntitySolubility CharacteristicsRemoval Strategy
Starting Material Cinnamic AcidSoluble in Base, Ether; Insoluble in Acid/Water.Acid wash (pH < 1) or Ether wash.
Starting Material 1,2,4-TriazoleHighly Water Soluble.Aqueous washing; stays in filtrate at pH 4.5.
Regioisomer 4-yl IsomerHigher polarity, lower melting point.Recrystallization (stays in mother liquor).
Solvent DMF / DMSOMiscible with water.[1]Extensive water washing during workup.

References

  • Molecules. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Synthesis and antimetastatic activity evaluation of cinnamic acid derivatives containing 1,2,3-triazolic portions. Retrieved from [Link]

  • PubChem. (2021). 2-(3-Phenyl-1,2,4-triazol-1-yl)propanoic acid Compound Summary. Retrieved from [Link]

Sources

Optimizing reaction conditions for synthesizing propanoic acid derivatives (temperature, solvent)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, you frequently encounter thermodynamic and kinetic bottlenecks when synthesizing propanoic acid derivatives (e.g., 2-arylpropanoic acids, β-hydroxy esters).

This guide provides field-proven troubleshooting strategies, focusing on the critical roles of temperature and solvent selection in controlling enantioselectivity, preventing side reactions, and maximizing yields.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Poor Enantiomeric Excess (ee) and Yield in One-Pot Aldol Reactions

Symptom: When synthesizing β-hydroxy propanoic acid derivatives via a one-pot aldol addition, the resulting diastereomeric or enantiomeric excess is poor, and significant amounts of elimination byproducts (e.g., cinnamates) are observed.

Root Cause & Causality: This issue typically stems from a mismatch in solvent polarity and temperature between the enolization phase and the subsequent resolution phase.

  • Enolate Formation: Requires strict kinetic control. If the temperature rises above -78 °C in tetrahydrofuran (THF), thermodynamic enolates form, leading to poor stereocontrol. THF is essential here because it solvates the lithium cation, breaking up hexameric aggregates of Lithium Diisopropylamide (LDA) to ensure rapid, quantitative deprotonation.

  • β-Elimination: If you attempt a Dynamic Kinetic Resolution (DKR) in the same polar solvent (THF) without quenching the residual diisopropylamine (DIPA), the newly formed β-acetoxy ester undergoes rapid base-catalyzed β-elimination.

Solution: Implement a solvent swap and temperature gradient . Quench the aldol reaction at 0 °C to neutralize DIPA, evaporate the THF, and replace it with a nonpolar solvent like tert-butyl methyl ether (TBME). Nonpolar solvents suppress the elimination pathway. Subsequently, raise the temperature to 60 °C to provide the necessary thermal energy for the Ruthenium catalyst to epimerize the unreacted enantiomer during DKR, as demonstrated by .

Issue 2: Low Selectivity Factor ( -value) in Kinetic Resolution of 2-Arylpropanoic Acids

Symptom: During the kinetic resolution of racemic 2-arylpropanoic acids (e.g., ibuprofen or naproxen precursors) using an acyl-transfer catalyst, the enantiomeric excess of the recovered acid stalls below 70%.

Root Cause & Causality: Researchers often intuitively heat sluggish acylation reactions to drive conversion. However, kinetic resolution relies entirely on the subtle activation energy difference (


) between the diastereomeric transition states formed by the chiral catalyst (e.g., (S)-β-Np-BTM) and the two substrate enantiomers. Heating the reaction provides excess thermal energy that overrides this barrier, drastically lowering the selectivity factor (

-value).

Solution: Strictly maintain the reaction at room temperature (20–25 °C) . To accelerate the reaction without heating, optimize the nucleophile and solvent. Using a bulky, achiral alcohol like bis(α-naphthyl)methanol in a non-coordinating solvent ensures the spatial demands of the transition state are maximized, pushing the ee above 90% .

Part 2: Quantitative Data & Optimization Matrices

Table 1: Solvent & Temperature Effects on One-Pot Aldol-DKR of β-Hydroxy Esters

Data illustrates the critical need for solvent swapping after the initial aldol addition to prevent elimination during the 60 °C DKR phase.

Solvent (DKR Phase)Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)β-Elimination Byproduct
THF (Polar)60>99LowHigh (Reaction fails)
Et₂O (Moderate)6095ModerateModerate
TBME (Nonpolar)6085>99 Trace / None
Table 2: Temperature & Structural Effects on Kinetic Resolution of 2-Arylpropanoic Acids

Using (S)-β-Np-BTM catalyst and Bis(α-naphthyl)methanol.

Substrate (Racemic)SolventTemp (°C)Yield of Ester (%)ee of Ester (%)
2-Phenylpropanoic acidToluene204891
2-(4-Methylphenyl)propanoic acidToluene204581
2-Phenylpropanoic acidToluene60>60<50 (Thermal override)

Part 3: Experimental Protocols

Protocol A: One-Pot Aldol Addition and DKR for β-Hydroxy Esters

This protocol is a self-validating system designed to prevent thermodynamic epimerization and β-elimination.

  • Kinetic Enolate Formation: In a flame-dried Schlenk flask under Argon, add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 15 min. Add ethyl acetate (1.0 equiv) dropwise.

  • Aldol Addition: After 50 min at -78 °C, add benzaldehyde (0.8 equiv). Stir for 30 min.

    • Validation Step: Perform a rapid TLC check (Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should be completely consumed.
      
  • Quench & Solvent Swap (Critical): Quench the reaction with saturated aqueous NH₄Cl (2 equiv) at 0 °C. Evaporate the THF completely under reduced pressure. Extract the aqueous residue with TBME (3 × 10 mL), dry over Na₂SO₄, and concentrate to a 6 mL TBME solution.

  • Dynamic Kinetic Resolution: Transfer the TBME solution to a flask containing Lipase PS-C (60 mg/mmol), p-chlorophenyl acetate (3 equiv), and Ruthenium catalyst (6 mol%). Stir at 60 °C for 6 days.

    • Validation Step: Monitor the ee of the formed acetate via Chiral GC (CP-Chirasil-Dex CB column).

Protocol B: Kinetic Resolution of 2-Arylpropanoic Acids via Shiina Esterification
  • Preparation: In a dry flask, dissolve racemic 2-phenylpropanoic acid (1.0 equiv) and bis(α-naphthyl)methanol (0.5 equiv) in anhydrous toluene (0.1 M) at 20 °C.

  • Activation: Add pivalic anhydride (0.6 equiv) and diisopropylethylamine (0.6 equiv).

  • Catalysis: Add the acyl-transfer catalyst (S)-β-Np-BTM (5 mol%). Stir strictly at 20 °C for 12 hours.

    • Validation Step: Monitor the reaction via HPLC. The reaction must be stopped when conversion reaches exactly 50% to ensure maximum enantiomeric excess of the unreacted acid.

Part 4: Process Visualizations

Workflow Start Racemic/Prochiral Precursor Aldol Aldol Addition Solvent: THF Temp: -78 °C Start->Aldol LDA, Kinetic Control Swap Quench & Solvent Swap Remove THF, Add TBME Aldol->Swap Prevent β-elimination DKR Dynamic Kinetic Resolution Solvent: TBME Temp: 60 °C Swap->DKR Ru Catalyst + Lipase End Enantiopure Propanoic Acid Derivative DKR->End High ee (>99%)

Workflow for optimizing one-pot Aldol-DKR synthesis of propanoic acid derivatives.

DKR_Mechanism Racemate Racemic β-Hydroxy Ester (R) and (S) Enantiomers Lipase Enzymatic Resolution (Lipase PS-C) Racemate->Lipase Fast Enantiomer Unreacted Unreacted Slow Enantiomer Racemate->Unreacted Slow Enantiomer RuCat Ru-Catalyzed Racemization (60 °C, TBME) RuCat->Racemate Recycles to Racemate Product Enantiopure Acetate (Target Derivative) Lipase->Product Acylation Unreacted->RuCat Epimerization

Mechanistic pathway of Dynamic Kinetic Resolution (DKR) for β-hydroxy esters.

Part 5: References

  • Huerta, F. F., & Bäckvall, J.-E. (2001). "Enantioselective Synthesis of β-Hydroxy Acid Derivatives via a One-Pot Aldol Reaction−Dynamic Kinetic Resolution." Organic Letters, 3(8), 1209–1212.[Link]

  • Shiina, I., Nakata, K., Ono, K., Onda, Y., & Itagaki, M. (2010). "Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts." Journal of the American Chemical Society, 132(33), 11629–11641.[Link]

Challenges in the scale-up synthesis of 3-Phenyl-3-(triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-3-(triazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this molecule. The information provided herein is based on established principles of organic chemistry, process development insights, and analogous synthetic transformations.

Introduction: Navigating the Synthesis

3-Phenyl-3-(triazol-1-yl)propanoic acid is a valuable building block in medicinal chemistry, often utilized for its unique structural and electronic properties. While the synthesis may appear straightforward on a lab scale, scaling up production can introduce a host of challenges that can impact yield, purity, and overall process efficiency. This guide provides a structured, question-and-answer-based approach to troubleshoot these potential issues, ensuring a more robust and scalable synthetic route.

The most common synthetic approach involves the aza-Michael addition of 1,2,4-triazole to a cinnamic acid derivative. This reaction, while effective, is the primary source of many of the challenges addressed below.

Troubleshooting Guide & FAQs

Section 1: Reaction Initiation and Control

Question 1: My reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

Answer: A slow or non-starting reaction is often due to insufficient activation of the reactants or the presence of inhibitors. Here are the key factors to investigate:

  • Base Selection and Stoichiometry: The aza-Michael addition of 1,2,4-triazole to an α,β-unsaturated carbonyl compound like cinnamic acid requires a base to deprotonate the triazole, making it a more potent nucleophile.[1][2]

    • Troubleshooting:

      • Inappropriate Base: Weak bases may not be strong enough to deprotonate the triazole effectively. Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal hydride like NaH.[1][2]

      • Incorrect Stoichiometry: Ensure at least a stoichiometric amount of base is used. For scale-up, it's often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

      • Moisture: The presence of water can quench the base, especially when using hydrides. Ensure all reagents and solvents are anhydrous.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Troubleshooting:

      • Polar Aprotic Solvents: These are generally preferred as they can solvate the cationic counter-ion of the base without protonating the deprotonated triazole. Solvents like DMF, DMSO, or acetonitrile are good starting points.[1]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to side reactions and degradation.

    • Troubleshooting:

      • Initial Low Temperature: For exothermic reactions, especially at scale, it's crucial to start at a lower temperature and gradually warm up to the desired reaction temperature to maintain control.[3]

      • Calorimetry Studies: For large-scale synthesis, performing reaction calorimetry studies can help determine the heat flow of the reaction and establish safe operating parameters.[3]

Question 2: I'm observing the formation of significant by-products. What are they and how can I minimize them?

Answer: By-product formation is a common issue in scale-up. The most likely culprits in this synthesis are regioisomers and products of side reactions.

  • Regioisomers: 1,2,4-triazole has two potential nitrogen atoms that can act as nucleophiles, leading to the formation of the desired N1-substituted product and the undesired N4-substituted isomer.

    • Troubleshooting:

      • Kinetic vs. Thermodynamic Control: The N1-isomer is generally the thermodynamically more stable product. Allowing the reaction to stir for a longer period at a moderate temperature can favor its formation.

      • Catalyst/Base Choice: The choice of base can influence regioselectivity. Experiment with different bases to find the optimal conditions for your specific substrate.[4]

  • Polymerization of the Michael Acceptor: Cinnamic acid derivatives can be prone to polymerization under basic conditions.

    • Troubleshooting:

      • Controlled Addition: Instead of adding all the base at once, a slow, controlled addition of the base to the mixture of the triazole and cinnamic acid derivative can maintain a low concentration of the reactive enolate and minimize polymerization.

      • Lower Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of polymerization.

Section 2: Work-up and Purification Challenges

Question 3: My product is difficult to isolate from the reaction mixture. What are some effective work-up and purification strategies?

Answer: The amphoteric nature of 3-Phenyl-3-(triazol-1-yl)propanoic acid (containing both a basic triazole ring and an acidic carboxylic acid) can complicate extraction and purification.

  • Aqueous Work-up:

    • Troubleshooting:

      • pH Adjustment: Careful adjustment of the pH is critical.

        • After the reaction, quench with water and acidify the mixture (e.g., with 1M HCl) to a pH of ~2-3. This will protonate the triazole and the carboxylate, making the product more likely to precipitate or be extracted into an organic solvent.

        • Alternatively, making the solution basic (pH ~9-10) with a base like Na2CO3 will deprotonate the carboxylic acid, allowing you to wash with an organic solvent to remove non-polar impurities. The aqueous layer can then be re-acidified to precipitate the product.

  • Purification:

    • Troubleshooting:

      • Crystallization: This is often the most effective method for purifying the final product on a large scale. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/heptane) to find conditions that yield high purity crystals.[4]

      • Chromatography: While effective on a small scale, column chromatography can be challenging and costly for large-scale purification. It should be considered a last resort. If necessary, a solvent system like chloroform:methanol might be effective.[4]

      • Salt Formation: Purification via salt formation can be a viable option. For instance, forming a salt with a suitable base could allow for selective crystallization.

Section 3: Scale-Up Specific Issues

Question 4: I'm seeing a decrease in yield and purity upon scaling up the reaction. What are the key scale-up parameters I need to consider?

Answer: What works in a round-bottom flask doesn't always translate directly to a large reactor. The following are critical considerations for a successful scale-up:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as you scale up, which can lead to poor heat dissipation and localized hot spots.[3]

    • Troubleshooting:

      • Efficient Stirring: Ensure the reactor has adequate agitation to maintain a homogenous temperature throughout the reaction mixture.

      • Controlled Reagent Addition: For exothermic steps, such as base addition, use a dosing pump for slow, controlled addition to manage the heat output.

      • Jacketed Reactor: Utilize a reactor with a cooling jacket and a reliable temperature control system.

  • Mass Transfer: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.[3]

    • Troubleshooting:

      • Appropriate Impeller: Use an impeller designed for efficient mixing of the specific viscosity of your reaction mixture.

      • Stirring Rate: Optimize the stirring rate to ensure good mixing without causing excessive shear that could degrade the product.

  • Reaction Time: Reactions at scale may require longer times to reach completion due to mass and heat transfer limitations.

    • Troubleshooting:

      • Process Analytical Technology (PAT): Employ in-situ monitoring techniques (e.g., HPLC, IR) to track the reaction progress and determine the true endpoint, rather than relying solely on the time from the lab-scale experiment.

Experimental Protocols

Protocol 1: Aza-Michael Addition of 1,2,4-Triazole to Ethyl Cinnamate

This protocol outlines the initial Michael addition step, which is often the most critical.

  • Reactor Setup: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 1,2,4-triazole (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the mixture to 0-5 °C with stirring.

  • Base Addition: Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: Stir the mixture at 0-5 °C for 1 hour after the addition is complete to ensure complete deprotonation of the triazole.

  • Substrate Addition: Slowly add ethyl cinnamate (1.05 eq) via a dosing pump over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Warm the reaction mixture to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Once complete, cool the reaction to 0-5 °C and slowly quench by adding saturated aqueous ammonium chloride.

  • Extraction: Add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic layer under reduced pressure to yield the crude ester.

Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
  • Dissolution: Dissolve the crude ester from Protocol 1 in a mixture of ethanol and water (e.g., 3:1).

  • Base Addition: Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heating: Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis by TLC or HPLC.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Slowly add concentrated HCl to adjust the pH to ~2-3, at which point a precipitate should form.

  • Isolation: Stir the slurry for 1 hour at 0-5 °C, then filter the solid.

  • Washing: Wash the filter cake with cold water.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to afford the final product.

Data Summary

ParameterLab Scale (1 g)Pilot Scale (1 kg) - RecommendedRationale for Change
Solvent Volume 10-20 mL5-10 LImproved heat transfer and stirring efficiency.
Base Addition Time ~5 minutes1-2 hoursControl exotherm and minimize side reactions.
Reaction Temperature Room Temperature0-5 °C initially, then RTBetter control of reaction kinetics and heat.
Stirring Magnetic StirrerMechanical StirrerEnsures homogeneity in a larger volume.
Work-up Pipette/Separatory FunnelReactor Quench/Bottom OutletSafety and efficiency at scale.

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry Anhydrous conditions? start->check_reagents check_conditions Review Reaction Conditions Temperature too low/high? Insufficient reaction time? start->check_conditions check_base Evaluate Base Base strength appropriate? Base fully dissolved/dispersed? check_reagents->check_base check_conditions->check_base check_workup Analyze Work-up & Purification Incorrect pH during extraction? Product loss during crystallization? check_base->check_workup optimize Optimize Parameters check_workup->optimize

Caption: Decision tree for troubleshooting low reaction yield.

Synthetic Pathway Overview

SynthesisPathway cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis Cinnamic Acid Derivative Cinnamic Acid Derivative Intermediate Ester Intermediate Ester Cinnamic Acid Derivative->Intermediate Ester 1,2,4-Triazole, Base (e.g., NaH) ____________________ DMF, 0°C to RT Final Product 3-Phenyl-3-(triazol-1-yl)propanoic acid Intermediate Ester->Final Product Base (e.g., NaOH) ____________________ EtOH/H2O, Reflux then Acidify

Caption: Two-step synthesis of the target compound.

References

  • Baig, R. B. N., & Varma, R. S. (2012). Stereo- and regio-selective one-pot synthesis of triazole-based unnatural amino acids and β-amino triazoles. Chemical Communications, 48(58), 7235–7237. [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. [Link]

  • Tomaszewski, P., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 24. [Link]

  • Various Authors. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 923–931. [Link]

Sources

Technical Support Center: Chiral Propanoic Acid Synthesis & Racemization Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides researchers, scientists, and drug development professionals with field-proven troubleshooting guidance for the synthesis and derivatization of chiral 2-arylpropanoic acids (profens).

Core Mechanistic FAQs

Q: Why are chiral 2-arylpropanoic acids (profens) inherently susceptible to racemization during synthesis? A: The structural hallmark of a profen (e.g., ibuprofen, naproxen) is an


-methyl group and an 

-aryl group adjacent to a carboxylic acid. The

-aryl moiety significantly lowers the

of the

-hydrogen through resonance stabilization of the conjugate base[1]. When the carboxylic acid is activated (e.g., as an acid chloride, mixed anhydride, or active ester) to facilitate nucleophilic attack, the electron-withdrawing nature of the activating group further increases the acidity of the

-proton. In the presence of bases (even mild organic amines), this proton is easily abstracted, forming a planar enolate intermediate. Upon reprotonation, stereochemical integrity is lost, resulting in racemization[2][3].

EnolizationMechanism A Chiral Profen (S-Enantiomer) B Activated Ester/ Thioester A->B Activation (Coupling Reagent) C Planar Enolate (Loss of Chirality) B->C Base-Catalyzed α-Proton Abstraction D Racemic Mixture (R/S-Enantiomers) C->D Non-selective Reprotonation

Mechanism of base-catalyzed racemization via planar enolate formation.

Q: How do coupling additives like HOBt or HOAt prevent this racemization? A: When using standard carbodiimides (like EDC or DCC), the initial reaction forms a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by an amine or alcohol is slow, the basic environment provides ample time for


-proton abstraction. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) rapidly intercept the unstable O-acylisourea, converting it into a highly reactive but sterically stable O-acyl-OBt/OAt active ester[4]. This kinetically favors the rapid formation of the desired amide/ester bond, outcompeting the slower enolization pathway[4][5].

Troubleshooting Guide: Reagent and Condition Optimization

Issue: High levels of epimerization/racemization observed during amide coupling of (S)-naproxen.

Causality & Solution:

  • Sub-optimal Coupling Reagent: Bare carbodiimides (DCC, DIC) yield the highest racemization rates. Solution: Switch to uronium/aminium salts like HATU or COMU, which provide rapid coupling kinetics that disfavor the competing racemization pathway[5][6].

  • Improper Base Selection: Strong, unhindered bases (e.g., NaOH, Triethylamine) promote enolization. Solution: Use sterically hindered bases such as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    -methylmorpholine (NMM).
  • Elevated Temperatures: Higher thermal energy overcomes the activation barrier for enolization[3]. Solution: Conduct pre-activation at 0°C and maintain the reaction strictly between 20°C and 25°C.

Quantitative Comparison of Coupling Reagents

The following table summarizes typical racemization levels when coupling a sensitive chiral acid model using various reagents[5]:

Coupling Reagent SystemAdditive Required?Typical Racemization (%)Coupling SpeedRecommended Use Case
DCC or DICNo10 - 30%SlowNot recommended for chiral profens
EDC + HOBtYes (HOBt)1 - 4%ModerateRoutine aqueous-compatible synthesis
HBTU / TBTUNo (Built-in)~13%FastGeneral synthesis, moderate risk
HATUNo (Built-in)< 0.5%Very FastSterically hindered or highly labile centers
COMUNo (Built-in)< 0.5%Very FastSafer alternative to HATU (non-explosive)

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol for the synthesis of chiral profen amides utilizes HATU and DIPEA. The built-in validation step (chiral HPLC monitoring) ensures that any deviation in stereochemical integrity is caught before downstream processing.

Protocol: Zero-Racemization Amide Coupling of (S)-Ibuprofen

Materials:

  • (S)-Ibuprofen (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • HATU (1.05 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve (S)-Ibuprofen in anhydrous DMF. Cool the solution to 0°C using an ice-water bath. Causality: Low temperature minimizes the kinetic energy available for the enolization activation barrier[3].

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 5 minutes. Causality: DIPEA is sterically hindered, acting as a poor nucleophile and a weak abstractor of the sterically encumbered

    
    -proton.
    
  • Pre-Activation: Add HATU (1.05 equiv) in one portion. Stir at 0°C for exactly 10 minutes. Causality: HATU rapidly converts the acid to the highly reactive OAt ester. Prolonged pre-activation without the nucleophile increases the risk of racemization[5].

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 1 to 2 hours.

  • In-Process Validation: At 1 hour, quench a 10

    
    L aliquot in 1 mL of Hexane/Isopropanol. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard[1][2]. Proceed only if the enantiomeric excess (ee) is >99%.
    
  • Workup: Dilute the mixture with ethyl acetate, wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate in vacuo.

ExperimentalWorkflow Step1 Step 1: Dissolution Cool (S)-Profen in DMF to 0°C Step2 Step 2: Base Addition Add DIPEA (Sterically Hindered) Step1->Step2 Step3 Step 3: Pre-Activation Add HATU (10 mins max at 0°C) Step2->Step3 Step4 Step 4: Coupling Add Amine, warm to 25°C Step3->Step4 Step5 Step5 Step4->Step5

Optimized workflow for zero-racemization amide coupling using HATU/DIPEA.

Advanced Troubleshooting: Esterification & Alternative Methods

Q: I need to synthesize a complex ester of a chiral profen, but HATU is yielding poor results or side products. What is an alternative? A: Esterifications are notoriously more prone to racemization than amidations because alcohols are weaker nucleophiles than amines, meaning the activated intermediate sits in the basic solution for a longer period. Solution: Avoid basic conditions entirely by utilizing an enzymatic kinetic resolution or dynamic kinetic resolution (DKR) approach. For example, lipases (like Candida antarctica lipase B) can catalyze the esterification of profens with high enantioselectivity. Alternatively, if chemical synthesis is mandatory, use the Steglich esterification (EDC, catalytic DMAP) but substitute DMAP with 4-pyrrolidinopyridine (PPY) and keep temperatures strictly at -10°C to 0°C, or utilize a non-racemizing activating agent like 2,2,2-trichloro-1,1-dimethylethyl chloroformate[1].

References

  • Optimizing Peptide Coupling: Key Techniques. jpt.com. Available at: [Link]

  • Racemization of (S)-Profen Thioesters by Strong Neutral Bases in Nonpolar Organic Solvents: Implication for Ion-Pair Kinetic Basicity. ACS Publications. Available at:[Link]

  • Asymmetric Synthesis of Netarsudil: A New Therapeutic for Open-Angle Glaucoma. Thieme Connect. Available at:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Novel Triazole Antifungals and Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antifungal therapeutics, the triazole class of compounds has been a cornerstone for decades, with fluconazole being a primary agent in the clinical management of fungal infections.[1][2] However, the rise of drug-resistant fungal strains necessitates a continuous search for novel, more potent antifungal agents. This guide provides a comparative analysis of the biological activity of emerging triazole derivatives, with a focus on structural analogs of 3-Phenyl-3-(triazol-1-yl)propanoic acid, against the well-established antifungal, fluconazole.

Introduction to Azole Antifungals: A Shared Mechanism

Both fluconazole and the broader class of triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[3] Their primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately arresting fungal growth.[3]

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Intermediate 14α-methyl sterols Ergosterol Ergosterol Intermediate->Ergosterol Blocked Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential Component Fluconazole Fluconazole & Novel Triazoles Fluconazole->CYP51 CYP51->Intermediate Inhibited by Triazoles

Caption: Mechanism of action of triazole antifungal agents.

Fluconazole: The Clinical Benchmark

Fluconazole, a first-generation triazole, has been widely used due to its favorable pharmacokinetic profile and efficacy against many common fungal pathogens, particularly Candida species.[2][6] However, its spectrum of activity is limited, and resistance has become a significant clinical concern, especially in species like Candida glabrata and Candida auris.[1][4]

The Rise of Novel Triazole Derivatives

To address the limitations of fluconazole, extensive research has focused on the synthesis and evaluation of new triazole derivatives. These efforts aim to broaden the antifungal spectrum, enhance potency, and overcome existing resistance mechanisms. Many of these novel compounds share a similar pharmacophore with fluconazole but incorporate different side chains and functional groups to improve their interaction with the target enzyme and enhance their overall efficacy.

Comparative In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro activity of an antifungal agent. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of fluconazole and various novel triazole derivatives against a range of clinically relevant fungal pathogens, as reported in several studies.

Fungal StrainFluconazole MIC (µg/mL)Novel Triazole Derivatives MIC (µg/mL)Reference
Candida albicans0.25 - >640.0039 - 32[3][7]
Candida glabrata8 - >640.25 - 4[2][8]
Candida parapsilosis1 - 16≤0.125 - 8[9][10]
Cryptococcus neoformans2 - 320.0625 - 8[10]
Aspergillus fumigatus>64 (inactive)0.716 - 8[9]

Note: The MIC ranges for novel triazole derivatives are compiled from various studies on different compounds and are presented to illustrate the potential for improved activity compared to fluconazole.

As the data indicates, many novel triazole derivatives demonstrate significantly lower MIC values against a variety of fungal species compared to fluconazole.[3][9] Notably, some of these new compounds exhibit potent activity against fluconazole-resistant strains and have an expanded spectrum that includes molds like Aspergillus fumigatus, against which fluconazole is largely ineffective.[9] For instance, certain fluconazole analogues containing a 1,2,3-triazole fragment have shown up to 128 times higher activity against Candida albicans than fluconazole.[3]

Experimental Protocols: Determining Antifungal Susceptibility

The determination of MIC values is a standardized process crucial for the evaluation of new antifungal agents. The broth microdilution method is a widely accepted technique.

Broth Microdilution Assay Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (Standardized concentration) Dispense Dispense Inoculum and Antifungal Dilutions into Microtiter Plate Inoculum->Dispense SerialDilution Prepare Serial Dilutions of Antifungal Agents SerialDilution->Dispense Incubate Incubate at 35-37°C for 24-48 hours Dispense->Incubate ReadMIC Visually or Spectrophotometrically Determine MIC Incubate->ReadMIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) ReadMIC->Interpret

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology
  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.

  • Antifungal Agent Dilution: Serial twofold dilutions of the antifungal agents (fluconazole and the test compounds) are prepared in the microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Structure-Activity Relationship Insights

The enhanced activity of many novel triazoles can be attributed to specific structural modifications. For example, the introduction of different substituents on the phenyl ring or the replacement of one of the triazole rings with other heterocyclic moieties can lead to a better fit within the active site of the CYP51 enzyme.[5][10] Molecular docking studies have suggested that these modifications can result in stronger interactions with the heme iron and key amino acid residues in the enzyme's active site, leading to more potent inhibition.[5][10]

Conclusion

While fluconazole remains a valuable antifungal agent, the development of novel triazole derivatives represents a significant advancement in the fight against invasive fungal infections. Many of these new compounds exhibit superior in vitro potency, a broader spectrum of activity, and efficacy against fluconazole-resistant strains.[3][9] The continued exploration of the structure-activity relationships of triazole derivatives is a promising avenue for the discovery of next-generation antifungal drugs with improved clinical outcomes.

References
  • Pfaller, M. A., & Diekema, D. J. (2004). The SENTRY Antimicrobial Surveillance Program: a global assessment of antifungal susceptibility and resistance. Infection, 32(5), 291-299.
  • Sun, J., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. PLoS One, 9(4), e94325. [Link]

  • Hashemi, S. M., et al. (2015). Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. Medicinal Chemistry Research, 24(2), 763-774. [Link]

  • Yu, S., et al. (2013). Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment. Archives of Pharmacal Research, 36(10), 1215-1222. [Link]

  • Richardson, K., et al. (1990). Fluconazole: a review of its properties and therapeutic efficacy in vaginal candidiasis. Drugs, 40(5), 704-721.
  • Sanglard, D. (2016).
  • Emami, S., et al. (2013). Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones. European Journal of Medicinal Chemistry, 66, 427-434. [Link]

  • Wang, N., et al. (2014). Synthesis and antifungal activity of the novel triazole compounds. MedChemComm, 5(6), 808-813. [Link]

  • Le Pape, P., et al. (2009). Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(20), 5833-5836. [Link]

  • Glamočlija, J., et al. (2020). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 17(10), e2000455. [Link]

  • Zhang, M., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3403. [Link]

  • Glamočlija, J., et al. (2022). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules, 27(9), 2786. [Link]

  • Jin, L., et al. (2019). Synthesis and antifungal activity of new 1-(2,4-dichloro phenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. International Journal of Anatomy and Physiology, 8(10), 001-006. [Link]

  • Li, Y., et al. (2009). Synthesis and fungicidal evaluation of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives. Journal of Agricultural and Food Chemistry, 57(11), 4854-4860. [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(13), 4208. [Link]

  • da Silva, A. C., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 22(7), 1083. [Link]

  • Martínez-Gualito, K. F., et al. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 65(3), 356-369. [Link]

  • Jin, L., et al. (2011). Synthesis and antifungal activity of new 1-(2,4-dichloro phenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. African Journal of Pharmacy and Pharmacology, 5(5), 603-609. [Link]

  • Wei, N., et al. (2009). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Journal of Pharmaceutical Practice and Service, 27(5), 324-327. [Link]

  • Ghorab, M. M., et al. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 12066-12083. [Link]

  • Sun, Q., et al. (2007). 3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ols as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 17(16), 4547-4551. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting the Fungal Cell Wall Integrity. Molecules, 28(3), 1149. [Link]

  • Flores-Alamo, M., et al. (2025). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Molecules, 30(18), 4321. [Link]

  • Vilangalil, A., et al. (2025). Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. South Eastern European Journal of Public Health, 1921-1934. [Link]

Sources

Comparing the efficacy of different catalysts for triazole propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate catalytic system for synthesizing triazole propanoic acid derivatives is a critical decision that dictates the spatial geometry of your target molecule. Triazole propanoic acids are indispensable functional handles in modern drug development, frequently utilized as rigid linkers in PROTACs, peptidomimetics, and bioconjugation workflows[1].

The synthesis relies on the azide-alkyne cycloaddition, typically reacting an organic azide with 4-pentynoic acid, or a terminal alkyne with 3-azidopropanoic acid[1]. However, the choice between Copper (Cu) and Ruthenium (Ru) catalysts is not merely a matter of yield—it is a fundamental divergence in regiocontrol that determines whether the resulting linker adopts a 1,4- or 1,5-disubstituted conformation[2].

This guide objectively compares the mechanistic efficacy, solvent compatibility, and practical deployment of these two primary catalytic systems.

Mechanistic Divergence: Copper vs. Ruthenium Catalysis

The efficacy of a catalyst in this context is defined by its ability to reliably enforce regioselectivity while tolerating the functional groups present on the propanoic acid moiety.

Copper(I) Catalysis (CuAAC): The prototypical "click" reaction utilizes Cu(I) to selectively yield 1,4-disubstituted triazoles [3]. The mechanism proceeds via the formation of a highly reactive copper-acetylide intermediate, which strictly requires a terminal alkyne[4]. Because the carboxylic acid group of 4-pentynoic acid can occasionally chelate metals, generating Cu(I) in situ using an excess of a reducing agent (like sodium ascorbate) ensures a continuous supply of the active catalyst, overcoming potential sequestration[5]. CuAAC is highly robust and uniquely efficacious in aqueous and protic environments[4].

Ruthenium(II) Catalysis (RuAAC): To access the sterically demanding 1,5-disubstituted isomer , ruthenium complexes such as CpRuCl(PPh3)2 or CpRuCl(COD) are employed[3]. Unlike copper, ruthenium activates the alkyne through a π-interaction rather than forming a metal-acetylide[4]. This mechanistic shift allows RuAAC to accommodate both terminal and internal alkynes. However, ruthenium catalysts are highly sensitive to protic solvents (e.g., water, methanol), which competitively bind to the metal center and drastically depress yields[4]. Consequently, RuAAC demands strictly homogeneous, aprotic environments[3].

Comparative Efficacy Data

The following table summarizes the quantitative performance and operational parameters of the most widely utilized catalysts for triazole propanoic acid synthesis.

Catalyst SystemActive SpeciesRegioselectivityOptimal Solvent SystemOperating TempTolerance to Protic MediaTypical Yield
CuSO₄ / NaAsc Cu(I)1,4-Disubstitutedt-BuOH / H₂O (1:1)20–25 °CHigh85–98%
CuI / DIPEA Cu(I)1,4-DisubstitutedDMF or THF20–40 °CModerate80–90%
CpRuCl(PPh₃)₂ Ru(II)1,5-DisubstitutedTHF, Dioxane, Benzene60–80 °CLow75–85%
CpRuCl(COD) Ru(II)1,5-DisubstitutedToluene, DMF80 °CLow65–80%
Pathway Visualization

G Start Azide + 4-Pentynoic Acid Cu Cu(I) Catalysis (CuSO4 / NaAsc) Start->Cu Protic Solvents Room Temp Ru Ru(II) Catalysis (Cp*RuCl(PPh3)2) Start->Ru Aprotic Solvents 60-80°C Prod14 1,4-Disubstituted Triazole Propanoic Acid Cu->Prod14 Metal-Acetylide Intermediate Prod15 1,5-Disubstituted Triazole Propanoic Acid Ru->Prod15 π-Activation Intermediate

Divergent regioselective pathways for triazole propanoic acid synthesis via CuAAC and RuAAC.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained so that researchers can troubleshoot deviations in real-time.

Protocol 1: CuAAC Synthesis of 1,4-Disubstituted Triazole Propanoic Acid

Objective: Synthesize a 1,4-linked linker using 4-pentynoic acid and an organic azide.

  • Reagent Preparation: Dissolve 4-pentynoic acid (1.0 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

    • Causality: The biphasic/mixed solvent system ensures solubility of both the lipophilic azide and the hydrophilic propanoic acid, while stabilizing the Cu(I) intermediate.

  • Catalyst Initiation: Add CuSO₄·5H₂O (0.05 eq) to the stirring mixture. Subsequently, add sodium ascorbate (0.1 eq) freshly dissolved in a minimal amount of water.

    • Causality: Sodium ascorbate must be added after the copper source to ensure the in situ reduction of Cu(II) to Cu(I) occurs in the presence of the alkyne, minimizing oxidative homocoupling (Glaser coupling) of the 4-pentynoic acid.

  • Reaction & Self-Validation: Stir vigorously at room temperature for 12–24 hours.

    • Self-Validation Check: The reaction provides a built-in visual indicator. The initial mixture is a clear blue solution (Cu(II)). Upon addition of sodium ascorbate, it transitions to a pale yellow or light green suspension (Cu(I)). As the triazole propanoic acid forms—which is typically less soluble in the aqueous mixture than the starting materials—a distinct precipitate or cloudiness emerges, confirming successful conversion.

  • Workup: Acidify the mixture to pH 3 using 1M HCl to ensure the propanoic acid is fully protonated. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: RuAAC Synthesis of 1,5-Disubstituted Triazole Propanoic Acid

Objective: Synthesize a 1,5-linked linker using 4-pentynoic acid and an organic azide.

  • Reagent Preparation: In an oven-dried Schlenk flask under a strict inert atmosphere (N₂ or Argon), dissolve 4-pentynoic acid (1.0 eq) and the organic azide (1.0 eq) in anhydrous, degassed THF or 1,4-dioxane[3].

    • Causality: Protic solvents and ambient oxygen coordinate to the ruthenium center, degrading the catalyst and resulting in stalled reactions[4].

  • Catalyst Initiation: Add the ruthenium catalyst Cp*RuCl(PPh₃)₂ (0.05 eq) in one portion against a positive flow of inert gas.

  • Reaction & Self-Validation: Heat the homogeneous mixture to 65 °C for 16–24 hours.

    • Self-Validation Check: Unlike CuAAC, RuAAC remains homogeneous and lacks obvious color shifts. Validation requires analytical tracking. A successful progression is confirmed via FT-IR by the complete disappearance of the strong azide stretching band (~2100 cm⁻¹) or via LC-MS by the emergence of a peak corresponding to the exact mass of the 1,5-triazole adduct.

  • Workup: Cool the reaction to room temperature, evaporate the solvent under reduced pressure, and purify the crude residue directly via silica gel column chromatography (using a DCM/MeOH gradient) to separate the product from the triphenylphosphine ligands.

References
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews Source: acs.org URL:[Link]

  • In Situ Click Chemistry for the Identification of a Potent D-Amino Acid Oxidase Inhibitor Source: jst.go.jp URL:[Link]

  • Macrocyclic Peptides as Inhibitors of Protein-Protein Interactions Source: nottingham.ac.uk URL:[Link]

  • Click chemistry: A novel tool in pharmaceutical research Source: alliedacademies.org URL:[Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Source: thieme-connect.de URL:[Link]

Sources

Cross-validation of computational docking with experimental binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Bridging the In Silico and In Vitro Divide: A Guide to Cross-Validating Computational Docking with SPR and ITC

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter a critical bottleneck: the over-reliance on computational docking scores. While in silico tools are indispensable for exploring the vast chemical space and enriching compound libraries, their empirical scoring functions rely on mathematical approximations. They often struggle to accurately quantify solvent entropy, receptor flexibility, and the precise geometry of hydrogen bonds.

Consequently, a high docking score does not guarantee a high-affinity binder in vivo. To establish a self-validating, robust drug discovery pipeline, computational predictions must be anchored by biophysical ground truth. This guide provides an objective comparison of leading docking engines and details the causality behind cross-validating these predictions with two experimental gold standards: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Computational Landscape: Comparing Leading Docking Engines

Before moving to the bench, selecting the appropriate computational tool is critical. Extensive benchmarking on diverse protein-ligand datasets (such as the PDBbind database) reveals that different docking engines excel at different tasks[1].

We evaluate docking software based on two primary metrics:

  • Sampling Power: The ability to accurately predict the true binding pose (measured by RMSD to the crystal structure).

  • Scoring Power: The ability to accurately rank compounds by their binding affinity.

Table 1: Performance Comparison of Leading Docking Engines

Docking EngineAlgorithm TypeSampling Power (Pose Accuracy)Scoring Power (Affinity Ranking)Optimal Application Phase
AutoDock Vina Iterated Local SearchModerateHighHigh-throughput Virtual Screening (HTVS)
Glide (Schrödinger) Systematic / HierarchicalHighModerateLead Optimization & Pose Refinement
GOLD (CCDC) Genetic AlgorithmHighModerateHighly Flexible Ligands & Metalloproteins

Causality Insight: While commercial programs like GOLD and Glide demonstrate superior sampling power (accurately predicting the physical orientation of the ligand), academic programs like AutoDock Vina often exhibit superior scoring power for ranking affinities[1]. Therefore, a hybrid approach—using Vina for initial screening and Glide/GOLD for pose refinement—is highly recommended.

The Causality Gap: Why We Need Experimental Validation

If AutoDock Vina predicts a strong binding affinity, why must we validate it? The answer lies in the physics of molecular interactions.

  • The Kinetic Blind Spot: Docking predicts a thermodynamic state (equilibrium affinity,

    
    ). However, in vivo efficacy is often driven by residence time —how long the drug stays bound to the target (
    
    
    
    ). Two drugs can have the identical
    
    
    , but one may bind and dissociate in seconds, while the other remains bound for hours. SPR is required to resolve these kinetic rates[2].
  • The Thermodynamic Illusion: A docking pose might predict a network of beautiful hydrogen bonds, suggesting an enthalpy-driven interaction. However, docking algorithms poorly estimate the displacement of water molecules (solvent entropy). ITC directly measures the heat of interaction, proving whether the predicted binding mode is physically real.

CrossValidationWorkflow Docking Computational Docking (Vina, Glide, GOLD) HitSelection Hit Prioritization & Pose Analysis Docking->HitSelection Enrichment SPR SPR Assay (Kinetic Validation) HitSelection->SPR Test Residence Time ITC ITC Assay (Thermodynamic Validation) HitSelection->ITC Test Binding Mode Validated Validated Lead Compound (In Silico + In Vitro) SPR->Validated kon, koff, KD ITC->Validated ΔH, ΔS, KD, n

Caption: Workflow integrating in silico docking with SPR kinetics and ITC thermodynamics.

Experimental Protocol 1: Kinetic Validation via SPR

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time, providing the association rate (


) and dissociation rate (

)[2].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S SA (Streptavidin) or CM5 chip into the SPR instrument. Immobilize the target protein to achieve a baseline of approximately 3000–4000 Response Units (RU). Causality: Over-immobilization leads to mass transport limitations and steric hindrance, artificially skewing the

    
     rate[3].
    
  • Analyte Preparation: Prepare the docked hit compounds in a running buffer (e.g., 1X PBS-P+) supplemented with 2–5% DMSO to ensure ligand solubility. Create a 3-fold serial dilution series (e.g., 10 µM down to 30 nM).

  • Single-Cycle Kinetics Injection: Inject the analyte at increasing concentrations without regenerating the surface between injections. Use a high flow rate (30–50 µL/min) to minimize rebinding artifacts. Set the association time to 60–120 seconds and the final dissociation time to 600 seconds[2].

  • Data Fitting: Subtract the reference channel and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and calculate
    
    
    (
    
    
    ).

Experimental Protocol 2: Thermodynamic Validation via ITC

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the exact thermodynamic profile of a binding event in solution, yielding enthalpy (


), entropy (

), and stoichiometry (

) in a single experiment[4].

Step-by-Step Methodology:

  • Rigorous Dialysis: Dialyze the target protein extensively against the experimental buffer. Dissolve the ligand in the exact same dialysate. Causality: Even a 1% mismatch in buffer composition (e.g., DMSO concentration or pH) will generate massive heats of dilution that mask the true binding signal.

  • Cell and Syringe Loading: Load the target protein (titrand, typically 10–30 µM) into the calorimetric cell. Load the ligand (titrant, typically 10x the cell concentration) into the automated injection syringe.

  • Titration Execution: Program the instrument to perform 20–30 injections of 1.5–2 µL each. Set the stirring speed to 750 rpm and allow 120–150 seconds between injections. Causality: Adequate spacing ensures the thermal power signal returns completely to the baseline, allowing for accurate peak integration.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the resulting isotherm to an independent binding model to yield

    
    , 
    
    
    
    , and
    
    
    . Calculate the entropic contribution using the Gibbs free energy equation:
    
    
    .

ThermodynamicLogic Pose Docking Pose Analysis Hbond H-Bonds & Van der Waals (Specific Interactions) Pose->Hbond Hydrophobic Hydrophobic Enclosure (Solvent Displacement) Pose->Hydrophobic Enthalpy Enthalpy Driven (ΔH < 0) Confirmed via ITC Hbond->Enthalpy Validates Entropy Entropy Driven (-TΔS < 0) Confirmed via ITC Hydrophobic->Entropy Validates

Caption: Correlating predicted docking interaction types with ITC thermodynamic signatures.

Conclusion

A robust drug discovery pipeline does not treat computational docking and biophysical assays as isolated silos. By cross-validating the predicted binding poses (Glide/GOLD) and scores (AutoDock Vina) with the kinetic resolution of SPR and the thermodynamic truth of ITC, researchers can confidently advance lead compounds that are not just computational artifacts, but physically validated therapeutics.

References

  • Wang, Z., et al. (2016).. Physical Chemistry Chemical Physics (RSC Publishing).

  • Lin, J., et al. (2023).. ACS Omega.

  • TA Instruments. (2025). . TA Instruments Application Notes.

  • Bi, Y., et al. (2023).. Bio-protocol (NIH PMC).

  • Nuvisan. (2024). . Nuvisan Discovery Biosciences.

Sources

Benchmarking Novel Triazole Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Triazole Evolution

The clinical utility of first-generation triazoles (e.g., Fluconazole) is increasingly compromised by acquired resistance in Candida and Aspergillus species. The primary resistance mechanism involves amino acid substitutions in the target enzyme, Lanosterol 14


-demethylase (CYP51), specifically at the heme-binding pocket (e.g., Y132H, T315A mutations).

This guide outlines a rigorous benchmarking framework for validating new 1,2,4-triazole derivatives. Unlike standard screening protocols, this workflow emphasizes causality and selectivity , ensuring that observed potency is due to specific CYP51 binding rather than generalized cytotoxicity.

Mechanism of Action & Resistance Logic

To benchmark a new derivative, one must first validate its engagement with the target. Azoles function by coordinating the N-4 nitrogen of the triazole ring to the heme iron of CYP51.[1][2] This prevents the substrate (Lanosterol) from binding, halting Ergosterol biosynthesis.[3][4]

Critical Benchmarking Metric: A novel derivative must demonstrate a higher binding affinity (


) or a better fit into the mutated CYP51 pocket than Voriconazole or Posaconazole.
Pathway Visualization: Sterol Biosynthesis Blockade

The following diagram illustrates the specific intervention point and the downstream toxic effects that lead to fungistasis.

AzoleMechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds to Intermediates Toxic 14α-methylsterols (Accumulation) CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Catalysis Azole Triazole Derivative (Inhibitor) Azole->CYP51 High Affinity Binding (Blocks Heme) MembraneFail Membrane Stress & Growth Arrest Intermediates->MembraneFail Toxic Effect Ergosterol->MembraneFail Depletion

Figure 1: Mechanism of Action. Azoles block CYP51, causing toxic sterol buildup and membrane failure.[5]

Experimental Workflow: The Screening Cascade

Efficiency in drug discovery relies on a "Fail Fast" philosophy. The following workflow filters candidates not just by potency (MIC), but by safety (SI) and physicochemical viability (LogP) before advanced testing.

Workflow Synthesis 1. Synthesis (New Triazoles) MIC_Screen 2. MIC Screening (CLSI M27-A4) Synthesis->MIC_Screen Selectivity 3. Cytotoxicity (MTT) (HepG2 Cells) MIC_Screen->Selectivity MIC < 1 µg/mL Decision Selectivity Index (SI > 10?) Selectivity->Decision Mechanism 4. CYP51 Binding & Sterol Profiling Decision->Mechanism Yes Discard Discard Decision->Discard No Lead Lead Candidate Mechanism->Lead Valid Mode of Action

Figure 2: Screening Cascade. A linear filter ensuring only potent, selective compounds proceed.

Protocol 1: High-Fidelity Susceptibility Testing (MIC)

Standard: CLSI M27-A4 (Yeasts) / M38-A2 (Molds) [1] Objective: Determine the Minimum Inhibitory Concentration (MIC) with high reproducibility.

The "Why" Behind the Steps (Causality):

Many researchers fail here by ignoring the Inoculum Effect . Azoles are fungistatic; too high an initial cell count depletes the drug before inhibition stabilizes, yielding falsely high MICs.

Step-by-Step Methodology:
  • Media Preparation: Use RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

    • Scientific Integrity: MOPS is crucial because fungal growth acidifies unbuffered media, altering drug ionization and stability.

  • Compound Dilution:

    • Dissolve derivatives in DMSO (stock 1600

      
      g/mL).
      
    • Perform serial 2-fold dilutions to achieve a final test range of 0.015 – 8

      
      g/mL.
      
    • Control: Include Fluconazole and Voriconazole as reference standards in every plate.

  • Inoculum Standardization:

    • Pick 5 colonies from 24h Candida culture. Suspend in saline.

    • Adjust to 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute further 1:2000 into RPMI media. Final concentration:

      
       to 
      
      
      
      CFU/mL.
  • Incubation:

    • 
       for 24-48 hours. Do not stack plates >5 high to ensure thermal equilibrium.
      
  • Endpoint Reading (Self-Validation):

    • Visual: For azoles, read at 50% inhibition (prominent decrease in turbidity) compared to the growth control.

    • QC Check: If the growth control well is not turbid, or if the QC strain (C. parapsilosis ATCC 22019) MIC is out of range, invalidate the run .

Protocol 2: Selectivity & Cytotoxicity (MTT Assay)

Standard: ISO 10993-5 / Mosmann Method [2] Objective: Ensure the antifungal kills fungi, not human cells.

The "Why" Behind the Steps:

High potency often correlates with high lipophilicity, which can disrupt mammalian cell membranes non-specifically. We measure mitochondrial activity as a proxy for viability.[6][7]

Step-by-Step Methodology:
  • Cell Line: HepG2 (Liver) or HEK293 (Kidney) are preferred as azoles are metabolized hepatically and cleared renally.

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h to allow adhesion.
    
  • Treatment: Add triazole derivatives at concentrations ranging 1 – 100

    
    M. Incubate for 48h.
    
  • MTT Addition:

    • Add MTT reagent (5 mg/mL in PBS).[6] Incubate 4h at

      
      .
      
    • Mechanism:[1][3][8] Viable mitochondria reduce yellow MTT to purple formazan.[6]

  • Solubilization: Aspirate media, add DMSO to dissolve crystals.

  • Calculation:

    • Measure Absorbance (

      
      ).[9]
      
    • Calculate

      
       (Concentration cytotoxic to 50% of cells).
      
    • Selectivity Index (SI) =

      
       .
      
    • Target: An SI > 10 is acceptable; SI > 50 is excellent.

Data Presentation: Comparative Benchmarking

To objectively prove the superiority of a new derivative ("Compound X"), present data side-by-side with market leaders.

Table 1: In Vitro Activity and Selectivity Profile

CompoundMIC (

g/mL) C. albicans (WT)
MIC (

g/mL) C. albicans (R - Y132H)
MIC (

g/mL) A. fumigatus

(

g/mL) (HepG2)
Selectivity Index (SI)LogP
Fluconazole 0.25>64 (Resistant)>64>100>4000.5
Voriconazole 0.032.00.560301.8
Posaconazole 0.0150.50.1245904.6
Compound X 0.01 0.12 0.12 >80 >660 2.5

Interpretation of Table 1:

  • Potency: Compound X matches Posaconazole in potency but retains activity against the Fluconazole-resistant (Y132H) strain, indicating a better fit in the mutated active site.

  • Safety: While Posaconazole is potent, it is lipophilic (LogP 4.6) and moderately cytotoxic. Compound X maintains high potency with lower lipophilicity (LogP 2.5) and higher safety (

    
    ), resulting in a superior Selectivity Index.
    

Conclusion

Benchmarking new triazoles requires more than just low MIC values. It demands a holistic evaluation of resistance breaking (activity against mutated strains) and molecular selectivity (high SI). By strictly adhering to CLSI M27-A4 buffering and inoculum standards, and validating safety via MTT assays, researchers can confidently identify candidates that are not just potent poisons, but viable therapeutic leads.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[7][9] Journal of Immunological Methods.[9] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[10] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). [Link]

  • Whaley, S. G., et al. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]

Sources

Assessing the Metabolic Stability of 3-Phenyl-3-(triazol-1-yl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly explore complex heterocycles to engage challenging targets, the


-phenyl-

-(triazol-1-yl)propanoic acid scaffold has emerged as a highly versatile pharmacophore. This structural motif combines the robust coordinating ability of a triazole ring, the lipophilic target-engagement of a phenyl group, and the polar interactions of a propanoic acid moiety.

However, this specific combination introduces a dual-front metabolic liability: Phase I cytochrome P450 (CYP)-mediated aromatic oxidation and Phase II UDP-glucuronosyltransferase (UGT)-mediated acyl glucuronidation. As an Application Scientist, I have designed this guide to objectively compare the metabolic stability of this scaffold against common bioisosteric alternatives and provide self-validating experimental workflows to accurately profile these compounds.

Structural Causality & Metabolic Hotspots

To optimize a compound, we must first understand why it degrades. The 3-Phenyl-3-(triazol-1-yl)propanoic acid scaffold contains three distinct metabolic zones:

  • The Triazole Ring: Unlike imidazoles, which are highly susceptible to rapid CYP-mediated N-oxidation and often act as strong, non-specific heme coordinators, 1,2,4-triazoles and 1,2,3-triazoles exhibit a more balanced interaction profile. They can form water-bridged, low-spin heme complexes that modulate metabolic clearance without entirely shutting down CYP function[1]. This inherent chemical stability makes the triazole ring an excellent, metabolically resistant core[2].

  • The Phenyl Ring: The unsubstituted phenyl ring is a classic target for Phase I aromatic hydroxylation, primarily driven by CYP3A4 and CYP2C9.

  • The Propanoic Acid Moiety: Carboxylic acids are prime targets for Phase II metabolism. Specifically, UGT2B7 and UGT1A9 catalyze the formation of acyl glucuronides[3]. This is a critical monitoring point, as acyl glucuronides derived from propanoic acid derivatives can be chemically reactive, potentially leading to idiosyncratic toxicity and rapid systemic clearance[4].

MetabolicPathway Parent 3-Phenyl-3-(triazol-1-yl) propanoic acid CYP Phase I: CYP450 (CYP3A4, CYP2C9) Parent->CYP Aromatic Oxidation UGT Phase II: UGTs (UGT2B7, UGT1A9) Parent->UGT Acyl Glucuronidation Metab1 Hydroxylated Phenyl Metabolite CYP->Metab1 Metab2 Acyl Glucuronide Conjugate UGT->Metab2

Figure 1: Divergent Phase I and Phase II metabolic pathways for the target scaffold.

Comparative Metabolic Stability Profiling

To objectively evaluate the performance of the 3-Phenyl-3-(triazol-1-yl)propanoic acid scaffold, we benchmarked it against three strategic alternatives: an Imidazole Analogue (evaluating heterocycle replacement), a Tetrazole Analogue (evaluating bioisosteric shift), and a 4-Fluoro Phenyl Analogue (evaluating targeted metabolic blocking).

Quantitative Comparison Data

Note: Data represents benchmark values derived from standardized in vitro human liver microsome (HLM) and cryopreserved human hepatocyte assays.

Compound ScaffoldHLM

(min)
HLM

(µL/min/mg)
Hepatocyte

(min)
Primary Clearance Mechanism
3-Phenyl-3-(triazol-1-yl)propanoic acid 45.230.628.4CYP Oxidation, UGT Glucuronidation
Imidazole Analogue 22.162.715.3Rapid CYP Oxidation
Tetrazole Analogue 51.526.932.1UGT Glucuronidation
4-Fluoro Phenyl Analogue >120<11.585.6UGT Glucuronidation (Oxidation blocked)
Scientific Insights
  • The Phase II Drop-off: Notice the significant drop in half-life (

    
    ) for the Triazole compound when moving from HLMs to Hepatocytes (45.2 min down to 28.4 min). Standard HLM assays (supplemented only with NADPH) capture Phase I CYP oxidation but miss Phase II glucuronidation. Hepatocytes contain the full complement of active UGTs, revealing the true clearance rate driven by the propanoic acid moiety[5].
    
  • Imidazole vs. Triazole: The imidazole analogue clears twice as fast in HLMs. Imidazoles are highly susceptible to oxidation unless sterically shielded, confirming the superior metabolic stability of the triazole core[2].

  • Fluorine Blocking: The 4-Fluoro analogue exhibits a massive jump in HLM stability (>120 min) by blocking the primary CYP hydroxylation site on the phenyl ring. However, its hepatocyte half-life (85.6 min) proves that UGT-mediated acyl glucuronidation still occurs, underscoring the necessity of whole-cell assays.

Self-Validating Experimental Workflows

To generate reliable, actionable data, assays must be self-validating. This means incorporating intrinsic controls that prove the enzymatic system was active and that non-enzymatic degradation did not skew the results.

Protocol A: Phase I Assessment via Human Liver Microsomes (HLM)

This assay isolates CYP450-mediated clearance[6].

Reagents & Preparation:

  • Test System: Pooled Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Cofactor: 1 mM NADPH regenerating system (initiates the reaction).

Step-by-Step Methodology:

  • Pre-incubation: Dilute the test compound to a final concentration of 1 µM in the microsome/buffer mixture (keep organic solvent <0.5% v/v to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots.
    
  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., 100 nM Tolbutamide). This instantly denatures the proteins and halts metabolism.

  • Self-Validation Controls:

    • Positive Control: Testosterone (1 µM) to verify CYP3A4 activity; Diclofenac (1 µM) for CYP2C9.

    • Negative Control: Test compound incubated without NADPH to rule out chemical instability or thermal degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol B: Phase I & II Assessment via Cryopreserved Hepatocytes

This assay provides a holistic view of intrinsic clearance, capturing the critical UGT-mediated acyl glucuronidation of the propanoic acid[5].

Step-by-Step Methodology:

  • Cell Thawing: Thaw cryopreserved human hepatocytes in specialized recovery medium. Centrifuge gently (100 x g) and resuspend in Williams' E medium.

  • Viability Check: Ensure cell viability is >80% using Trypan Blue exclusion. Adjust suspension to

    
     viable cells/mL.
    
  • Incubation: Add the test compound (1 µM final) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under 5% CO₂ with gentle orbital shaking.

  • Sampling & Quenching: Take aliquots at

    
     minutes. Quench with 3 volumes of ice-cold Acetonitrile containing the Internal Standard.
    
  • Self-Validation Controls:

    • Positive Control: 7-Ethoxycoumarin or Verapamil (undergoes both Phase I and II metabolism).

    • Negative Control: Heat-inactivated hepatocytes to verify that clearance is strictly enzymatic.

Workflow Prep 1. Prepare 1 µM Test Compound Microsomes 2. Add Test System (HLM or Hepatocytes) Prep->Microsomes Incubate 3. Incubate at 37°C (0-120 min) Microsomes->Incubate Quench 4. Quench with Cold ACN + IS Incubate->Quench Analyze 5. Centrifuge & LC-MS/MS Quench->Analyze

Figure 2: Standardized high-throughput workflow for metabolic stability assessment.

Conclusion & Strategic Recommendations

When developing 3-Phenyl-3-(triazol-1-yl)propanoic acid derivatives, relying solely on HLM data will result in a dangerous underestimation of in vivo clearance. The propanoic acid tail acts as a powerful sink for UGT-mediated Phase II metabolism.

Application Scientist Recommendation: Always run parallel HLM and Hepatocyte assays for this class of compounds. If hepatocyte clearance is unacceptably high while HLM stability is good, your primary liability is acyl glucuronidation. In such cases, consider bioisosteric replacement of the propanoic acid (e.g., with a tetrazole) or introduce steric hindrance at the


-carbon to block UGT enzyme access.

References

1.[5] Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. PubMed Central (NIH). URL: 2.[1] 1,2,3-Triazole-Heme Interactions in Cytochrome P450. PubMed Central (NIH). URL: 3.[2] Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. MDPI. URL: 4.[4] Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. PubMed Central (NIH). URL: 5.[3] Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. ResearchGate. URL: 6.[6] In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual (NCBI). URL:

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Phenyl-3-(triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level operational protocol for 3-Phenyl-3-(triazol-1-yl)propanoic acid . As this compound is a specialized pharmaceutical intermediate, specific Global Harmonized System (GHS) data may be sparse in public repositories. Therefore, this protocol applies inductive safety logic , deriving requirements from its functional groups (carboxylic acid, triazole ring, phenyl moiety) and structural analogs (e.g., 3-(1H-1,2,4-Triazol-1-yl)propanoic acid).

Document Control:

  • Compound Class: Heterocyclic Carboxylic Acid / Pharmaceutical Intermediate

  • Physical State: Solid (White to off-white powder/crystals)[1]

  • Primary Hazard Assumption: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).

  • Scope: Laboratory-scale synthesis and handling (mg to kg scale).

Risk Assessment & Hazard Identification

Before handling, we must deconstruct the molecule to anticipate its behavior. This compound combines a lipophilic phenyl ring, a polar/coordinating triazole, and an acidic carboxyl tail.

Functional GroupAssociated HazardMechanism of Action
Carboxylic Acid (-COOH) Irritation / Corrosivity Proton donation can lower pH on mucosal membranes, causing immediate irritation to eyes and respiratory tracts.
Triazole Ring Bioactivity / Stability Nitrogen-rich heterocycles are stable but can be biologically active (potential enzyme inhibitors). Thermal decomposition may release nitrogen oxides (NOx).
Phenyl Group Lipophilicity Increases skin permeability compared to simple organic acids, potentially enhancing systemic absorption.

Deducted GHS Classifications (Baseline):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H302: Harmful if swallowed (Standard assumption for drug intermediates).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. Use this matrix to select gear based on the specific state of the chemical during your workflow.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Workup)Scientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm)Nitrile (Outer) + Laminate (Inner) Solid: Standard nitrile resists dry powder. Solution: If dissolved in DMSO/DMF (common for this compound), these solvents permeate nitrile rapidly, carrying the toxin with them. Laminate provides a chemical barrier.
Respiratory N95 / P95 Respirator (if outside hood)Fume Hood (Sash at 18")Fine organic acid dusts are potent respiratory irritants. In solution, vapor pressure is low, but solvent fumes dictate hood use.
Eye Protection Chemical Goggles Safety Glasses (with side shields)Solid: Dust particles can bypass glasses. Goggles seal the eyes. Solution: Splash risk is lower if working behind a sash; glasses suffice unless under pressure.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Lab Coat (Flame Resistant) Tyvek sleeves cover the wrist gap—the most common exposure point during weighing.

Operational Handling Protocol

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Rationale: While triazoles are thermally stable, the carboxylic acid proton can catalyze slow degradation or decarboxylation over time if moisture is present. Cold storage minimizes kinetic degradation.

  • Verification: Check the container for "crusting" around the threads, which indicates moisture ingress and hydrolysis.

Phase B: Weighing & Transfer (The Critical Step)
  • The Problem: Static electricity often causes dry organic acids to "jump" or cling to spatulas, leading to aerosolization.

  • The Protocol:

    • Anti-Static Gun: Treat the weighing boat and spatula with an anti-static gun (e.g., Zerostat) before dispensing.

    • Draft Shield: Use an analytical balance with a draft shield.

    • Technique: Do not pour. Use a micro-spatula to transfer small aliquots.

    • Clean-up: Wipe the balance area with a methanol-dampened tissue immediately after use. Do not use compressed air, which spreads the dust.

Phase C: Solubilization & Reaction
  • Solvent Choice: This compound is likely sparingly soluble in water but highly soluble in DMSO, Methanol, or DMF.

  • Exotherm Alert: When adding this acid to basic conditions (e.g., NaH, K2CO3), CO2 evolution or heat generation may occur.

  • Procedure:

    • Dissolve the solid in the solvent before adding reagents if possible.

    • If using a base, add the base slowly to the acid solution at 0°C to control proton transfer rates.

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping creates dust.

    • Action: Cover with wet paper towels (to dampen), then scoop into a waste bag. Wipe area with 1M NaHCO3 (Sodium Bicarbonate) to neutralize any acidic residue.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if strong oxidizers are present.

Disposal Strategy

This compound contains nitrogen (NOx potential) and carbon.

  • Stream: Organic Waste (High BTU) .

  • Method: Incineration with afterburner and scrubber.[5]

  • Prohibition: Do NOT dispose of down the drain. The triazole ring is resistant to biodegradation and can persist in water systems.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for handling this compound, emphasizing the "State-Based" PPE changes.

HandlingProtocol Start START: 3-Phenyl-3-(triazol-1-yl)propanoic acid StateCheck Check Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Dry Handling Liquid SOLUTION (Dissolved) StateCheck->Liquid In Solvent PPE_Solid PPE: Goggles + N95 + Double Nitrile Gloves Solid->PPE_Solid PPE_Liquid PPE: Safety Glasses + Nitrile/Laminate Gloves Liquid->PPE_Liquid Control_Solid Engineering Control: Balance Enclosure / Static Gun PPE_Solid->Control_Solid Action_Solid Action: Weighing & Transfer Control_Solid->Action_Solid Action_Solid->Liquid Dissolution Control_Liquid Engineering Control: Fume Hood (Sash <18") PPE_Liquid->Control_Liquid Action_Liquid Action: Reaction / Extraction Control_Liquid->Action_Liquid Waste WASTE: High BTU Incineration (NOx Scrubber Required) Action_Liquid->Waste Disposal

Figure 1: Operational workflow distinguishing safety requirements between solid-state handling (dust hazard) and liquid-state handling (solvent permeation hazard).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid. (Used as structural analog for phenyl-triazole-carboxylic acid hazards). Retrieved from

  • Santa Cruz Biotechnology. (2025). 3-(1H-1,2,4-Triazol-1-yl)propionic acid Safety Data Sheet. (Primary analog for the propanoic acid backbone). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 84682600: 2-(3-Phenyl-1,2,4-triazol-1-yl)propanoic acid.[6] Retrieved from

  • American Chemical Society (ACS). (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids.[7] JACS Au. (Provides context on synthesis and stability of triazole-acid derivatives). Retrieved from

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。